Product packaging for (S)-(4-benzylmorpholin-2-yl)methanamine(Cat. No.:CAS No. 186293-55-0)

(S)-(4-benzylmorpholin-2-yl)methanamine

Cat. No.: B181540
CAS No.: 186293-55-0
M. Wt: 206.28 g/mol
InChI Key: CKZVBXBEDDAEFE-LBPRGKRZSA-N
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Description

(S)-(4-benzylmorpholin-2-yl)methanamine is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O B181540 (S)-(4-benzylmorpholin-2-yl)methanamine CAS No. 186293-55-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S)-4-benzylmorpholin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZVBXBEDDAEFE-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1CC2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426134
Record name (S)-(4-benzylmorpholin-2-yl)methanamine
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Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186293-55-0
Record name (2S)-4-(Phenylmethyl)-2-morpholinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186293-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-(4-benzylmorpholin-2-yl)methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-(4-benzylmorpholin-2-yl)methanamine CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the currently available information on (S)-(4-benzylmorpholin-2-yl)methanamine, a chiral morpholine (B109124) derivative. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug discovery and development. Due to the limited publicly available data for this specific compound, this guide also highlights areas where further research is needed.

Chemical Identity and Properties

This compound is a chemical compound with the CAS number 186293-55-0. Its structure features a morpholine ring with a benzyl (B1604629) group attached to the nitrogen atom and a methanamine group at the 2-position, with the stereochemistry specified as (S).

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 186293-55-0MedchemExpress.com[1]
Molecular Formula C₁₂H₁₈N₂OMedchemExpress.com[1]
Molecular Weight 206.29 g/mol MedchemExpress.com[1]
Appearance Not specifiedN/A
Melting Point Not specifiedN/A
Boiling Point Not specifiedN/A
Solubility Not specifiedN/A

Note: At the time of this report, detailed experimental data on physical properties such as melting point, boiling point, and solubility for this compound are not available in publicly accessible literature.

Synthesis and Experimental Protocols

One common approach to obtaining chiral morpholines is through the asymmetric hydrogenation of corresponding unsaturated morpholine rings using a chiral catalyst, such as a rhodium complex with a chiral bisphosphine ligand. This method can yield high enantioselectivity.

Below is a generalized workflow for the synthesis of a chiral morpholine derivative, which could be adapted for the synthesis of this compound.

G Generalized Synthetic Workflow for Chiral Morpholine Derivatives cluster_0 Precursor Synthesis cluster_1 Asymmetric Synthesis cluster_2 Final Product cluster_3 Purification & Analysis A Starting Materials (e.g., Amino Alcohol, Benzylating Agent) B N-Benzylation & Cyclization A->B C Dehydromorpholine Intermediate B->C D Asymmetric Hydrogenation (Chiral Catalyst, H2) C->D H Purification (e.g., Chromatography) D->H E Racemic Morpholine Derivative F Chiral Resolution E->F G (S)-Enantiomer (Target Compound) F->G Separation G->H I Characterization (NMR, MS, etc.) H->I

Figure 1: A generalized workflow for the synthesis of chiral morpholine derivatives.

Biological Activity and Mechanism of Action

There is currently no publicly available information regarding the biological activity, mechanism of action, or potential therapeutic targets of this compound. The "methanamine" moiety in the name should not be confused with the drug methenamine (B1676377) (hexamethylenetetramine), which is a urinary tract antiseptic.

The morpholine scaffold is a privileged structure in medicinal chemistry and is found in a number of approved drugs. Derivatives of morpholine have been investigated for a wide range of biological activities, including as anticancer, antibacterial, and CNS-active agents. The presence of a chiral center and a primary amine in this compound suggests potential for stereospecific interactions with biological targets such as receptors or enzymes.

Given its structural features, this compound could hypothetically be investigated for its role in various signaling pathways. For instance, many neurologically active compounds interact with G-protein coupled receptors (GPCRs).

Below is a hypothetical signaling pathway diagram illustrating how a novel morpholine derivative might be investigated for its effects on a generic GPCR pathway.

G Hypothetical GPCR Signaling Pathway Investigation cluster_0 Cellular Membrane cluster_1 Intracellular Signaling Cascade A This compound (Ligand) B GPCR A->B Binding C G-Protein B->C Activation D Effector Enzyme (e.g., Adenylyl Cyclase) C->D Modulation E Second Messenger (e.g., cAMP) D->E F Protein Kinase A E->F Activation G Cellular Response F->G Phosphorylation of Target Proteins

References

An In-Depth Technical Guide on (S)-(4-benzylmorpholin-2-yl)methanamine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for the specific compound (S)-(4-benzylmorpholin-2-yl)methanamine (CAS No: 186293-55-0) is limited. This guide provides a comprehensive overview of its known properties and supplements this with information on closely related chiral benzylmorpholine derivatives to offer a broader context for research and development. All data and protocols should be considered illustrative for this class of compounds and require experimental validation for the specific molecule of interest.

Introduction

This compound is a chiral organic compound featuring a morpholine (B109124) ring N-substituted with a benzyl (B1604629) group and a methanamine group at the 2-position. The "(S)" designation indicates the stereochemistry at the C2 position of the morpholine ring. This class of molecules holds significant interest in medicinal chemistry due to the prevalence of the morpholine scaffold in numerous biologically active compounds. The morpholine ring is often considered a "privileged" structure, as it can impart favorable physicochemical properties such as improved aqueous solubility and metabolic stability. Benzylmorpholine derivatives are being explored for their potential in various therapeutic areas, particularly those targeting the central nervous system (CNS).

Physicochemical Properties

Table 1: Identifiers for this compound

PropertyValueSource
IUPAC Name This compound-
CAS Number 186293-55-0MedchemExpress
Molecular Formula C₁₂H₁₈N₂OMedchemExpress
Molecular Weight 206.29 g/mol MedchemExpress
SMILES NC[C@@H]1OCCN(CC2=CC=CC=C2)C1MedchemExpress
Appearance Not specified (often available as an analytical standard)MedchemExpress

Table 2: General and Predicted Physicochemical Properties

PropertyPredicted/General ValueNotes
Density 1.18 ± 0.1 g/cm³Predicted for a related compound.
Solubility Soluble in common organic solvents like ethanol (B145695) and dichloromethane.Based on N-methylated analog.
Stability Stable under normal conditions; avoid strong oxidizing agents.Based on N-methylated analog.
pKa Not available-
Melting Point Not available-
Boiling Point Not available-

Experimental Protocols

Specific experimental protocols for the synthesis and analysis of this compound are not publicly detailed. However, general methodologies for the synthesis of chiral morpholine derivatives and their analysis are well-established in the literature.

Representative Synthesis of a Chiral 2-Substituted Morpholine

The following is a generalized workflow for the asymmetric synthesis of a chiral morpholine derivative, which could be adapted for the target compound. This protocol is based on the asymmetric hydrogenation of a dehydromorpholine precursor.

Workflow for Asymmetric Synthesis

G General Workflow for Asymmetric Synthesis of Chiral Morpholines cluster_0 Catalyst Preparation cluster_1 Hydrogenation Reaction cluster_2 Work-up and Purification ligand Chiral Bisphosphine Ligand active_catalyst Active Rh-Chiral Ligand Catalyst ligand->active_catalyst rh_precatalyst [Rh(COD)₂]BF₄ rh_precatalyst->active_catalyst solvent_cat Anhydrous, Degassed Solvent solvent_cat->active_catalyst reaction_mixture Reaction in Autoclave active_catalyst->reaction_mixture Catalyst Addition substrate Dehydromorpholine Substrate substrate->reaction_mixture solvent_rxn Anhydrous, Degassed Solvent solvent_rxn->reaction_mixture h2 H₂ Gas (High Pressure) h2->reaction_mixture concentrate Concentration reaction_mixture->concentrate Reaction Completion chromatography Silica (B1680970) Gel Chromatography concentrate->chromatography product Enantiomerically Enriched Chiral Morpholine chromatography->product

Caption: Generalized workflow for the asymmetric synthesis of chiral morpholines.

Methodology:

  • Catalyst Preparation: In an inert atmosphere (e.g., a glovebox), a chiral bisphosphine ligand (e.g., (S)-BINAP) and a rhodium precatalyst (e.g., [Rh(COD)₂]BF₄) are dissolved in an anhydrous, degassed solvent (e.g., dichloromethane) to form the active chiral catalyst.

  • Reaction Setup: The dehydromorpholine substrate is dissolved in an anhydrous, degassed solvent in a high-pressure autoclave.

  • Hydrogenation: The prepared catalyst solution is transferred to the autoclave. The vessel is then pressurized with high-purity hydrogen gas and stirred at a controlled temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: After releasing the hydrogen pressure, the reaction mixture is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched chiral morpholine.

Chiral Separation and Analysis

For the analysis and separation of enantiomers of benzylmorpholine derivatives, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method.

Workflow for Chiral HPLC Analysis

G Workflow for Chiral HPLC Analysis sample_prep Sample Preparation (Dissolve in Mobile Phase) injection Injection sample_prep->injection hplc_system HPLC System with Chiral Stationary Phase Column separation Chromatographic Separation hplc_system->separation injection->hplc_system detection UV Detection separation->detection data_analysis Data Analysis (Peak Integration, Enantiomeric Excess Calculation) detection->data_analysis

Caption: General workflow for the chiral separation and analysis by HPLC.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Stationary Phase: A column packed with a suitable chiral stationary phase (e.g., polysaccharide-based like Chiralcel® or Chiralpak®).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), sometimes with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a known concentration.

  • Analysis: The sample is injected onto the column, and the enantiomers are separated based on their differential interactions with the CSP. The separated enantiomers are detected by UV absorbance, and the resulting chromatogram is used to determine the retention times and peak areas for each enantiomer, allowing for the calculation of enantiomeric excess (% ee).

Potential Biological Activity and Signaling Pathways

While no specific biological targets or signaling pathways have been definitively identified for this compound, the broader class of morpholine derivatives has been investigated for various pharmacological activities, particularly related to the central nervous system. For instance, some morpholine analogs have shown affinity for dopamine (B1211576) and serotonin (B10506) receptors.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a compound targeting the Dopamine D4 receptor, a potential area of investigation for novel morpholine derivatives.

Hypothetical Dopamine D4 Receptor Signaling Pathway

G Hypothetical Signaling Pathway for a Dopamine D4 Receptor Ligand ligand This compound (Hypothetical Ligand) receptor Dopamine D4 Receptor (GPCR) ligand->receptor Binds to g_protein Gαi/o Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP ac->camp Conversion of ATP to pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Responses (e.g., Gene Transcription, Ion Channel Modulation) pka->downstream Phosphorylates Targets

Caption: A hypothetical signaling cascade initiated by a ligand binding to the Dopamine D4 receptor.

This diagram illustrates that if a compound like this compound were to act as an agonist at the D4 receptor (a Gi/o-coupled GPCR), it would lead to the inhibition of adenylate cyclase, a decrease in intracellular cAMP levels, and subsequent modulation of downstream cellular activities. This is a simplified representation, and the actual biological effects would be highly complex and require extensive experimental investigation.

Conclusion

This compound belongs to a class of compounds with significant potential in drug discovery. While specific experimental data for this molecule is scarce, this guide provides a framework for its study based on established methodologies for the synthesis, analysis, and potential biological investigation of related chiral benzylmorpholine derivatives. Further research is necessary to fully characterize its physicochemical properties and elucidate its pharmacological profile. The protocols and pathways presented herein should serve as a foundation for designing and conducting such investigations.

Chiral Morpholine Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral morpholine (B109124) derivatives have emerged as privileged scaffolds in medicinal chemistry, owing to their unique physicochemical properties that can enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates.[1][2] Their inherent three-dimensional structure, conferred by the chiral centers, allows for precise interactions with biological targets, making them invaluable in the design of novel therapeutics.[3] This technical guide provides a comprehensive literature review on chiral morpholine derivatives, focusing on their synthesis, biological applications, and the signaling pathways they modulate.

Enantioselective Synthesis of Chiral Morpholine Derivatives

The precise control of stereochemistry is paramount in the synthesis of chiral morpholine derivatives to ensure the desired pharmacological activity and minimize off-target effects.[1] Various asymmetric strategies have been developed to access these scaffolds with high enantiopurity.

Asymmetric Hydrogenation of Dehydromorpholines

Asymmetric hydrogenation of prochiral dehydromorpholines is a highly efficient and atom-economical method for preparing enantiomerically enriched morpholines.[4][5] This approach typically employs rhodium catalysts complexed with chiral bisphosphine ligands.

Table 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines [5]

EntrySubstrate (1)Product (2)LigandYield (%)ee (%)
11a (R = Ph)2a(R)-SKP9792
21b (R = 4-MeC₆H₄)2b(R)-SKP9893
31c (R = 4-FC₆H₄)2c(R)-SKP9995
41d (R = 4-ClC₆H₄)2d(R)-SKP9996
51e (R = 2-Naphthyl)2e(R)-SKP9694

Experimental Protocol: General Procedure for Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines [5]

  • In a glovebox, a solution of [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral ligand (1.1 mol%) in anhydrous dichloromethane (B109758) (DCM, 1.0 mL) is stirred at room temperature for 30 minutes.

  • The dehydromorpholine substrate (0.1 mmol) is dissolved in DCM (1.0 mL) in a separate vial.

  • The catalyst solution is transferred to the substrate solution.

  • The vial is placed in a stainless-steel autoclave, which is then charged with hydrogen gas to the desired pressure (e.g., 50 bar).

  • The reaction is stirred at a specified temperature (e.g., 50 °C) for a set time (e.g., 24 hours).

  • Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to afford the chiral morpholine product.

  • The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC).

sub Dehydromorpholine Substrate p1 sub->p1 cat [Rh(COD)₂]BF₄ + Chiral Ligand cat->p1 h2 H₂ (50 bar) p2 h2->p2 solv DCM, 50 °C solv->p2 prod Chiral Morpholine p1->p2 p2->prod

Asymmetric Hydrogenation Workflow
Organocatalytic Synthesis

Organocatalysis offers a metal-free alternative for the enantioselective synthesis of chiral morpholines. Cinchona alkaloid-derived catalysts, for instance, have been successfully employed in asymmetric halocyclization reactions to construct chiral morpholines containing a quaternary stereocenter.[6]

Table 2: Organocatalytic Enantioselective Chlorocycloetherification [6]

EntrySubstrateProductCatalystYield (%)ee (%)
1Alkenol 1aChlorinated Morpholine 2a(DHQD)₂PHAL9592
2Alkenol 1bChlorinated Morpholine 2b(DHQD)₂PHAL9290
3Alkenol 1cChlorinated Morpholine 2c(DHQD)₂PHAL9694

Experimental Protocol: General Procedure for Organocatalytic Enantioselective Chlorocycloetherification [6]

  • To a solution of the alkenol substrate (0.1 mmol) and the cinchona alkaloid-derived catalyst (10 mol%) in a suitable solvent (e.g., toluene, 1.0 mL) at a specific temperature (e.g., -20 °C) is added the chlorinating agent (e.g., N-chlorosuccinimide, 1.2 equiv).

  • The reaction mixture is stirred at that temperature until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of Na₂S₂O₃.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the chiral chlorinated morpholine.

  • The enantiomeric excess is determined by chiral HPLC analysis.

sub Alkenol Substrate p1 sub->p1 cat Cinchona Alkaloid Catalyst cat->p1 reag Chlorinating Agent reag->p1 solv Solvent, Temp solv->p1 prod Chiral Chlorinated Morpholine p1->prod

Organocatalytic Halocyclization Workflow

Chiral Morpholine Derivatives in Drug Discovery

The morpholine moiety is a privileged structure in medicinal chemistry, and its chiral derivatives have been incorporated into numerous drug candidates targeting a wide range of diseases.[2][7]

Kinase Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in cancer and other diseases.[8][9] Chiral morpholine derivatives have been instrumental in the development of potent and selective inhibitors of this pathway.[10][11]

Table 3: Inhibition of PI3K/mTOR by Chiral Morpholine Derivatives [2][10][11]

CompoundTargetIC₅₀ (nM)Selectivity (vs. PI3Kα)
ZSTK474PI3Kα5.0-
ZSTK474PI3Kδ3.9-
Bridged Morpholine Analog 1mTOR<1>20,000-fold
Bridged Morpholine Analog 2mTOR0.1 - 10032 - 20,000-fold
(R)-3-methylmorpholine AnalogmTOR-Improved vs. achiral

The introduction of chiral bridged morpholines has been shown to dramatically enhance selectivity for mTOR over PI3Kα.[10] Molecular modeling suggests that a single amino acid difference in the ATP-binding pocket of mTOR (Leucine) compared to PI3K (Phenylalanine) creates a deeper pocket that can accommodate the bulkier chiral morpholine derivatives, leading to increased potency and selectivity.[10][11]

GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt P S6K p70S6K mTORC1->S6K P fourEBP1 4E-BP1 mTORC1->fourEBP1 P Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibitor Chiral Morpholine Derivative Inhibitor->PI3K Inhibition Inhibitor->mTORC2 Inhibition Inhibitor->mTORC1 Inhibition

PI3K/Akt/mTOR Signaling Pathway Inhibition
Central Nervous System (CNS) Agents

Chiral morpholine derivatives are also prominent in the development of drugs targeting the central nervous system, including treatments for neurodegenerative diseases and depression.[12][13][14] The morpholine ring can improve properties such as metabolic stability and blood-brain barrier permeability.

A notable example is Reboxetine (B1679249), a selective norepinephrine (B1679862) reuptake inhibitor used as an antidepressant, which contains a chiral 2-substituted morpholine core.[14] Aprepitant, an antiemetic agent, also features a complex chiral morpholine scaffold.[3][15]

Table 4: Chiral Morpholine Derivatives as CNS Agents

CompoundTherapeutic AreaKey Chiral Intermediate
ReboxetineAntidepressant(S,S)-2-[(R)-ethoxy(phenyl)methyl]morpholine
AprepitantAntiemetic2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)morpholine

The synthesis of these complex molecules often relies on the preparation of key chiral morpholine intermediates, highlighting the importance of robust enantioselective synthetic methods.[16][17]

Conclusion

Chiral morpholine derivatives represent a versatile and highly valuable class of compounds in modern drug discovery. Their unique structural and physicochemical properties, coupled with the development of sophisticated enantioselective synthetic methodologies, have enabled their incorporation into a wide array of therapeutic agents. The ability of the chiral morpholine scaffold to impart high potency and selectivity, as exemplified by the development of mTOR inhibitors, and to improve the drug-like properties of CNS agents, underscores its significance. Future research in this area will undoubtedly continue to focus on the development of novel asymmetric synthetic routes and the exploration of new biological targets for this privileged structural motif.

References

Spectroscopic and Analytical Profile of (S)-(4-benzylmorpholin-2-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(4-benzylmorpholin-2-yl)methanamine is a chiral morpholine (B109124) derivative with potential applications in medicinal chemistry and drug development. A thorough understanding of its spectroscopic and analytical characteristics is crucial for its synthesis, identification, and quality control. This technical guide provides a comprehensive overview of the predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), for this compound. Detailed, standardized experimental protocols for acquiring this data are also presented. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and analysis of this compound and related morpholine-based structures.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₈N₂O

  • Molecular Weight: 206.29 g/mol

  • CAS Number: 186293-55-0

  • Chirality: The presence of a stereocenter at the C2 position of the morpholine ring results in (S) and (R) enantiomers. This guide focuses on the (S)-enantiomer.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived spectroscopic data in peer-reviewed literature, the following tables summarize the predicted values for ¹H NMR, ¹³C NMR, IR, and MS based on established spectroscopic principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.25 - 7.40m5HAromatic protons (C₆H₅)
~ 3.85 - 3.95m1HMorpholine H-2
~ 3.60 - 3.70m2HMorpholine H-6 (axial and equatorial)
~ 3.50s2HBenzyl CH₂
~ 2.70 - 2.85m2HAminomethyl CH₂
~ 2.55 - 2.65m2HMorpholine H-5 (axial and equatorial)
~ 2.10 - 2.20m2HMorpholine H-3 (axial and equatorial)
~ 1.50 (broad)s2HAmine NH₂

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 138Quaternary aromatic carbon
~ 129Aromatic CH
~ 128Aromatic CH
~ 127Aromatic CH
~ 76Morpholine C-2
~ 67Morpholine C-6
~ 61Benzyl CH₂
~ 54Morpholine C-5
~ 53Morpholine C-3
~ 45Aminomethyl CH₂
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400MediumN-H stretching (primary amine)
3030 - 3080MediumAromatic C-H stretching
2850 - 2960StrongAliphatic C-H stretching (CH₂ and CH)
1580 - 1610MediumAromatic C=C stretching
1450 - 1495MediumAromatic C=C stretching
1110 - 1130StrongC-O-C stretching (ether)
690 - 770StrongMonosubstituted benzene (B151609) C-H out-of-plane bend
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
206High[M]⁺ (Molecular ion)
176Medium[M - CH₂NH₂]⁺
91Very High[C₇H₇]⁺ (Tropylium ion)
77Medium[C₆H₅]⁺ (Phenyl ion)

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

  • 5 mm NMR tubes

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for initial analysis. If solubility is an issue, or to observe exchangeable protons (NH₂), Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Typical parameters include a 30° pulse angle, a spectral width of 240 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Collection: Record the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

  • Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Procedure:

  • Sample Preparation:

    • ESI-MS: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

    • EI-MS: Introduce a small amount of the sample directly into the ion source, either via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Insert into NMR Spectrometer B->C D Acquire 1H and 13C Spectra C->D E Fourier Transform D->E F Phase and Baseline Correction E->F G Structural Elucidation F->G

Caption: General workflow for NMR spectral analysis.

IR_MS_Workflow cluster_ir FTIR Spectroscopy Workflow cluster_ms Mass Spectrometry Workflow IR_A Place Sample on ATR IR_B Collect Background IR_A->IR_B IR_C Collect Sample Spectrum IR_B->IR_C IR_D Identify Functional Groups IR_C->IR_D MS_A Prepare Sample Solution MS_B Introduce into Mass Spec MS_A->MS_B MS_C Acquire Mass Spectrum MS_B->MS_C MS_D Analyze Fragmentation MS_C->MS_D

Revolutionizing Chiral Amine Synthesis: A Guide to Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals.

Chiral amines are fundamental building blocks in the pharmaceutical, agrochemical, and fine chemical industries, with a significant percentage of top-selling drugs containing a chiral amine moiety.[1][2] The relentless pursuit of novel, efficient, and sustainable methods for their synthesis is a key driver of innovation in modern organic chemistry. This in-depth technical guide explores the most promising and rapidly evolving research areas in the field of novel chiral amine synthesis, providing a roadmap for future discovery and development.

Biocatalysis and Enzyme Engineering: The Green Chemistry Revolution

The use of enzymes in organic synthesis is experiencing a renaissance, driven by advancements in protein engineering and a growing demand for sustainable manufacturing processes.[1][3] Biocatalytic methods offer unparalleled stereoselectivity under mild, aqueous conditions, providing a powerful alternative to traditional chemical routes that often rely on harsh reagents and heavy metals.[1]

Key Enzyme Classes and Recent Advancements:
  • Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor to a ketone or aldehyde substrate.[1] Protein engineering has significantly expanded the substrate scope of transaminases, enabling the synthesis of complex chiral amines with high enantiomeric excess.[1][3]

  • Monoamine Oxidases (MAOs), Imine Reductases (IREDs), and Amine Dehydrogenases (AmDHs): These oxidoreductases are crucial for the production of chiral amines.[4] Advances in enzyme discovery and engineering are continuously expanding the biocatalytic toolbox for amine synthesis.[4]

Experimental Protocol: Asymmetric Synthesis of a Chiral Amine using an Engineered Transaminase

Objective: To synthesize an enantiomerically pure chiral amine from a prochiral ketone using a whole-cell biocatalyst expressing an engineered transaminase.

Materials:

  • Prochiral ketone (100 mM)

  • L-Alanine (1.2 M) as the amine donor

  • Pyridoxal 5'-phosphate (PLP) cofactor (1 mM)

  • Whole-cell lysate of E. coli expressing the desired transaminase

  • Phosphate (B84403) buffer (100 mM, pH 7.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a temperature-controlled vessel, dissolve the prochiral ketone in a minimal amount of a water-miscible co-solvent.

  • Add the phosphate buffer, L-alanine, and PLP.

  • Initiate the reaction by adding the whole-cell lysate.

  • Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC).

  • Upon completion, quench the reaction by adding a strong base (e.g., 1 M NaOH) to raise the pH to >10.

  • Extract the chiral amine product with an organic solvent.

  • Dry the organic layer over a drying agent, filter, and concentrate under reduced pressure.

  • Purify the product using column chromatography if necessary.

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.

Biocatalytic Cascade for Chiral Amine Synthesis

Biocatalytic_Cascade Prochiral_Ketone Prochiral Ketone TA Transaminase (TA) + PLP Prochiral_Ketone->TA Chiral_Amine Chiral Amine Amine_Donor Amine Donor (e.g., L-Alanine) Amine_Donor->TA Byproduct Byproduct (e.g., Pyruvate) TA->Chiral_Amine Asymmetric Amination TA->Byproduct Dual_Catalysis cluster_photo Photoredox Cycle cluster_nhc NHC Catalytic Cycle PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Amine_radical Amine Radical Cation PC_excited->Amine_radical SET Amine Tertiary Amine Amine->Amine_radical Iminium Iminium Ion Amine_radical->Iminium -H• Product Chiral α-Amino Ketone Iminium->Product Breslow Breslow Intermediate Iminium->Breslow Nucleophilic Attack NHC Chiral NHC Product->NHC NHC->Breslow Aldehyde Aldehyde Aldehyde->Breslow Breslow->Product Electrochemical_Workflow Start Starting Materials (Imine, Coupling Partner) Electrolysis Electrochemical Cell (Electrodes, Electrolyte, Chiral Mediator) Start->Electrolysis Add to Cell Workup Reaction Workup (Extraction, Quenching) Electrolysis->Workup Reaction Completion Purification Purification (Chromatography) Workup->Purification Product Chiral Amine Product Purification->Product Analysis Analysis (Yield, ee) Product->Analysis Flow_Chemistry PumpA Syringe Pump A (Substrate) Mixer T-Mixer PumpA->Mixer PumpB Syringe Pump B (Reagent) PumpB->Mixer Reactor Packed-Bed Reactor (Immobilized Catalyst) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

References

An In-depth Technical Guide to the Safety, Handling, and Properties of (S)-(4-benzylmorpholin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and toxicological information for (S)-(4-benzylmorpholin-2-yl)methanamine, a morpholine (B109124) derivative of interest in pharmaceutical and chemical research. The information presented herein is compiled from available safety data sheets (SDS) for the compound and its structural analogs, alongside general safety protocols for handling amine compounds in a laboratory setting. This document is intended to be a resource for trained professionals and should be used in conjunction with institutional safety guidelines and a thorough understanding of the specific experimental context.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly accessible literature, the following table summarizes key chemical and physical properties based on available information for the racemic mixture and closely related morpholine derivatives. Researchers should verify these properties for their specific batch of the compound.

PropertyValueSource
Chemical Formula C₁₂H₁₈N₂O[1]
Molecular Weight 206.29 g/mol [1]
Appearance Not explicitly stated; related compounds are orange liquids or solids.[2]
Solubility Limited solubility in water.
Storage Conditions Store in a cool, dry, well-ventilated area away from sources of ignition. Keep container tightly sealed. Some suppliers recommend cold-chain transportation and storage at 0-8°C.[2][3]

Hazard Identification and Classification

This compound and its analogs are classified as hazardous chemicals. The following table summarizes the potential hazards based on GHS classifications for similar compounds.

Hazard ClassGHS Classification
Acute Toxicity, Oral Category 3 or 4 (Toxic or Harmful if swallowed)
Skin Corrosion/Irritation Category 1B (Causes severe skin burns and eye damage)
Serious Eye Damage/Eye Irritation Category 1 (Causes serious eye damage)

Note: This classification is based on data for analogous compounds and should be treated as a potential hazard profile for this compound.

Safe Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are general recommendations:

PPE TypeSpecification
Eye/Face Protection Chemical splash goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Skin and Body Protection A flame-resistant lab coat and closed-toe shoes.
Respiratory Protection If ventilation is inadequate or if aerosols may be generated, a properly fitted respirator is necessary.
Engineering Controls

All work with this compound should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.[4] Emergency eyewash stations and safety showers must be readily accessible.

Storage

Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids. Keep containers tightly closed to prevent exposure to moisture and air.

Experimental Protocols and Workflows

While specific experimental protocols for this compound are not widely published, the following workflows provide a general framework for its safe use in a research setting.

General Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Conduct Risk Assessment b Don Appropriate PPE a->b c Prepare Work Area in Fume Hood b->c d Weigh/Measure Compound c->d e Perform Experiment d->e f Close Container Tightly e->f g Decontaminate Work Area f->g h Dispose of Waste Properly g->h i Remove and Clean PPE h->i

Caption: General workflow for the safe handling of this compound.

Emergency Spill Response

In the event of a spill, immediate and appropriate action is necessary. The following diagram outlines the general procedure for a minor chemical spill. For major spills, evacuate the area and contact your institution's emergency response team.[4][5][6]

G a Minor Spill Occurs b Alert Others in the Area a->b c Don Appropriate PPE b->c d Contain the Spill with Absorbent Material c->d e Collect Absorbed Material with Non-Sparking Tools d->e f Place Waste in a Labeled, Sealed Container e->f g Decontaminate the Spill Area f->g h Dispose of Waste as Hazardous g->h

Caption: Emergency response procedure for a minor spill of this compound.

First Aid Measures

In case of exposure, follow these first aid measures and seek immediate medical attention. Provide the Safety Data Sheet to the medical personnel.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Immediately consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Toxicological Information

Fire-Fighting Measures

In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear a self-contained breathing apparatus for firefighting if necessary.

Stability and Reactivity

The compound is expected to be stable under recommended storage conditions. Avoid strong oxidizing agents and strong acids, as these are incompatible with amine compounds.

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

Disclaimer

The information provided in this guide is intended for use by qualified personnel and is based on the best available data at the time of publication. It is the responsibility of the user to conduct a thorough risk assessment and to implement appropriate safety measures for their specific experimental conditions. The user assumes all liability for the use of this information.

References

An In-Depth Technical Guide to Oxotremorine (C12H18N2O)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Oxotremorine, a potent, non-selective muscarinic acetylcholine (B1216132) receptor agonist with the chemical formula C12H18N2O. It is a valuable research tool for investigating the cholinergic system and its role in various physiological and pathological processes. This document details its chemical identity, mechanism of action, and key experimental findings. Detailed experimental protocols and quantitative data are presented to facilitate the replication and extension of these studies. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to provide a clear and concise understanding of its cellular and systemic effects.

Chemical Identity

Oxotremorine is a synthetic compound that acts as a parasympathomimetic agent. Its systematic IUPAC name is 1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one.

Identifier Value
IUPAC Name 1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one[1]
Molecular Formula C12H18N2O[1]
Molecular Weight 206.28 g/mol [1]
CAS Number 70-22-4[1]
Synonyms Oxytremorine, 1-(4-(1-Pyrrolidinyl)-2-butynyl)-2-pyrrolidinone[1]

Mechanism of Action

Oxotremorine exerts its effects by binding to and activating muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors. It is a non-selective agonist, meaning it can activate all five subtypes of muscarinic receptors (M1-M5).

  • M1, M3, and M5 Receptors: These receptors are primarily coupled to Gq/11 proteins. Upon activation by Oxotremorine, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Activation by Oxotremorine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, the βγ subunits of the Gi/o protein can modulate the activity of other effectors, such as ion channels.

The diverse physiological responses to Oxotremorine are a consequence of the widespread distribution of these receptor subtypes throughout the central and peripheral nervous systems.

Signaling Pathways

The activation of muscarinic receptors by Oxotremorine initiates a cascade of intracellular signaling events. The following diagrams illustrate the primary pathways associated with M1 and M2 receptor activation.

M1_Signaling_Pathway Oxotremorine Oxotremorine M1_Receptor M1 Receptor Oxotremorine->M1_Receptor Binds Gq11 Gαq/11 M1_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_Release->Downstream PKC->Downstream

Caption: M1 Receptor Signaling Pathway Activated by Oxotremorine.

M2_Signaling_Pathway Oxotremorine Oxotremorine M2_Receptor M2 Receptor Oxotremorine->M2_Receptor Binds Gi Gαi M2_Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream

Caption: M2 Receptor Signaling Pathway Activated by Oxotremorine.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies investigating the effects of Oxotremorine.

Table 1: In Vitro Effects of Oxotremorine on Neuronal Cells

ParameterCell LineOxotremorine ConcentrationDurationObserved EffectReference
Cell Viability Differentiated SH-SY5Y10 µM24 hNo significant change in cell survival.
Neurite Length Differentiated SH-SY5Y10 µM48 hSignificant increase in neurite length.
Neurite Length Differentiated SH-SY5Y10 µM72 hSignificant increase in neurite length.
Reactive Oxygen Species (ROS) Production Differentiated SH-SY5Y (Aβ-treated)10 µM24 hCompletely reversed Aβ-induced increase in ROS.

Table 2: In Vivo Effects of Oxotremorine in Rodent Models

ParameterAnimal ModelOxotremorine DoseRoute of AdministrationObserved EffectReference
Tail-Flick Latency Rat30, 100, 300 µg/kgSubcutaneousDose-dependent increase in tail-flick latency (antinociception).[2]
Intraspinal Acetylcholine Release Rat10-300 µg/kgIntravenousDose-dependent increase in acetylcholine release.[2]
Striatal Acetylcholine Release Rat0.1, 0.5 mg/kgIntravenousDose-dependent decrease in acetylcholine release.
Masculine Sexual Behavior RatVaries-Facilitation of behavior, preventable by M1 antagonist.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involving Oxotremorine.

Cell Viability Assay (Trypan Blue Exclusion)
  • Cell Culture: Plate differentiated SH-SY5Y cells in 24-well plates at a density of 2 x 10^5 cells/well.

  • Treatment: Treat cells with the desired concentration of Oxotremorine (e.g., 10 µM) or vehicle control for the specified duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting: Gently detach the cells from the well surface.

  • Staining: Mix 10 µL of the cell suspension with 90 µL of 0.4% Trypan Blue solution.

  • Counting: Load 10 µL of the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

  • Calculation: Determine the percentage of viable cells.

Neurite Outgrowth Assay
  • Cell Culture and Differentiation: Culture SH-SY5Y cells and induce differentiation using an appropriate protocol (e.g., with retinoic acid).

  • Treatment: Treat the differentiated cells with Oxotremorine (e.g., 10 µM) or vehicle control for various time points (e.g., 24, 48, 72 hours).

  • Imaging: Capture images of the cells using a microscope equipped with a camera.

  • Analysis: Use image analysis software to measure the length of the longest neurite for a significant number of cells in each treatment group.

  • Quantification: Calculate the average neurite length for each condition and perform statistical analysis.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Cell Culture and Treatment: Plate cells (e.g., differentiated SH-SY5Y) in a 96-well plate. Pre-treat with a stressor if applicable (e.g., Aβ peptide) and then co-treat with Oxotremorine.

  • Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), for a specified time in the dark.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF).

  • Data Analysis: Normalize the fluorescence values to the cell number or protein concentration and compare the ROS levels between different treatment groups.

Tail-Flick Test for Analgesia
  • Animal Acclimation: Acclimate the animals (e.g., rats) to the testing environment and the tail-flick apparatus.

  • Baseline Measurement: Determine the baseline tail-flick latency by applying a radiant heat source to the tail and recording the time it takes for the animal to flick its tail away.

  • Drug Administration: Administer Oxotremorine or vehicle control via the desired route (e.g., subcutaneous injection).

  • Post-Treatment Measurement: At specific time points after drug administration, repeat the tail-flick latency measurement.

  • Data Analysis: Calculate the percentage of maximal possible effect (%MPE) or compare the post-treatment latencies to the baseline values.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the effects of Oxotremorine in a cell-based experimental setup.

Experimental_Workflow start Start cell_culture Cell Culture & Differentiation start->cell_culture treatment Oxotremorine Treatment cell_culture->treatment data_collection Data Collection treatment->data_collection viability Cell Viability Assay data_collection->viability morphology Neurite Outgrowth Analysis data_collection->morphology biochemical ROS Measurement data_collection->biochemical analysis Data Analysis & Statistical Evaluation viability->analysis morphology->analysis biochemical->analysis conclusion Conclusion analysis->conclusion

Caption: General experimental workflow for in vitro studies of Oxotremorine.

Conclusion

Oxotremorine remains a cornerstone tool for research in pharmacology and neuroscience. Its well-characterized, non-selective agonist activity at muscarinic acetylcholine receptors allows for the elucidation of cholinergic signaling pathways and their roles in health and disease. This technical guide provides a foundational resource for researchers and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and established experimental applications. The provided data, protocols, and diagrams are intended to support the design and execution of future studies aimed at further understanding the complex roles of the cholinergic system.

References

Methodological & Application

Application Notes and Protocols: (S)-(4-benzylmorpholin-2-yl)methanamine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Summary:

Direct applications of (S)-(4-benzylmorpholin-2-yl)methanamine as a chiral auxiliary or catalyst in general asymmetric synthesis methodologies are not extensively documented in publicly available literature. However, the chiral 2-substituted morpholine (B109124) scaffold is a significant pharmacophore. A notable example is the related compound, (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, which has been identified as a key pharmaceutical intermediate.

This document provides detailed protocols on a highly efficient and relevant method for the asymmetric synthesis of the core structure of the target compound: chiral 2-substituted morpholines. The focus is on the asymmetric hydrogenation of dehydromorpholines, a state-of-the-art catalytic approach providing excellent enantioselectivity and yields.[1][2][3][4] This methodology is crucial for accessing a wide range of chiral morpholine derivatives for drug discovery and development.

Asymmetric Synthesis of 2-Substituted Chiral Morpholines via Asymmetric Hydrogenation

The rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines is a powerful method for establishing the stereocenter at the C2 position with high fidelity.[1][4] This approach utilizes a chiral bisphosphine ligand, (R,R,R)-SKP-Phos, to achieve excellent enantioselectivities.[1][3]

Quantitative Data Summary

The following table summarizes the results for the asymmetric hydrogenation of various 2-substituted dehydromorpholine substrates.

Substrate (R group)ProductYield (%)Enantiomeric Excess (ee, %)
Phenyl2-phenylmorpholine derivative9792
4-Fluorophenyl2-(4-fluorophenyl)morpholine derivative>9992
4-Chlorophenyl2-(4-chlorophenyl)morpholine derivative>9993
4-Bromophenyl2-(4-bromophenyl)morpholine derivative>9993
4-Trifluoromethylphenyl2-(4-trifluoromethylphenyl)morpholine derivative>9994
3-Methoxyphenyl2-(3-methoxyphenyl)morpholine derivative>9988
2-Methylphenyl2-(2-methylphenyl)morpholine derivative>9999
2-Methoxyphenyl2-(2-methoxyphenyl)morpholine derivative>9999
Naphthyl2-naphthylmorpholine derivative9594
Thienyl2-thienylmorpholine derivative9288
Isopropyl2-isopropylmorpholine derivative>9981
Cyclohexyl2-cyclohexylmorpholine derivative>9991

Table 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines. Conditions: Substrate (0.2 mmol), (R,R,R)-SKP-Phos (1.05 mol%), [Rh(cod)₂]SbF₆ (1 mol%), H₂ (30 atm), DCM (2 mL), room temperature, 24 h. Data sourced from Li, M., et al. (2021).[1][3][4]

Experimental Protocols

General Protocol for Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

This protocol describes a representative procedure for the synthesis of 2-substituted chiral morpholines via rhodium-catalyzed asymmetric hydrogenation.[1][5]

Materials:

  • 2-Substituted dehydromorpholine substrate (1.0 equiv)

  • [Rh(cod)₂]SbF₆ (1.0 mol%)

  • (R,R,R)-SKP-Phos (1.05 mol%)

  • Anhydrous and degassed Dichloromethane (DCM)

  • High-purity Hydrogen gas

  • Autoclave or high-pressure hydrogenation reactor

  • Schlenk tube and standard Schlenk line techniques

Procedure:

  • Catalyst Preparation:

    • In a glovebox, add [Rh(cod)₂]SbF₆ (1.0 mol%) and (R,R,R)-SKP-Phos (1.05 mol%) to a dry Schlenk tube.

    • Add anhydrous and degassed DCM and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

  • Reaction Setup:

    • In a separate dry Schlenk tube or directly in the autoclave vessel, dissolve the 2-substituted dehydromorpholine substrate (1.0 equiv) in anhydrous and degassed DCM.

  • Hydrogenation:

    • Transfer the prepared catalyst solution to the substrate solution via cannula.

    • Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 30 atm.

    • Stir the reaction mixture at room temperature for 24 hours.

  • Work-up:

    • Upon completion of the reaction, carefully vent the hydrogen gas.

    • Concentrate the reaction mixture under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired chiral 2-substituted morpholine.

  • Analysis:

    • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Visualizations

Logical Workflow for Asymmetric Synthesis of Chiral Morpholines

General Strategy for Asymmetric Synthesis of Chiral Morpholines cluster_pre Pre-Cyclization Stereocenter Formation cluster_during Stereocenter Formation During Cyclization cluster_post Post-Cyclization Stereocenter Formation (Highlighted Method) A Chiral Starting Material B Cyclization A->B C Chiral Morpholine B->C D Achiral Precursor E Asymmetric Cyclization D->E Chiral Catalyst F Chiral Morpholine E->F G Dehydromorpholine H Asymmetric Hydrogenation G->H Chiral Rh Catalyst I Chiral Morpholine H->I

Caption: Strategies for asymmetric synthesis of chiral morpholines.

Experimental Workflow for Asymmetric Hydrogenation

Experimental Workflow: Asymmetric Hydrogenation node_catalyst Catalyst Preparation [Rh(cod)₂]SbF₆ + (R,R,R)-SKP-Phos Stir in DCM node_hydrogenation Hydrogenation Combine Catalyst and Substrate Pressurize with H₂ (30 atm) Stir for 24h node_catalyst->node_hydrogenation node_substrate Substrate Preparation Dissolve Dehydromorpholine in DCM node_substrate->node_hydrogenation node_workup Work-up Vent H₂ Concentrate node_hydrogenation->node_workup node_purification Purification Flash Column Chromatography node_workup->node_purification node_analysis Analysis NMR, MS, Chiral HPLC node_purification->node_analysis

References

Application Notes and Protocols for the Chiral Resolution of Benzylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylmorpholine derivatives are a significant class of heterocyclic compounds widely utilized as building blocks in medicinal chemistry due to their favorable physicochemical properties, which can enhance metabolic stability, aqueous solubility, and blood-brain barrier permeability. The stereochemistry of these compounds is often critical for their therapeutic efficacy and safety, as enantiomers can exhibit different pharmacological actions, potencies, and toxicities.[1] Consequently, the separation of racemic benzylmorpholine mixtures into their individual enantiomers is a crucial step in drug discovery and development.

This document provides detailed application notes and experimental protocols for the chiral resolution of benzylmorpholine derivatives, covering classical diastereomeric salt formation, modern chromatographic techniques, and asymmetric synthesis as a viable alternative.

Chiral Resolution via Diastereomeric Salt Formation

This classical method involves the reaction of a racemic benzylmorpholine (a base) with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[2][3]

Key Principles
  • Salt Formation : The basic nitrogen atom of the morpholine (B109124) ring reacts with a chiral acid to form diastereomeric salts.

  • Fractional Crystallization : The differing solubilities of the diastereomeric salts in a given solvent system allow the less soluble salt to crystallize preferentially.

  • Liberation of Enantiomer : After separation, the pure diastereomeric salt is treated with a base to break the salt and liberate the enantiomerically enriched amine.[2][4]

Commonly Used Chiral Resolving Agents

The selection of an appropriate chiral resolving agent is critical and often requires empirical screening.

Resolving Agent CategorySpecific ExamplesTarget Compound TypeReference
Chiral Carboxylic Acids (+)-Tartaric Acid / (-)-Tartaric AcidRacemic Bases[2]
(-)-O,O'-Dibenzoyl-D-tartaric acidRacemic Bases[4]
(S)-Mandelic AcidRacemic Bases[2]
Chiral Sulfonic Acids (+)-Camphor-10-sulfonic acid / (-)-Camphor-10-sulfonic acidRacemic Bases[2][5]
General Experimental Protocol: Diastereomeric Salt Resolution

Materials:

  • Racemic benzylmorpholine derivative (1.0 eq)

  • Chiral resolving acid (e.g., (-)-O,O'-Dibenzoyl-D-tartaric acid) (0.5 - 1.0 eq)

  • Solvent (e.g., Methanol, Ethanol, Acetone)

  • Aqueous base solution (e.g., 2M NaOH)

  • Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Dissolution : In separate flasks, dissolve the racemic benzylmorpholine derivative and the chiral resolving agent in a minimal amount of a suitable solvent, applying gentle heat if necessary.

  • Salt Formation : Slowly add the resolving agent solution to the benzylmorpholine solution with constant stirring.

  • Crystallization : Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt. The process can be aided by further cooling in an ice bath or refrigerator (e.g., 4 °C).[3]

  • Isolation : Collect the precipitated crystals via vacuum filtration. Wash the crystals with a small amount of cold solvent to remove impurities and the more soluble diastereomer. The mother liquor, containing the more soluble salt, should be saved for recovery of the other enantiomer.

  • Liberation of the Enantiomer : Suspend the isolated diastereomeric salt in a mixture of water and an organic extraction solvent (e.g., ethyl acetate).[3]

  • Basification & Extraction : Add an aqueous base solution (e.g., 2M NaOH) dropwise until the pH is basic (pH > 10) to break the salt and liberate the free amine. Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent.[4]

  • Drying and Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched benzylmorpholine derivative.

  • Purity Analysis : Determine the enantiomeric excess (ee) of the product using chiral HPLC (see Section 2).

Workflow Diagram

G cluster_input Inputs cluster_process Resolution Process cluster_output Outputs racemate Racemic Benzylmorpholine (R/S Mixture) salt_formation 1. Mix & Form Diastereomeric Salts ((+)-Acid/(R)-Base) & ((+)-Acid/(S)-Base) racemate->salt_formation resolver Chiral Resolving Agent (e.g., (+)-Acid) resolver->salt_formation crystallization 2. Fractional Crystallization (Isolate Less Soluble Salt) salt_formation->crystallization liberation 3. Liberate Free Amine (Add Base & Extract) crystallization->liberation mother_liquor Mother Liquor with Enantiomer 2 crystallization->mother_liquor More Soluble Salt enantiomer1 Enantiomer 1 (e.g., R-Enantiomer) liberation->enantiomer1 Less Soluble Salt

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Chromatographic Chiral Resolution

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is a powerful and widely used technique for both analytical and preparative separation of enantiomers.[6][7] This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation.[3]

Key Principles
  • Chiral Stationary Phase (CSP) : The core of the separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) and amylose) are highly effective for a broad range of compounds, including basic analytes like benzylmorpholines.[6]

  • Differential Interaction : Enantiomers form transient, diastereomeric complexes with the CSP, resulting in different affinities and separation.

  • Mobile Phase : The composition of the mobile phase is optimized to achieve baseline separation in a reasonable time. For basic compounds, additives like diethylamine (B46881) (DEA) are often required to improve peak shape and prevent strong retention.[8]

Typical Chromatographic Conditions
ParameterTypical SettingNotesReference
Technique HPLC, SFCSFC is often faster and more environmentally friendly.[6]
Column (CSP) Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H)Excellent for a wide range of chiral compounds.[4][8]
Mobile Phase n-Hexane/Isopropanol, MethanolModifiers and additives are crucial for resolution.[4][8]
Additive Diethylamine (DEA), Triethylamine (TEA) (e.g., 0.1-0.2%)Essential for basic compounds to ensure elution and good peak shape.[4][8]
Flow Rate Analytical: 0.5 - 1.0 mL/min; Preparative: VariesAdjusted to balance resolution and analysis time.[3]
Temperature 25 °C (Ambient)Can be varied to optimize separation.[4]
Detection UV (e.g., 220 nm, 254 nm)Wavelength chosen based on the chromophore of the derivative.[3][4]
General Experimental Protocol: Analytical Chiral HPLC

Materials:

  • Racemic benzylmorpholine derivative

  • HPLC grade solvents (e.g., n-Hexane, Isopropanol, Methanol)

  • Additive (e.g., Diethylamine)

  • Chiral HPLC column (e.g., Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm)

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation : Prepare the mobile phase by mixing the chosen solvents and additive in the desired ratio (e.g., n-Hexane/Isopropanol/DEA 80:20:0.1 v/v/v). Degas the mobile phase thoroughly before use.

  • System Equilibration : Install the chiral column and equilibrate the system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. Maintain a constant column temperature (e.g., 25 °C).

  • Sample Preparation : Dissolve a small amount of the racemic sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection : Inject a small volume (e.g., 5-10 µL) of the sample solution onto the column.

  • Data Acquisition : Record the chromatogram. Two distinct peaks corresponding to the two enantiomers should be observed.

  • Analysis : Calculate the resolution factor (Rs) and enantiomeric excess (ee%) from the peak areas. For preparative work, the conditions can be scaled up using a larger diameter column.

Workflow Diagram

G cluster_prep Preparation cluster_run Execution & Analysis cluster_output Result prep_sample Prepare Sample (Racemate in Mobile Phase) inject 1. Inject Sample prep_sample->inject prep_hplc Prepare HPLC System (Equilibrate Chiral Column) prep_hplc->inject separate 2. Enantiomeric Separation on Chiral Stationary Phase inject->separate detect 3. UV Detection separate->detect analyze 4. Data Analysis (Chromatogram) detect->analyze result Separated Peaks (Quantify Enantiomers) analyze->result

Caption: Workflow for chiral separation and analysis using HPLC.

Asymmetric Synthesis

An alternative to resolving a racemic mixture is the enantioselective synthesis of the desired chiral benzylmorpholine derivative from the outset.[2] This approach avoids the loss of 50% of the material inherent in classical resolution. Organocatalysis and asymmetric hydrogenation are powerful strategies to achieve this.[9]

General Protocol: Asymmetric Hydrogenation of a Dehydromorpholine Precursor

This protocol provides a representative procedure for creating a chiral center at the 2-position of the morpholine ring.

Materials:

  • Dehydromorpholine substrate (1.0 eq)

  • Rhodium precursor (e.g., [Rh(COD)₂]BF₄) (0.01 eq)

  • Chiral bisphosphine ligand (e.g., SKP-Phos) (0.011 eq)

  • Anhydrous, degassed solvent (e.g., Dichloromethane)

  • High-purity hydrogen gas

  • High-pressure hydrogenation reactor (autoclave)

Procedure:

  • Catalyst Preparation : In an inert atmosphere (glovebox), add the chiral ligand and the rhodium precursor to a dried Schlenk tube. Add anhydrous, degassed solvent and stir at room temperature for ~30 minutes to form the active catalyst solution.

  • Reaction Setup : In the autoclave vessel, dissolve the dehydromorpholine substrate in the anhydrous, degassed solvent.

  • Hydrogenation : Transfer the catalyst solution to the substrate solution via cannula. Seal the reactor, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 atm).

  • Reaction Monitoring : Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours). Progress can be monitored by taking aliquots and analyzing via TLC or GC/MS.

  • Work-up : Upon completion, carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica (B1680970) gel to afford the chiral benzylmorpholine derivative.

  • Analysis : Confirm the structure by NMR and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Conceptual Diagram

G prochiral Prochiral Precursor (e.g., Dehydromorpholine) reaction Asymmetric Hydrogenation prochiral->reaction catalyst Chiral Catalyst + H₂ catalyst->reaction product Single Enantiomer Product (High ee%) reaction->product analysis Purification & Chiral HPLC Analysis product->analysis

Caption: Conceptual flow of asymmetric synthesis to obtain a single enantiomer.

References

Application Notes and Protocols for Diastereomeric Salt Formation with (S)-(4-benzylmorpholin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution via diastereomeric salt formation remains a cornerstone technique in pharmaceutical development and chemical synthesis for the separation of enantiomers. This method leverages the formation of diastereomers with distinct physical properties, most notably solubility, allowing for their separation by classical techniques like fractional crystallization.[1][2][3] Chiral amines are frequently employed as resolving agents for racemic carboxylic acids.[3][4]

While specific documented applications of (S)-(4-benzylmorpholin-2-yl)methanamine as a chiral resolving agent are not prevalent in readily available literature, its structural features—a primary amine for salt formation and a defined stereocenter—make it a viable candidate for the resolution of racemic acids. This document provides a generalized protocol and application notes to guide researchers in the potential use of this compound for such purposes. The presented data is illustrative for the resolution of a model racemic compound, Racemic-Ibuprofen, and serves as a guideline for expected outcomes.

Principle of Diastereomeric Salt Resolution

The fundamental principle involves the reaction of a racemic mixture (e.g., a carboxylic acid, (R/S)-Acid) with an enantiomerically pure resolving agent (e.g., a chiral amine, (S)-Amine). This reaction forms a mixture of two diastereomeric salts: ((R)-Acid:(S)-Amine) and ((S)-Acid:(S)-Amine). These diastereomers are not mirror images and thus exhibit different physicochemical properties, such as solubility in a given solvent system.[2][3] Through careful selection of a solvent, one diastereomeric salt can be selectively crystallized from the solution, leaving the other in the mother liquor. The crystallized salt can then be isolated, and the desired enantiomer of the acid can be liberated, typically by treatment with a strong acid.

Data Presentation: Illustrative Resolution of Racemic Ibuprofen (B1674241)

The following table summarizes hypothetical results from a screening of conditions for the resolution of racemic ibuprofen using this compound. This data is intended to serve as a representative example.

EntryResolving Agent Equiv.Solvent System (v/v)Temp (°C)Yield (%) of Less Soluble SaltDiastereomeric Excess (d.e. %) of Crystals
10.5Methanol03578
20.5Ethanol04285
30.5Isopropanol03882
40.5Acetone02565
51.0Ethanol04083
60.5Ethanol/Water (9:1)44592
70.5Ethanol-104895

Note: Diastereomeric excess (d.e.) of the crystalline salt is determined by chiral HPLC analysis after liberation of the acid.

Experimental Protocols

The following are detailed, generalized protocols for the chiral resolution of a racemic carboxylic acid using this compound.

Protocol 1: Screening for Optimal Resolution Conditions

The success of a diastereomeric salt resolution is highly dependent on the solvent system and temperature. A preliminary screening is crucial to identify conditions that provide both high yield and high diastereomeric excess.

  • Preparation: In a series of test tubes, dissolve a small amount of the racemic acid (e.g., 100 mg, 1.0 equivalent) in a minimal volume of various heated solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate (B1210297), and mixtures with water).

  • Salt Formation: To each tube, add a solution of this compound (0.5-1.0 equivalent) in a small amount of the corresponding solvent.

  • Crystallization: Allow the solutions to cool slowly to room temperature, and then further cool in an ice bath or refrigerator. If no crystals form, induce crystallization by scratching the inner wall of the test tube with a glass rod.

  • Isolation and Analysis: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry. Liberate the acid from a small sample of the crystals by dissolving in a suitable solvent and washing with an acidic aqueous solution (e.g., 1M HCl). Determine the enantiomeric excess of the liberated acid by chiral HPLC to find the diastereomeric excess of the salt.

Protocol 2: Preparative Scale Resolution

Based on the optimal conditions identified in the screening protocol (e.g., Entry 7 in the table).

  • Dissolution and Salt Formation: In a flask equipped with a magnetic stirrer, dissolve the racemic carboxylic acid (1.0 equivalent) in the chosen solvent (e.g., ethanol) at an elevated temperature (e.g., 50-60 °C) to ensure complete dissolution. In a separate flask, dissolve this compound (0.5 equivalents) in a minimal amount of the same warm solvent.

  • Crystallization: Slowly add the resolving agent solution to the stirred solution of the racemic acid. Allow the mixture to cool slowly to room temperature to facilitate the formation of larger, purer crystals.

  • Enrichment: Once the solution has reached room temperature, place it in a cooling bath at the optimized temperature (e.g., -10 °C) for several hours to maximize the precipitation of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration through a Büchner funnel. Wash the crystals with a small volume of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

  • Drying: Dry the isolated salt under vacuum to a constant weight.

Protocol 3: Liberation of the Enantiomerically Enriched Acid
  • Salt Dissociation: Suspend the dried diastereomeric salt in a mixture of water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Acidification: With vigorous stirring, add a strong acid (e.g., 2 M HCl) dropwise until the pH of the aqueous layer is approximately 1-2. This will protonate the carboxylate and break the salt.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • Purity Analysis: Determine the enantiomeric excess of the final product using chiral HPLC.

Protocol 4: Recovery of the Resolving Agent
  • Basification: Take the acidic aqueous layer from the extraction step (Protocol 3, step 3) and basify it with a strong base (e.g., 2 M NaOH) to a pH of 12-13.

  • Extraction: Extract the liberated this compound with a suitable organic solvent (e.g., dichloromethane).

  • Drying and Isolation: Dry the organic extract over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to recover the resolving agent, which can potentially be reused.

Visualizations

G racemic_acid Racemic Carboxylic Acid ((R/S)-Acid) dissolution Dissolution & Salt Formation racemic_acid->dissolution resolving_agent Chiral Resolving Agent ((S)-Amine) resolving_agent->dissolution solvent Solvent solvent->dissolution diastereomeric_mixture Mixture of Diastereomeric Salts ((R)-Acid:(S)-Amine) & ((S)-Acid:(S)-Amine) in Solution dissolution->diastereomeric_mixture crystallization Fractional Crystallization (Cooling) diastereomeric_mixture->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (e.g., (S)-Acid:(S)-Amine) filtration->less_soluble Solid mother_liquor Mother Liquor (Enriched in more soluble salt, e.g., (R)-Acid:(S)-Amine) filtration->mother_liquor Liquid liberation Liberation of Enantiomer (Acidification) less_soluble->liberation recovery Recovery of Resolving Agent (Basification) mother_liquor->recovery pure_enantiomer Enantiomerically Pure Acid ((S)-Acid) liberation->pure_enantiomer recovered_agent Recovered (S)-Amine recovery->recovered_agent

Caption: Experimental workflow for chiral resolution.

G racemic Racemic Mixture (R)-Acid + (S)-Acid diastereomers Diastereomeric Salts {(R)-Acid:(S)-Amine} + {(S)-Acid:(S)-Amine} racemic->diastereomers Reaction chiral_amine +(S)-Amine (Resolving Agent) chiral_amine->diastereomers separation Physical Separation (e.g., Crystallization) diastereomers->separation salt1 Diastereomer 1 {(S)-Acid:(S)-Amine} separation->salt1 salt2 Diastereomer 2 {(R)-Acid:(S)-Amine} separation->salt2 liberation1 Liberation salt1->liberation1 liberation2 Liberation salt2->liberation2 enantiomer1 Enantiomer 1 (S)-Acid liberation1->enantiomer1 recovered_amine Recovered (S)-Amine liberation1->recovered_amine enantiomer2 Enantiomer 2 (R)-Acid liberation2->enantiomer2 liberation2->recovered_amine

References

Chiral Derivatization with Amines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: The accurate determination of enantiomeric purity is a critical aspect of pharmaceutical development and chiral chemistry. This document provides a comprehensive guide to the derivatization of various functional groups using chiral amines. The fundamental principle involves the conversion of a challenging enantiomeric separation into a more straightforward diastereomeric separation.[1] This is achieved by reacting the analyte with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers, which possess distinct physical and chemical properties, allowing for their separation and quantification using standard chromatographic and spectroscopic techniques.[1][2] This guide details protocols for the use of common chiral amine derivatizing agents, data presentation for quantitative analysis, and visual workflows to aid in experimental design.

Introduction to Chiral Derivatization

Chiral derivatization is a powerful technique used in analytical chemistry to determine the enantiomeric composition of a sample.[2] Enantiomers, being non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment, making their direct separation challenging.[1] By reacting a racemic or enantiomerically enriched analyte with a single enantiomer of a chiral derivatizing agent, a mixture of diastereomers is formed.[1][2] These diastereomers have different physical properties and can be separated and quantified using conventional achiral chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), as well as by Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

An ideal chiral derivatizing agent should be enantiomerically pure and react quantitatively with the analyte without causing racemization.[1] The resulting diastereomers should be stable and exhibit sufficient differences in their properties to allow for baseline separation or distinct spectral signals.

Common Chiral Derivatizing Agents for Amines and Other Functionalities

Several classes of chiral derivatizing agents are available, each with its own specific applications and advantages. For the derivatization of primary and secondary amines, as well as other functional groups that can react with amines (such as carboxylic acids and alcohols), the following reagents are widely used:

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): A versatile and robust reagent, particularly effective for the derivatization of amino acids for HPLC analysis with UV detection.[1][3]

  • (+)- or (-)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC): A chiral derivatizing agent used for a wide range of molecules, including amino acids and amines, for separation by LC, SFC, and CE techniques.[4][5][6]

  • (R)- or (S)-α-Methoxy-α-(trifluoromethyl)phenylacetyl Chloride (MTPA-Cl, Mosher's Acid Chloride): Highly effective for NMR-based analysis, providing valuable structural information for the assignment of absolute configuration of alcohols and amines.[1][2][7]

  • (S)-Anabasine (ANA): Used for the derivatization of chiral carboxylic acids to enhance detectability and enable enantiomeric separation in LC/ESI-MS/MS.[8]

Experimental Protocols

This section provides detailed step-by-step protocols for the derivatization of primary amines and carboxylic acids using common chiral derivatizing agents.

Derivatization of Primary Amines with Marfey's Reagent (FDAA) for HPLC Analysis

This protocol describes the derivatization of a primary amine with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent).[1]

Reagents and Materials:

  • Amine sample (~10-50 nmol)[1]

  • 1 M Sodium bicarbonate solution[1]

  • 1% (w/v) Marfey's Reagent in acetone[1]

  • 2 M Hydrochloric acid[1]

  • HPLC grade solvents (e.g., acetonitrile, water)

  • Vials

  • Heating block or water bath

Procedure:

  • Dissolve the primary amine sample in 100 µL of 1 M sodium bicarbonate solution in a small vial.[1]

  • Add 200 µL of the 1% Marfey's Reagent solution in acetone.[1]

  • Incubate the mixture at 40°C for 1 hour.[1]

  • After incubation, cool the reaction mixture to room temperature.[1]

  • Quench the reaction by adding 50 µL of 2 M HCl.[1]

  • The sample is now ready for injection into the HPLC system.[1]

Derivatization of Primary Amines with (R)-MTPA-Cl for NMR Analysis

This protocol describes the derivatization of a chiral primary amine with (R)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride for analysis by NMR spectroscopy.[1]

Reagents and Materials:

Procedure:

  • Dissolve the chiral primary amine in anhydrous CH₂Cl₂ in a dry NMR tube or a small vial.[1]

  • Add anhydrous pyridine or triethylamine to act as a base.[1]

  • Add (R)-MTPA-Cl to the solution.[1]

  • Seal the container and allow the reaction to proceed at room temperature for 1-4 hours, or until the reaction is complete as monitored by TLC.[1]

  • Evaporate the solvent under a stream of nitrogen.[1]

  • Redissolve the residue in the desired deuterated solvent (e.g., CDCl₃) for NMR analysis.[1]

Derivatization of Chiral Carboxylic Acids with (S)-Anabasine for LC/ESI-MS/MS Analysis

This protocol outlines a procedure for the derivatization of chiral carboxylic acids using (S)-Anabasine, which enhances detectability and allows for enantiomeric separation.[8]

Reagents and Materials:

  • Chiral carboxylic acid sample

  • (S)-Anabasine (ANA)

  • 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM)

  • Appropriate solvent (e.g., methanol)

  • LC-MS grade solvents

Procedure:

  • Prepare a solution of the carboxylic acid in a suitable solvent.

  • Add a solution of (S)-Anabasine and DMT-MM.

  • Allow the reaction to proceed at room temperature. The reaction is typically rapid.[8]

  • The resulting solution containing the ANA-derivatives can be directly analyzed by LC/ESI-MS/MS.[8]

Data Presentation

Quantitative data from chiral derivatization experiments should be summarized in a clear and structured manner to facilitate comparison and interpretation.

Table 1: HPLC Separation of FDAA-Derivatized Amino Acids.

Amino AcidRetention Time (L-enantiomer, min)Retention Time (D-enantiomer, min)Resolution (Rs)
Alanine15.218.52.1
Valine21.825.42.5
Phenylalanine28.332.12.3
Data is hypothetical and for illustrative purposes.

Table 2: Enantiomeric Separation of Carboxylic Acids using (S)-Anabasine Derivatization and LC/ESI-MS/MS.

Carboxylic AcidResolution (Rs)Limit of Detection (fmol on column)
3-hydroxypalmitic acid (3-OH-PA)1.921.8 - 11
γ-CEHC1.751.8 - 11
Etodolac2.031.8 - 11
Data sourced from a study on (S)-Anabasine derivatization.[8]

Visualizing Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of experimental procedures.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization Reaction cluster_analysis Analysis Analyte Racemic Analyte (e.g., Primary Amine) Reaction Reaction (Analyte + CDA) Analyte->Reaction CDA Chiral Derivatizing Agent (e.g., Marfey's Reagent) CDA->Reaction Diastereomers Diastereomeric Mixture Reaction->Diastereomers Separation Chromatographic Separation (e.g., HPLC) Diastereomers->Separation Detection Detection (e.g., UV, MS) Separation->Detection Quantification Quantification Detection->Quantification

Caption: General workflow for chiral derivatization and analysis.

Marfey_Protocol cluster_steps Marfey's Reagent Derivatization Protocol A 1. Dissolve amine in 1M Sodium Bicarbonate B 2. Add 1% Marfey's Reagent in Acetone A->B C 3. Incubate at 40°C for 1 hour B->C D 4. Cool to Room Temperature C->D E 5. Quench with 2M HCl D->E F 6. Ready for HPLC Injection E->F

Caption: Step-by-step protocol for Marfey's reagent derivatization.

Conclusion

Derivatization with chiral amines and other chiral reagents is an indispensable tool for the enantiomeric analysis of a wide range of compounds in pharmaceutical and chemical research. The selection of the appropriate derivatizing agent and a carefully executed protocol are critical for achieving accurate and reproducible results. The methods and workflows presented in this guide provide a solid foundation for researchers to successfully implement chiral derivatization techniques in their analytical studies.

References

Application Notes and Protocols for the Synthesis of Enantiomerically Pure Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chirality is a critical factor in the efficacy and safety of many pharmaceutical products.[1] The production of single-enantiomer drug intermediates has therefore become increasingly important in the pharmaceutical industry.[1] Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[2][3] One enantiomer may produce the desired therapeutic effect, while the other could be inactive or even cause adverse effects.[2][3] Consequently, regulatory agencies like the FDA now often require the development of single-enantiomer drugs.[2] This has driven the demand for robust and efficient methods for synthesizing enantiomerically pure pharmaceutical intermediates.

This document provides detailed application notes and experimental protocols for key methodologies used in the synthesis of these intermediates, targeting researchers, scientists, and drug development professionals. The primary strategies discussed are asymmetric catalysis using chiral ligands and enzymatic synthesis (biocatalysis).

Key Synthetic Strategies

1. Asymmetric Catalysis with Chiral Ligands

Asymmetric catalysis is a powerful strategy for the direct synthesis of a single enantiomer, minimizing the need for resolving racemic mixtures.[] This method utilizes chiral ligands to create a stereoselective environment around a metal catalyst, guiding the reaction to favor the formation of one enantiomer over the other.[]

  • Advantages: High efficiency, cost-effectiveness, and high yields of the desired enantiomer with minimal side products.[]

  • Challenges: Scaling up reactions from the laboratory to industrial production can be difficult, with potential issues like catalyst deactivation.[]

2. Enzymatic Synthesis (Biocatalysis)

Biocatalysis employs enzymes or whole microorganisms to catalyze chemical transformations with high chemo-, regio-, and enantioselectivity.[5][6] This approach is gaining traction due to its alignment with green chemistry principles.

  • Advantages: High stereo- and regioselectivity, mild reaction conditions (ambient temperature and pressure), reduced energy consumption, and often performed in aqueous media.[2]

  • Applications: Widely used for the synthesis of chiral intermediates for a variety of drugs, including anti-hypertensives, lipid-lowering drugs, and anti-cancer agents.[7]

Data Presentation: Comparison of Synthetic Methodologies

The following table summarizes quantitative data for different methods used in the synthesis of enantiomerically pure pharmaceutical intermediates.

Intermediate/ProductMethodCatalyst/EnzymeSubstrateYield (%)Enantiomeric Excess (ee%)Reference
L-DOPA precursorAsymmetric HydrogenationRhodium-DiPAMP(Z)-α-acetamidocinnamate~10097.5[8]
(S)-Naproxen precursorAsymmetric HydrogenationRuthenium-BINAP2-(6-methoxy-2-naphthyl)acrylic acid>9597[9]
(S)-amino acid 12Enzymatic ResolutionM. neoaurum ATCC 25795 (amidase)Racemic α-methyl phenylalanine amide 1148 (theoretical max 50)95[10]
(S)-monoester 16Enantioselective HydrolysisPig liver esteraseDiethyl methyl-(4-methoxyphenyl)-propanedioate 1596.796[1]
L-6-hydroxynorleucine 4Reductive AminationBeef liver glutamate (B1630785) dehydrogenase2-keto-6-hydroxyhexanoic acid 59899[10]
(S)-[1-(acetoxyl)-4-(3-phenyl)butyl]phosphonic acid diethyl ester 21Stereoselective AcetylationG. candidum lipaseRacemic [1-(hydroxy)-4-(3-phenyl)butyl]phosphonic acid diethyl ester 22->95[10]
Enantiomerically pure β-blockersLipase-catalyzed kinetic resolutionLipaseRacemic halo-1,2-propanediols->99[11]
Chiral γ-butyrolactoneAtom Transfer Radical CyclizationEngineered Cytochrome P450N-allylic-2-bromo-2,2-difluoroacetamide8997:3 e.r.[12]

Experimental Protocols

Protocol 1: Enzymatic Resolution of Racemic α-Methyl Phenylalanine Amide

This protocol describes the enzymatic resolution of a racemic amide to produce an enantiomerically pure (S)-amino acid, a key intermediate for β3-receptor agonists.[1][10]

Materials:

  • Racemic α-methyl phenylalanine amide

  • Mycobacterium neoaurum ATCC 25795 wet cells

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.5)

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid

Procedure:

  • Prepare a suspension of Mycobacterium neoaurum ATCC 25795 wet cells (10% w/v) in the buffer solution.

  • Add the racemic α-methyl phenylalanine amide to the cell suspension.

  • Stir the mixture at a controlled temperature (e.g., 30°C).

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC) until approximately 50% conversion is reached.

  • Once the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the protein.

  • Centrifuge the mixture to remove the cell debris.

  • Extract the supernatant with ethyl acetate to remove the unreacted (R)-amide.

  • Adjust the pH of the aqueous layer to the isoelectric point of the (S)-amino acid to precipitate the product.

  • Filter, wash, and dry the (S)-amino acid product.

Protocol 2: Asymmetric Hydrogenation for the Synthesis of an L-DOPA Precursor

This protocol outlines the general steps for the asymmetric hydrogenation of an enamide substrate to produce a chiral precursor for L-DOPA, a drug used in the treatment of Parkinson's disease.[8][9]

Materials:

  • (Z)-α-acetamidocinnamate

  • Rhodium-DiPAMP catalyst

  • Methanol (B129727) (degassed)

  • Hydrogen gas

Procedure:

  • In an inert atmosphere glovebox, dissolve the (Z)-α-acetamidocinnamate substrate in degassed methanol in a pressure-rated reaction vessel.

  • Add the Rhodium-DiPAMP catalyst to the solution.

  • Seal the reaction vessel and connect it to a hydrogenation apparatus.

  • Purge the vessel with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction for hydrogen uptake.

  • Once the reaction is complete (no further hydrogen uptake), vent the excess hydrogen.

  • Remove the solvent under reduced pressure.

  • The resulting product can be purified by crystallization.

Mandatory Visualizations

experimental_workflow cluster_enzymatic Protocol 1: Enzymatic Resolution cluster_asymmetric Protocol 2: Asymmetric Hydrogenation start1 Start step1_1 Prepare Enzyme Suspension start1->step1_1 step1_2 Add Racemic Substrate step1_1->step1_2 step1_3 Reaction and Monitoring step1_2->step1_3 step1_4 Work-up and Product Isolation step1_3->step1_4 end1 End step1_4->end1 start2 Start step2_1 Prepare Substrate and Catalyst Solution start2->step2_1 step2_2 Hydrogenation Reaction step2_1->step2_2 step2_3 Monitoring step2_2->step2_3 step2_4 Product Isolation and Purification step2_3->step2_4 end2 End step2_4->end2

Caption: A high-level workflow for the described experimental protocols.

signaling_pathway cluster_asymmetric_catalysis Asymmetric Catalysis cluster_biocatalysis Biocatalysis Prochiral_Substrate Prochiral Substrate Transition_State Diastereomeric Transition States Prochiral_Substrate->Transition_State Chiral_Catalyst Chiral Catalyst (Metal + Chiral Ligand) Chiral_Catalyst->Transition_State Enantiomeric_Products Enantiomerically Enriched Product Transition_State->Enantiomeric_Products Racemic_Substrate Racemic Substrate Selective_Conversion Enantioselective Conversion Racemic_Substrate->Selective_Conversion Enzyme Enzyme (e.g., Lipase, Amidase) Enzyme->Selective_Conversion Separation Separation Selective_Conversion->Separation Product_and_Unreacted Enantiopure Product + Unreacted Enantiomer Separation->Product_and_Unreacted

Caption: Logical relationship of key components in asymmetric and biocatalysis.

References

Application Notes and Protocols for the Analysis of (S)-(4-benzylmorpholin-2-yl)methanamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the analysis of reactions involving (S)-(4-benzylmorpholin-2-yl)methanamine, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are designed for researchers, scientists, and drug development professionals to monitor reaction progress, assess purity, and quantify the target analyte and related substances.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust technique for the analysis of non-volatile and thermally labile compounds. For chiral molecules such as this compound, chiral HPLC is essential for separating enantiomers and ensuring the stereochemical purity of the product.[1][2][3]

Application Note: Chiral HPLC for Enantiomeric Purity

This method is designed for the quantitative determination of the enantiomeric purity of this compound. The use of a polysaccharide-based chiral stationary phase (CSP) allows for the effective separation of the (S) and (R) enantiomers.[1][2] This is critical in drug development, as different enantiomers of a chiral drug can have different pharmacological activities and toxicities.[1]

Experimental Protocol: Chiral HPLC

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase: Chiralpak AD-H, 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based column).

  • Mobile Phase: A mixture of n-Hexane, Isopropanol (IPA), and Diethylamine (DEA). The exact ratio may require optimization but a starting point is 80:20:0.1 (v/v/v).

  • Sample Diluent: Mobile Phase.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.

  • Sample Preparation: Dilute the reaction mixture to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection Wavelength: 215 nm

  • Run Time: Approximately 20 minutes (or until the second enantiomer has eluted).

3. Data Analysis:

  • Identify the peaks corresponding to the (S) and (R) enantiomers based on the retention time of the reference standard.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [([Area of S-enantiomer] - [Area of R-enantiomer]) / ([Area of S-enantiomer] + [Area of R-enantiomer])] x 100

Data Presentation: Expected HPLC Performance
ParameterExpected Value
Retention Time (S)-enantiomer~ 10.5 min
Retention Time (R)-enantiomer~ 12.8 min
Resolution (Rs)> 2.0
Tailing Factor< 1.5
Limit of Detection (LOD)~ 0.01 µg/mL
Limit of Quantitation (LOQ)~ 0.03 µg/mL

Gas Chromatography (GC) Method

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. For polar compounds like amines, derivatization is often necessary to improve volatility and chromatographic performance.[4][5][6] This GC method is suitable for monitoring the depletion of this compound and the formation of non-chiral byproducts in a reaction mixture.

Application Note: GC-FID for Reaction Monitoring

This method provides a means to monitor the progress of reactions involving this compound. By derivatizing the amine functional groups, the compound becomes more volatile and less prone to peak tailing, allowing for accurate quantification using a Flame Ionization Detector (FID).[4][5] This approach is particularly useful for tracking the consumption of the starting material over time.

Experimental Protocol: GC-FID with Derivatization

1. Instrumentation and Materials:

  • Gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and an autosampler.

  • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column).

  • Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Internal Standard (IS): A high-purity, stable compound that does not react with the derivatizing agent or co-elute with other components (e.g., tetradecane).

  • Solvent: Dichloromethane (DCM), anhydrous.

2. Derivatization and Sample Preparation:

  • Prepare an internal standard stock solution in DCM (e.g., 1 mg/mL).

  • In a clean, dry vial, add approximately 1 mg of the reaction mixture.

  • Add 500 µL of the internal standard solution.

  • Add 100 µL of the BSTFA with 1% TMCS derivatizing agent.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before injection.

3. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Split Ratio: 20:1

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Detector Temperature: 300 °C

4. Data Analysis:

  • Identify the peaks for the derivatized this compound and the internal standard based on their retention times.

  • Quantify the amount of the analyte relative to the internal standard to monitor its consumption throughout the reaction.

Data Presentation: Expected GC Performance
ParameterExpected Value
Retention Time (Derivatized Analyte)~ 15.2 min
Retention Time (Internal Standard)Varies based on IS choice
Tailing Factor< 1.8
Limit of Detection (LOD)~ 1 ng on-column
Limit of Quantitation (LOQ)~ 3 ng on-column

Visualizations

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Reaction Mixture dilute Dilute with Mobile Phase prep_start->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chiral Separation inject->separate detect UV Detection separate->detect process Integrate Peaks detect->process calculate Calculate % ee process->calculate

Caption: Workflow for chiral HPLC analysis.

GC Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing prep_start Reaction Mixture add_is Add Internal Standard prep_start->add_is derivatize Derivatize with BSTFA add_is->derivatize heat Heat at 70°C derivatize->heat inject Inject into GC heat->inject separate Separation on DB-5ms inject->separate detect FID Detection separate->detect process Integrate Peaks detect->process quantify Quantify Analyte process->quantify

Caption: Workflow for GC-FID analysis with derivatization.

Logical Relationship for Method Selection

Method_Selection goal Analytical Goal enantiomeric_purity Enantiomeric Purity goal->enantiomeric_purity reaction_monitoring Reaction Monitoring goal->reaction_monitoring hplc Chiral HPLC enantiomeric_purity->hplc Requires chiral separation reaction_monitoring->hplc Can also be used gc GC-FID reaction_monitoring->gc Good for volatile derivatives

Caption: Decision tree for analytical method selection.

References

Applications of Morpholine Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine (B109124) heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties. Its unique physicochemical characteristics, including improved aqueous solubility, metabolic stability, and the ability to form key hydrogen bond interactions, make it a valuable building block in the design of novel therapeutics.[1][2][3] This document provides detailed application notes on the use of morpholine derivatives across various therapeutic areas, complete with experimental protocols and quantitative data to support further research and development.

Anticancer Applications

Morpholine derivatives have demonstrated significant potential as anticancer agents, primarily by targeting key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[4]

Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers.[5] Morpholine-containing molecules, such as the dual PI3K/mTOR inhibitor Gedatolisib, have been designed to interact with the ATP-binding pocket of these kinases, effectively blocking their activity and downstream signaling.[4]

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth 4EBP1->Cell_Growth Inhibits translation until phosphorylated Gefitinib Gefitinib (Morpholine Derivative) Gefitinib->RTK Inhibits

PI3K/AKT/mTOR Signaling Pathway and Inhibition by a Morpholine Derivative.
Representative Anticancer Agent: Gefitinib

Gefitinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. The morpholine moiety in its structure enhances its pharmacokinetic profile.[6]

Experimental Protocols

Protocol 1: Synthesis of Gefitinib [6][7]

This protocol outlines a common synthetic route to Gefitinib.

Workflow Diagram:

Synthesis_Gefitinib A 4-(3-chloro-4-fluoroanilino)- 7-methoxy-6-hydroxyquinazoline C Etherification (Base, Solvent) A->C B 4-(3-chloropropyl)morpholine (B193441) B->C D Gefitinib C->D

Synthetic Workflow for Gefitinib.

Methodology:

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline and a base (e.g., potassium carbonate) in an appropriate solvent (e.g., N,N-dimethylformamide).

  • Addition of Morpholine Derivative: Add 4-(3-chloropropyl)morpholine to the reaction mixture.

  • Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80-100 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into water. The precipitated product can be collected by filtration, washed, and purified by recrystallization or column chromatography to yield Gefitinib.

Protocol 2: Cytotoxicity Assessment using MTT Assay [8][9]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow Diagram:

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Treat cells with various concentrations of morpholine derivative A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

MTT Assay Experimental Workflow.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the morpholine derivative in the cell culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the half-maximal inhibitory concentration (IC50) value.

Quantitative Data: Anticancer Activity
Compound IDCancer Cell LineIC50 (µM)Reference
AK-3A549 (Lung)10.38 ± 0.27[7][10]
AK-3MCF-7 (Breast)6.44 ± 0.29[7][10]
AK-3SHSY-5Y (Neuroblastoma)9.54 ± 0.15[7][10]
AK-10A549 (Lung)8.55 ± 0.67[7][10]
AK-10MCF-7 (Breast)3.15 ± 0.23[7][10]
AK-10SHSY-5Y (Neuroblastoma)3.36 ± 0.29[7][10]
8bDLA (Murine Lymphoma)~7.5[8]
8bEAC (Murine Carcinoma)~9.5[8]
8bMCF-7 (Breast)~7.1[8]
8fDLA (Murine Lymphoma)~10.3[8]
8fEAC (Murine Carcinoma)~10.8[8]
8fMCF-7 (Breast)~9.3[8]

Antibacterial Applications

The morpholine ring is a key component of several antibacterial agents, including the oxazolidinone antibiotic Linezolid. These compounds typically function by inhibiting bacterial protein synthesis.

Representative Antibacterial Agent: Linezolid

Linezolid is a synthetic antibiotic used for the treatment of serious infections caused by Gram-positive bacteria. The morpholine group is crucial for its activity and pharmacokinetic properties.

Experimental Protocols

Protocol 3: Synthesis of Linezolid [11][12]

This protocol describes a convergent synthesis of Linezolid.

Methodology:

  • Preparation of the Amine Intermediate: Synthesize 3-fluoro-4-morpholinylaniline from 1,2-difluoro-4-nitrobenzene and morpholine, followed by reduction of the nitro group.

  • Epoxide Ring Opening: React the synthesized aniline (B41778) with (R)-(-)-glycidyl butyrate (B1204436) to form the corresponding amino alcohol.

  • Oxazolidinone Ring Formation: Cyclize the amino alcohol using a carbonylating agent (e.g., phosgene (B1210022) or a phosgene equivalent) to form the oxazolidinone ring.

  • Acetylation: Acetylate the primary amine to yield Linezolid.

  • Purification: Purify the final product by recrystallization.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) [13]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow Diagram:

MIC_Assay_Workflow A Prepare serial dilutions of the morpholine derivative in broth B Inoculate each well with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Observe for visible bacterial growth C->D E Determine the lowest concentration with no visible growth (MIC) D->E

MIC Assay Experimental Workflow.

Methodology:

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the morpholine derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Quantitative Data: Antibacterial Activity
Compound IDBacterial StrainMIC (µg/mL)
Ru(ii)-3Staphylococcus aureus0.78
Morpholine derivative (3)Enterococcus hirae3.125
Morpholine derivative (3)Escherichia coli12.5
Morpholine derivative (4)Enterococcus faecium3.125
Morpholine derivative (5)Various sensitive strains3.125
Morpholine derivative (6)Enterococcus spp.6.25
4-(Phenylsulfonyl) morpholineE. coli & P. aeruginosa>512 (synergistic with aminoglycosides)

Central Nervous System (CNS) Applications

Morpholine derivatives have found applications in the treatment of CNS disorders, acting as antidepressants and anxiolytics. Their ability to cross the blood-brain barrier is often enhanced by the presence of the morpholine moiety.

Representative CNS Agent: Reboxetine

Reboxetine is a selective norepinephrine (B1679862) reuptake inhibitor (SNRI) used for the treatment of clinical depression.

Experimental Protocols

Protocol 5: Synthesis of (S,S)-Reboxetine [10]

This protocol outlines an asymmetric synthesis of the active enantiomer of Reboxetine.

Methodology:

  • Starting Material: Begin with a chiral precursor, such as (R)-2-(benzylamino)propane-1,3-diol.

  • Morpholinone Formation: Cyclize the precursor to form a chiral morpholinone derivative.

  • Reduction and Protection: Reduce the morpholinone and protect the resulting secondary amine.

  • Introduction of the Aryl Groups: Introduce the phenyl and 2-ethoxyphenoxy groups through stereoselective reactions.

  • Deprotection: Remove the protecting group to yield (S,S)-Reboxetine.

  • Purification: Purify the final product using chromatographic techniques.

Protocol 6: Norepinephrine Reuptake Inhibition Assay [4]

This assay measures the ability of a compound to inhibit the reuptake of norepinephrine into synaptosomes or cells expressing the norepinephrine transporter (NET).

Methodology:

  • Preparation of Synaptosomes or Cells: Isolate synaptosomes from rat brain tissue or use a cell line stably expressing the human NET.

  • Compound Incubation: Incubate the synaptosomes or cells with various concentrations of the morpholine derivative.

  • Addition of Radiolabeled Norepinephrine: Add a fixed concentration of [3H]-norepinephrine to initiate uptake.

  • Termination of Uptake: After a short incubation period, terminate the uptake by rapid filtration or washing with ice-cold buffer.

  • Quantification: Measure the amount of radioactivity taken up by the synaptosomes or cells using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of norepinephrine uptake and determine the IC50 value.

Quantitative Data: CNS Activity
CompoundTransporter/ReceptorKi (nM)
(S,S)-ReboxetineNorepinephrine Transporter (NET)High Affinity (Specific values vary by study)
BelaperidoneDopamine (B1211576) D4 Receptor3.1
BelaperidoneDopamine D2 Receptor105
BelaperidoneSerotonin (B10506) 5-HT2A Receptor3.3

References

Application Notes & Protocols for Scalable Synthesis of Chiral Morpholines in Pilot Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral morpholines are crucial building blocks in medicinal chemistry, frequently incorporated into pharmaceutical agents to enhance their pharmacological profiles. The precise control of stereochemistry in these scaffolds is often paramount for therapeutic efficacy and safety. This document provides detailed application notes and protocols for the scalable synthesis of chiral morpholines, with a focus on methods amenable to pilot plant production. The primary method highlighted is the asymmetric hydrogenation of dehydromorpholines, a robust and efficient strategy for establishing the desired stereochemistry with high fidelity.

Asymmetric Hydrogenation of Dehydromorpholines: A Scalable Approach

Asymmetric hydrogenation of prochiral dehydromorpholines has emerged as a leading strategy for the large-scale production of enantiomerically enriched morpholines. This method offers several advantages for pilot plant operations, including high catalytic efficiency, excellent enantioselectivity, and the potential for continuous processing.

Data Presentation: Performance of Catalytic Systems

The selection of an appropriate catalyst and reaction conditions is critical for achieving high performance in asymmetric hydrogenation. Below is a summary of representative catalytic systems and their performance in the synthesis of 2-substituted chiral morpholines.

EntrySubstrateCatalyst SystemS/C RatioPressure (atm H₂)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
1N-Cbz-2-phenyl-5,6-dehydromorpholine[Rh(COD)₂]BF₄ / (R,R,R)-SKP-Phos10050DCMRT12>9998[1]
2N-Boc-2-phenyl-5,6-dehydromorpholine[Rh(COD)₂]BF₄ / (R,R,R)-SKP-Phos10050DCMRT129897[1]
3N-Cbz-2-(4-fluorophenyl)-5,6-dehydromorpholine[Rh(COD)₂]BF₄ / (R,R,R)-SKP-Phos10050DCMRT12>9999[1]
4Enamide Precursor to an APIRh/(S,S)-EthylDuphos (immobilized)-10THF22->95>98.6[2][3]

S/C Ratio: Substrate-to-catalyst ratio ee: enantiomeric excess DCM: Dichloromethane THF: Tetrahydrofuran Cbz: Carboxybenzyl Boc: tert-butyloxycarbonyl COD: 1,5-Cyclooctadiene

Experimental Protocols

Protocol 1: Batch Asymmetric Hydrogenation of N-Cbz-2-phenyl-5,6-dehydromorpholine

This protocol describes a representative procedure for the gram-scale synthesis of a chiral morpholine (B109124) via batch hydrogenation.

Materials:

  • N-Cbz-2-phenyl-5,6-dehydromorpholine (1.0 equiv)

  • [Rh(COD)₂]BF₄ (0.01 equiv)

  • (R,R,R)-SKP-Phos (0.011 equiv)

  • Anhydrous, degassed Dichloromethane (DCM)

  • High-purity Hydrogen gas

  • High-pressure autoclave with magnetic stirring

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, add [Rh(COD)₂]BF₄ and (R,R,R)-SKP-Phos to a dried Schlenk flask. Add anhydrous, degassed DCM and stir at room temperature for 30 minutes to form the active catalyst solution.

  • Reaction Setup: In a separate, dried Schlenk flask, dissolve the N-Cbz-2-phenyl-5,6-dehydromorpholine substrate in anhydrous, degassed DCM.

  • Hydrogenation: Transfer the substrate solution to the autoclave. Then, transfer the catalyst solution to the autoclave via cannula. Seal the autoclave, and purge the system with hydrogen gas three times. Pressurize the autoclave to 50 atm with hydrogen.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12 hours. The reaction progress can be monitored by TLC or HPLC analysis of aliquots.

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the chiral morpholine.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis. Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Continuous Flow Asymmetric Hydrogenation on a Kilogram Scale

This protocol outlines a general procedure for the kilogram-scale synthesis of a chiral morpholine using a continuous flow setup with an immobilized catalyst, as demonstrated in the synthesis of an API intermediate.[2][3]

System Setup:

  • A dedicated automated high-pressure pilot system equipped with:

    • Liquid pump for substrate solution delivery.

    • Mass flow controller for precise hydrogen gas dosing.

    • A packed-bed reactor containing the immobilized catalyst (e.g., Rh/(S,S)-EthylDuphos on a solid support).

    • Back-pressure regulator to maintain the desired reaction pressure.

    • Collection vessel.

Procedure:

  • Catalyst Immobilization and Packing: The chiral rhodium catalyst is immobilized on a suitable solid support (e.g., Phospho Tungstic Acid/Alumina) and packed into the reactor column.[4]

  • System Priming: The system is flushed with the reaction solvent (e.g., THF) to wet the catalyst bed and remove any air.

  • Reaction Initiation: The substrate solution (enamide precursor in THF) is pumped through the reactor at a defined flow rate. Simultaneously, hydrogen gas is introduced at a controlled rate using the mass flow controller.

  • Steady-State Operation: The reaction is run under optimized conditions of temperature (e.g., 22 °C) and pressure (e.g., 10 bar).[2][3] The system is operated continuously to achieve a steady-state conversion.

  • Product Collection and In-line Analysis: The product stream exiting the reactor is collected. In-line or at-line analysis (e.g., HPLC) can be used to monitor conversion and enantioselectivity in real-time.

  • Downstream Processing: The solvent is removed from the product stream, and the chiral morpholine derivative is isolated. A key advantage of using a well-immobilized catalyst is the very low level of metal leaching into the product, which can simplify purification.[2][3]

Visualizations

Experimental Workflow and Signaling Pathways

G cluster_prep Catalyst and Substrate Preparation cluster_reaction Asymmetric Hydrogenation cluster_downstream Downstream Processing cat_prep Catalyst Preparation ([Rh(COD)₂]BF₄ + Chiral Ligand) reactor High-Pressure Reactor (Batch or Continuous Flow) cat_prep->reactor sub_prep Substrate Solution (Dehydromorpholine in Solvent) sub_prep->reactor workup Work-up (Venting, Solvent Removal) reactor->workup h2 H₂ Gas Supply h2->reactor purification Purification (Chromatography/Crystallization) workup->purification analysis Analysis (HPLC, NMR, MS) purification->analysis final_product Chiral Morpholine analysis->final_product

Caption: General workflow for the scalable synthesis of chiral morpholines.

G cluster_catalytic_cycle Simplified Catalytic Cycle for Rh-catalyzed Asymmetric Hydrogenation catalyst [Rh(L*)]⁺ Active Catalyst cat_sub Catalyst-Substrate Complex (Major/Minor Diastereomers) catalyst->cat_sub + Substrate substrate Dehydromorpholine (Substrate) substrate->cat_sub h2_add Oxidative Addition of H₂ cat_sub->h2_add + H₂ hydride Rhodium Dihydride Intermediate h2_add->hydride insertion Migratory Insertion hydride->insertion product_complex Product-Catalyst Complex insertion->product_complex product_complex->catalyst Product Release product Chiral Morpholine (Product) product_complex->product

References

Troubleshooting & Optimization

Improving yield and purity in (S)-(4-benzylmorpholin-2-yl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (S)-(4-benzylmorpholin-2-yl)methanamine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound. The proposed synthetic pathway involves three key stages:

  • Synthesis of (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate: A chiral precursor.

  • Conversion to (S)-tert-butyl 2-(aminomethyl)morpholine-4-carboxylate: Introduction of the aminomethyl group.

  • N-benzylation and Deprotection: Final step to yield the target compound.

Stage 1: Synthesis of (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate

Issue 1.1: Low yield in the initial ring-opening of (S)-epichlorohydrin.

  • Question: My yield of the initial amino alcohol intermediate is consistently low. What are the potential causes and solutions?

  • Answer:

    • Incomplete Reaction: The reaction between (S)-epichlorohydrin and the amine may be incomplete. Ensure the reaction is monitored by TLC or LC-MS until the starting material is consumed. The reaction time may need to be extended.

    • Side Reactions: Epoxide ring-opening can be non-regioselective, leading to the formation of undesired isomers. Ensure the reaction conditions, such as temperature and stoichiometry of reactants, are strictly controlled. Using a suitable Lewis acid catalyst can improve regioselectivity.

    • Purification Losses: The amino alcohol intermediate may be water-soluble, leading to losses during aqueous work-up. Minimize the volume of water used and perform multiple extractions with an appropriate organic solvent. Consider using a continuous extraction apparatus for highly water-soluble products.

Issue 1.2: Difficulty in the Boc-protection step.

  • Question: I am observing incomplete reaction and the formation of side products during the Boc-protection of the morpholine (B109124) nitrogen. How can I optimize this step?

  • Answer:

    • Base Selection: The choice of base is critical. A hindered base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is recommended to avoid side reactions. Ensure the base is added slowly to control the reaction temperature.

    • Di-tert-butyl dicarbonate (B1257347) (Boc)₂O Quality: Use fresh, high-quality (Boc)₂O. Old or decomposed reagent can lead to lower yields.

    • Reaction Conditions: The reaction is typically carried out at 0°C to room temperature. Running the reaction at elevated temperatures can lead to the decomposition of (Boc)₂O and the formation of byproducts.

Stage 2: Conversion to (S)-tert-butyl 2-(aminomethyl)morpholine-4-carboxylate

This conversion can be achieved through a two-step process: conversion of the alcohol to a good leaving group (e.g., mesylate or tosylate) followed by displacement with an azide (B81097) or phthalimide (B116566), and subsequent reduction.

Issue 2.1: Low yield in the mesylation/tosylation of the primary alcohol.

  • Question: The formation of the mesylate/tosylate intermediate is inefficient. What are the common pitfalls?

  • Answer:

    • Reagent Purity: Use freshly opened or purified mesyl chloride/tosyl chloride. These reagents are sensitive to moisture.

    • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions. Use dry solvents and glassware.

    • Temperature Control: The reaction is typically performed at low temperatures (e.g., 0°C) to minimize side reactions. Addition of the sulfonyl chloride should be done slowly.

    • Base: A non-nucleophilic base such as triethylamine or pyridine (B92270) should be used to neutralize the HCl generated during the reaction.

Issue 2.2: Incomplete azide displacement or phthalimide substitution.

  • Question: The nucleophilic substitution with sodium azide or potassium phthalimide is not going to completion. How can I drive the reaction forward?

  • Answer:

    • Solvent: A polar aprotic solvent like DMF or DMSO is typically used to facilitate the Sₙ2 reaction.

    • Temperature: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction for the disappearance of the starting material.

    • Phase Transfer Catalyst: In some cases, a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can be beneficial, especially if the solubility of the nucleophile is limited.

Issue 2.3: Low yield during the reduction of the azide or phthalimide.

  • Question: My final reduction step to the primary amine is giving a poor yield. What are the recommended reduction methods and how can I troubleshoot them?

  • Answer:

    • Azide Reduction:

      • Catalytic Hydrogenation: This is a clean and efficient method. Use a suitable catalyst like Pd/C under a hydrogen atmosphere. Ensure the catalyst is active and the system is properly purged.

      • Staudinger Reaction: Reaction with triphenylphosphine (B44618) followed by hydrolysis is a mild alternative.

    • Phthalimide Deprotection (Gabriel Synthesis):

Stage 3: N-benzylation and Deprotection

Issue 3.1: Multiple benzylation products and low yield of the desired mono-benzylated product.

  • Question: I am getting a mixture of mono- and di-benzylated products, along with unreacted starting material. How can I achieve selective mono-N-benzylation?

  • Answer:

    • Stoichiometry: Carefully control the stoichiometry of the benzylating agent (e.g., benzyl (B1604629) bromide or benzyl chloride). Use of a slight excess of the amine starting material can favor mono-alkylation.

    • Reaction Conditions: Perform the reaction at a lower temperature to control the reactivity.

    • Reductive Amination: A more controlled method for mono-benzylation is reductive amination. React the primary amine with benzaldehyde (B42025) to form the imine, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB).

Issue 3.2: Difficulty in the final Boc-deprotection step.

  • Question: The removal of the Boc protecting group is sluggish or leads to decomposition of the product. What are the optimal conditions?

  • Answer:

    • Acid Choice: Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is a standard and effective method for Boc deprotection. Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol) is also commonly used.

    • Reaction Time and Temperature: The reaction is typically fast at room temperature. Monitor the reaction by TLC to avoid prolonged exposure to strong acid, which could lead to side reactions.

    • Work-up: After deprotection, the product will be in its salt form. Neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution) is required to obtain the free amine. Ensure the pH is adjusted carefully to avoid product degradation.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for ensuring high enantiomeric purity of the final product?

A1: The most critical step is the initial asymmetric synthesis of the chiral morpholine precursor, for instance, through the enantioselective ring-opening of an epoxide or the asymmetric hydrogenation of a dehydromorpholine derivative. Maintaining the stereochemical integrity throughout the subsequent steps is also crucial, but the initial stereocenter formation sets the enantiomeric excess (ee) of the final product.

Q2: How can I accurately determine the enantiomeric purity of my final product?

A2: Chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) are the most common and reliable methods for determining the enantiomeric excess (ee) of the final product. It is necessary to develop a suitable chiral separation method using a chiral stationary phase.

Q3: Are there any alternative methods for the N-benzylation step?

A3: Yes, besides direct alkylation with a benzyl halide and reductive amination, another method is the use of a benzylating agent under palladium catalysis, such as benzyl chloroformate followed by hydrogenolysis. However, for this specific target molecule, reductive amination is often the most controlled and efficient method for mono-benzylation.

Q4: What are the key safety precautions to consider during this synthesis?

A4:

  • Epoxides: Epichlorohydrin is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Azides: Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with metals and use appropriate quenching procedures.

  • Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas under pressure. Use appropriate high-pressure equipment and ensure proper safety protocols are followed.

  • Strong Acids and Bases: Handle strong acids (TFA, HCl) and bases (hydrazine) with care, using appropriate PPE.

Data Presentation

Table 1: Comparison of Conditions for N-benzylation

MethodBenzylating AgentReducing Agent (if applicable)Typical SolventTemperature (°C)Common Issues
Direct Alkylation Benzyl bromide/chlorideN/AAcetonitrile, DMF25 - 80Over-alkylation (di-benzylation)
Reductive Amination BenzaldehydeSodium triacetoxyborohydride (STAB)Dichloromethane, 1,2-Dichloroethane0 - 25Incomplete imine formation

Experimental Protocols

Protocol 1: Synthesis of (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate

This protocol is adapted from a known procedure for the synthesis of the chiral hydroxymethylmorpholine precursor.

  • Step 1a: Synthesis of (S)-1-(benzylamino)-3-(allyloxy)propan-2-ol. To a solution of (S)-glycidyl allyl ether (1.0 eq) in a suitable solvent such as ethanol, add benzylamine (B48309) (1.1 eq). Heat the mixture to reflux and monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure to obtain the crude amino alcohol.

  • Step 1b: Cyclization and Boc-protection. Dissolve the crude amino alcohol in a suitable solvent like THF. Add a base such as sodium hydride (NaH, 1.2 eq) at 0°C. After stirring for 30 minutes, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and allow the reaction to warm to room temperature. Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography.

Protocol 2: Reductive Amination for N-benzylation
  • Dissolve (S)-tert-butyl 2-(aminomethyl)morpholine-4-carboxylate (1.0 eq) in dichloromethane (DCM).

  • Add benzaldehyde (1.05 eq) and stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Diagram 1: Synthetic Workflow

G A Start: (S)-Epichlorohydrin or other chiral precursor B Stage 1: Synthesis of (S)-N-Boc-2- (hydroxymethyl)morpholine A->B Ring opening & protection C Stage 2: Conversion to (S)-N-Boc-2- (aminomethyl)morpholine B->C Hydroxyl to Amine (e.g., Mesylation, Azide displacement, Reduction) D Stage 3: N-Benzylation C->D Reductive Amination E Final Step: Boc Deprotection D->E Acidic conditions (e.g., TFA/DCM) F Product: this compound E->F

Caption: Synthetic workflow for this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G cluster_incomplete Incomplete Reaction Solutions cluster_side Side Reaction Solutions cluster_purification Purification Solutions Start Low Yield Observed Incomplete Incomplete Reaction? Start->Incomplete Side Side Reactions? Start->Side Purification Purification Issues? Start->Purification Inc_Sol1 Extend Reaction Time Incomplete->Inc_Sol1 Inc_Sol2 Increase Temperature (with caution) Incomplete->Inc_Sol2 Inc_Sol3 Check Reagent Purity/Activity Incomplete->Inc_Sol3 Side_Sol1 Optimize Stoichiometry Side->Side_Sol1 Side_Sol2 Control Temperature Side->Side_Sol2 Side_Sol3 Change Solvent or Catalyst Side->Side_Sol3 Pur_Sol1 Modify Work-up Procedure Purification->Pur_Sol1 Pur_Sol2 Optimize Chromatography Conditions Purification->Pur_Sol2 Pur_Sol3 Consider Recrystallization Purification->Pur_Sol3

Caption: Troubleshooting logic for addressing low reaction yields.

Common side reactions and byproducts in diastereomeric salt crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during diastereomeric salt crystallization for chiral resolution.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and systematic solutions.

Issue 1: No Crystallization Occurs After Adding Resolving Agent and Cooling

Question: I've mixed my racemic compound and resolving agent in the chosen solvent, but no crystals have formed, even after cooling. What should I do?

Possible Causes and Solutions:

CauseSolution
High Solubility of Diastereomeric Salts The chosen solvent may be too effective at dissolving both diastereomeric salts, preventing the necessary supersaturation for crystallization. A solvent screening with a range of polarities should be conducted to find a system with differential solubility.[1][2]
Insufficient Supersaturation The concentration of the diastereomeric salts might be below the solubility limit at the given temperature.[1][3] To address this, carefully evaporate some of the solvent to increase the concentration.[1][3] Alternatively, an anti-solvent (a solvent in which the salts are less soluble) can be slowly added to induce precipitation.[1][3]
Inhibition of Nucleation Impurities in the starting materials or solvent can hinder the formation of crystal nuclei.[1] Ensure the purity of your racemic compound and resolving agent. If necessary, perform an additional purification step before the resolution.
Incorrect Stoichiometry The molar ratio of the racemic mixture to the resolving agent may not be optimal for salt formation and crystallization.[1] While a 1:1 ratio is common, exploring other stoichiometries, such as using 0.5 equivalents of the resolving agent, can sometimes be more effective.[4]
Metastable Zone Too Wide The energy barrier for nucleation might be too high. To overcome this, try inducing nucleation by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a small number of seed crystals of the desired diastereomeric salt.[1]
Issue 2: The Product is "Oiling Out" or Forming an Amorphous Solid

Question: Instead of crystals, my product is separating as an oil or an amorphous solid. What is causing this and how can I fix it?

Possible Causes and Solutions:

CauseSolution
High Supersaturation A very high level of supersaturation can lead to the solute separating as a liquid phase (oiling out) rather than a solid crystalline phase.[3] To mitigate this, use a more dilute solution or employ a slower cooling rate.[3] If using an anti-solvent, add it very slowly at a slightly elevated temperature.[3]
Crystallization Temperature Too High Oiling out can occur if the crystallization temperature is above the melting point of the solvated solid.[3] If possible, select a solvent system that allows for crystallization to occur at a lower temperature.
Inadequate Agitation Proper agitation is crucial. Gentle stirring can promote crystallization over oiling; however, overly vigorous agitation may lead to the formation of small, impure crystals.[1]
Solvent Choice The solvent plays a role in stabilizing the crystal lattice. Experiment with solvents that have stronger interactions (e.g., hydrogen bonding) with the diastereomeric salts.[1]
Issue 3: Low Yield of the Desired Diastereomeric Salt

Question: The diastereomeric purity of my crystals is high, but the yield is very low. How can I improve it?

Possible Causes and Solutions:

CauseSolution
Suboptimal Solubility The desired diastereomeric salt may still be too soluble in the chosen solvent, leaving a significant portion in the mother liquor.[4] Screen for solvents that further decrease the solubility of the target salt and experiment with lower final crystallization temperatures.[3][4]
Equilibrium Limitations The separation may be limited by the eutectic point in the phase diagram of the diastereomers.[4] Constructing a ternary phase diagram can help identify the optimal conditions for recovering the desired salt.[4]
Premature Isolation The crystallization process may have been stopped before reaching its optimal yield.[3][4] Allow for a sufficient equilibration time at the final crystallization temperature.
Unwanted Enantiomer Not Recycled The unwanted enantiomer remains in the mother liquor, limiting the theoretical yield to 50%. If the unwanted enantiomer can be racemized in solution, a process known as Crystallization-Induced Diastereomeric Transformation (CIDT) can be employed to convert it into the desired enantiomer, potentially increasing the yield to near 100%.[4] This requires specific conditions that facilitate in-situ racemization.[4]
Issue 4: Low Diastereomeric Excess (d.e.) of the Crystallized Salt

Question: The yield of my crystallization is acceptable, but the diastereomeric excess of the product is low. How can I improve the purity?

Possible Causes and Solutions:

CauseSolution
Small Solubility Difference The separation is driven by the difference in solubility between the two diastereomeric salts. If this difference is not significant in the chosen solvent, the selectivity will be poor. A systematic solvent screen is the most effective way to find a solvent that maximizes this solubility difference.
Formation of a Solid Solution In some cases, the undesired diastereomer can be incorporated into the crystal lattice of the desired diastereomer, forming a solid solution. This makes purification by simple crystallization difficult. Recrystallization, potentially in a different solvent system, can help to improve the diastereomeric excess.
Rapid Crystallization A cooling rate that is too fast can lead to the co-precipitation of the more soluble diastereomer. Employ a slower, more controlled cooling rate to allow for more selective crystallization.
Incorrect Stoichiometry The molar ratio of the resolving agent to the racemate can influence the diastereomeric excess. Experiment with different stoichiometries to find the optimal ratio for your system.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during diastereomeric salt crystallization?

The most significant side reaction to consider is racemization . This is the process where one enantiomer converts into the other, leading to a loss of optical purity. Racemization can be influenced by factors such as temperature, pH, and the solvent system. In some advanced resolution techniques like Crystallization-Induced Diastereomeric Transformation (CIDT), racemization of the unwanted enantiomer in the solution is intentionally promoted to increase the yield of the desired enantiomer.[4]

Another potential issue is the degradation of the resolving agent or the substrate , especially under harsh temperature or pH conditions. It is crucial to ensure the stability of all components under the chosen experimental conditions.

Q2: What are byproducts in this process?

True chemical byproducts from side reactions are less common than issues related to the physical process of crystallization. However, potential byproducts can arise from:

  • Degradation: As mentioned above, if the resolving agent or substrate is unstable, degradation products can act as impurities that may inhibit crystallization or be incorporated into the crystals.

  • Solvates/Hydrates: The crystallized salt may incorporate solvent molecules into its crystal lattice to form solvates or hydrates. This is not a side reaction in the traditional sense, but it does change the composition of the solid phase.

The primary "byproduct" in a standard resolution is the more soluble diastereomeric salt that remains in the mother liquor.

Q3: How do I choose the right resolving agent?

The selection of a resolving agent is often empirical. A good resolving agent should:

  • Be commercially available and inexpensive in its enantiomerically pure form.

  • Readily form a salt with the racemic compound.

  • Lead to the formation of diastereomeric salts with a significant difference in solubility in a common solvent.

  • Be easily recoverable after the resolution.

A screening of a variety of resolving agents is the most effective approach. Common classes of resolving agents include chiral carboxylic acids (e.g., tartaric acid, mandelic acid) for resolving racemic bases, and chiral amines (e.g., brucine, strychnine, (R/S)-1-phenylethylamine) for resolving racemic acids.

Q4: How important is the solvent choice?

The choice of solvent is critical for a successful resolution. The ideal solvent should:

  • Dissolve both the racemic compound and the resolving agent to allow for salt formation.

  • Exhibit a large solubility difference between the two diastereomeric salts.

  • Promote the formation of well-defined, easily filterable crystals.

  • Be easily removable from the final product.

A thorough solvent screening is highly recommended for optimizing the resolution process.

Experimental Protocols

Protocol 1: Screening for Resolving Agents and Solvents

This protocol outlines a high-throughput method for screening multiple resolving agents and solvents.

Materials:

  • Racemic compound

  • A selection of chiral resolving agents (e.g., derivatives of tartaric acid, mandelic acid, chiral amines)

  • A variety of solvents with different polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane)

  • 96-well plate with sealing mat

  • Automated liquid handler or multichannel pipette

  • Plate shaker/incubator

  • Centrifuge with plate rotor

  • HPLC or UPLC for analysis

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of the racemic compound in a volatile solvent like methanol.

    • Prepare stock solutions of each resolving agent at the same molar concentration in the same volatile solvent.

  • Salt Formation:

    • Dispense a fixed volume of the racemic compound stock solution into each well of the 96-well plate.

    • Add one equivalent of each resolving agent stock solution to the designated wells.

    • Evaporate the solvent completely to leave a solid residue of the diastereomeric salts in each well.

  • Solvent Screening:

    • Add a fixed volume of each screening solvent to the respective wells containing the dried salts.

    • Seal the plate and agitate it at a controlled temperature for a set period (e.g., 24 hours) to allow the system to reach equilibrium.

  • Analysis:

    • Centrifuge the plate to pellet any solid material.

    • Carefully take an aliquot of the supernatant (mother liquor) from each well.

    • Analyze the composition of the mother liquor by a suitable chiral analytical method (e.g., HPLC) to determine the diastereomeric ratio.

    • The solvent that results in the highest diastereomeric excess in the mother liquor is a good candidate for selectively crystallizing the less soluble diastereomer.

Protocol 2: Diastereomeric Salt Crystallization

Materials:

  • Racemic compound

  • Selected chiral resolving agent

  • Optimized crystallization solvent

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven or desiccator

Procedure:

  • Dissolution:

    • In the reaction vessel, dissolve the racemic mixture (1.0 equivalent) and the chiral resolving agent (0.5 to 1.0 equivalent) in the chosen solvent at an elevated temperature to ensure complete dissolution.

  • Crystallization:

    • Slowly cool the solution to the desired crystallization temperature. A controlled cooling rate is crucial for obtaining high purity crystals.

    • Agitate the mixture at a constant, gentle rate during cooling.

    • If crystallization does not initiate spontaneously, seeding with a small amount of the desired diastereomeric salt may be necessary.

    • Allow the mixture to stir at the final temperature for a sufficient time to reach equilibrium.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals sparingly with a small amount of cold crystallization solvent to remove the mother liquor.

  • Drying:

    • Dry the crystals under vacuum to a constant weight.

  • Analysis:

    • Determine the diastereomeric purity of the isolated salt using NMR or by liberating the enantiomer and analyzing by chiral HPLC.

Protocol 3: Liberation of the Pure Enantiomer

Materials:

  • Purified diastereomeric salt

  • Acidic or basic solution (e.g., 1M HCl or 1M NaOH)

  • Extraction solvent (e.g., diethyl ether, dichloromethane)

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)

  • Rotary evaporator

Procedure:

  • Salt Dissociation:

    • Dissolve the purified diastereomeric salt in a suitable solvent, such as water.

    • Adjust the pH of the solution to break the salt. For a salt of a racemic base and a chiral acid, add a base (e.g., NaOH) to deprotonate the resolving agent and liberate the free base. For a salt of a racemic acid and a chiral base, add an acid (e.g., HCl) to protonate the resolving agent and liberate the free acid.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the liberated enantiomer into an appropriate organic solvent. Repeat the extraction two to three times.

  • Drying and Concentration:

    • Combine the organic extracts and dry them over an anhydrous drying agent.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified enantiomer.

  • Final Analysis:

    • Determine the enantiomeric purity of the final product using chiral HPLC or by measuring its specific rotation.

    • Calculate the overall yield of the resolution process.

Visualizations

General Workflow for Diastereomeric Salt Crystallization

G A Racemic Mixture + Chiral Resolving Agent B Formation of Diastereomeric Salts in Solution A->B C Selective Crystallization of Less Soluble Diastereomer B->C D Filtration C->D E Isolated Diastereomeric Salt (Solid) D->E Solid F Mother Liquor (Contains More Soluble Diastereomer) D->F Liquid G Liberation of Enantiomer E->G J Racemization & Recycle (Optional) F->J H Pure Enantiomer G->H I Recovery of Resolving Agent G->I J->A

Caption: General workflow for chiral resolution via diastereomeric salt crystallization.

Troubleshooting Logic for Crystallization Failure

G Start No Crystallization Observed Q1 Is the solution clear? Start->Q1 A1_1 Increase Concentration Q1->A1_1 Yes A4 Perform Solvent Screen Q1->A4 No (Insoluble) A1_2 Add Anti-Solvent A1_1->A1_2 A1_3 Lower Temperature Further A1_1->A1_3 Q2 Is oiling out observed? A1_1->Q2 A1_2->Q2 A1_3->Q2 A2_1 Decrease Supersaturation Q2->A2_1 Yes A3 Induce Nucleation (Scratch/Seed) Q2->A3 No A2_2 Use Slower Cooling Rate A2_1->A2_2 A2_3 Change Solvent A2_2->A2_3

Caption: Troubleshooting decision tree for common crystallization issues.

References

Technical Support Center: Optimizing Chiral Resolution with (S)-(4-benzylmorpholin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of racemic carboxylic acids using (S)-(4-benzylmorpholin-2-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful enantioseparation through diastereomeric salt crystallization.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: No crystal formation or oiling out upon mixing the racemic acid and resolving agent.

  • Q: I have mixed my racemic carboxylic acid with this compound in the chosen solvent, but no crystals are forming, or an oil is precipitating. What should I do?

    A: This is a common issue often related to solvent choice, supersaturation, or temperature. The goal is to find a solvent system where one diastereomeric salt is significantly less soluble than the other.

    • Inappropriate Solvent System: The solvent may be too good at dissolving both diastereomeric salts, or it may be too poor, causing the salts to crash out as an oil.

      • Solution: Conduct a solvent screen with a variety of solvents (e.g., alcohols like isopropanol (B130326) and ethanol, esters like ethyl acetate (B1210297), ketones like acetone, and non-polar solvents like heptane (B126788) or toluene). Sometimes, a mixture of a good solvent and a poor solvent (anti-solvent) is effective.

    • Insufficient Supersaturation: Crystallization will not occur if the concentration of the less soluble diastereomeric salt is below its saturation point.

      • Solution: Carefully evaporate some of the solvent to increase the concentration. Alternatively, slowly add an anti-solvent to decrease the solubility of the salts and induce crystallization.

    • High Solubility of Both Salts: If both diastereomeric salts are highly soluble, crystallization is challenging.

      • Solution: Experiment with lower crystallization temperatures. If the initial dissolution was performed at an elevated temperature, allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator.

Issue 2: Low Diastereomeric Excess (de) or Poor Enantiomeric Excess (ee) of the final product.

  • Q: After crystallization and recovery of the carboxylic acid, the diastereomeric or enantiomeric excess is low. How can I improve the selectivity?

    A: Low selectivity is often a result of a small difference in solubility between the two diastereomeric salts in the chosen solvent system.

    • Suboptimal Solvent: The solvent may not be providing sufficient differentiation in the solubility of the diastereomers.

      • Solution: A thorough solvent screen is crucial. Test a range of solvents and solvent mixtures to find a system that maximizes the solubility difference.

    • Crystallization Temperature: The temperature at which crystallization occurs can significantly impact selectivity.

      • Solution: Experiment with different final crystallization temperatures. A slower, more controlled cooling process can also improve selectivity.

    • Recrystallization: A single crystallization may not be sufficient to achieve high purity.

      • Solution: Perform one or more recrystallizations of the diastereomeric salt. Dissolve the salt in a minimal amount of a suitable hot solvent and allow it to cool slowly.

Issue 3: Low Yield of the Desired Enantiomer.

  • Q: The enantiomeric purity of my product is high, but the overall yield is very low. How can I improve the recovery?

    A: There is often a trade-off between purity and yield. Optimizing conditions can help to find a better balance.

    • High Solubility of the Desired Salt: Even the "less soluble" diastereomeric salt may still have significant solubility in the mother liquor.

      • Solution: Optimize the solvent and temperature to minimize the solubility of the desired salt. Ensure the crystallization is allowed to proceed for a sufficient amount of time at the final temperature.

    • Mother Liquor Contains Product: The mother liquor is enriched in the more soluble diastereomer but will still contain some of the less soluble one.

      • Solution: The mother liquor can be concentrated, and the resolving agent recovered. The undesired enantiomer of the carboxylic acid can potentially be racemized and recycled.

Frequently Asked Questions (FAQs)

Q1: How do I choose the initial solvent for my chiral resolution?

A1: Start with common crystallization solvents such as isopropanol, ethanol, ethyl acetate, or acetone. Small-scale screening experiments are highly recommended. Dissolve the racemic acid and this compound in a small amount of the heated solvent and observe the crystallization behavior upon cooling. An ideal solvent will show a good yield of crystalline solid, which can then be analyzed for diastereomeric excess.

Q2: What is the optimal molar ratio of racemic acid to this compound?

A2: A 1:1 molar ratio is a common starting point. However, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5-0.8 equivalents) can sometimes lead to a higher diastereomeric excess in the initial crystalline product, though at the expense of yield. Empirical optimization is necessary for each specific racemic acid.

Q3: How can I determine the diastereomeric and enantiomeric excess?

A3:

  • Diastereomeric Excess (de): This can often be determined by Nuclear Magnetic Resonance (NMR) spectroscopy of the diastereomeric salt. The protons near the chiral centers of the two diastereomers will have slightly different chemical shifts.

  • Enantiomeric Excess (ee): After liberating the carboxylic acid from the diastereomeric salt, the enantiomeric excess is typically determined by chiral High-Performance Liquid Chromatography (HPLC).

Q4: What is the procedure for recovering the resolved carboxylic acid from the diastereomeric salt?

A4: The diastereomeric salt is an acid-base salt. To recover the carboxylic acid, the salt is typically dissolved or suspended in water and then acidified with a strong acid like hydrochloric acid (HCl). This protonates the carboxylate and liberates the free carboxylic acid, which can then be extracted with an organic solvent.

Q5: Can I recover and reuse the this compound resolving agent?

A5: Yes. After acidifying the aqueous solution to recover the carboxylic acid, the resolving agent will remain in the aqueous layer as its hydrochloride salt. By making the aqueous layer basic with a strong base like sodium hydroxide (B78521) (NaOH), the free amine can be regenerated and then extracted with an organic solvent.

Data Presentation

The following tables present illustrative data for the chiral resolution of a generic racemic carboxylic acid using this compound. Note: This data is for example purposes to demonstrate the effects of solvent and temperature and is not based on published experimental results for this specific resolving agent.

Table 1: Effect of Solvent on Diastereomeric Salt Crystallization

Solvent SystemDiastereomeric Excess (de) of Crystals (%)Yield (%)Crystal Morphology
Isopropanol8540Needles
Ethyl Acetate7555Plates
Acetone6065Prisms
Toluene5030Small Needles
Isopropanol/Heptane (1:1)9235Fine Needles

Table 2: Effect of Crystallization Temperature on Resolution in Isopropanol

Final Temperature (°C)Diastereomeric Excess (de) of Crystals (%)Yield (%)
25 (Room Temp)8045
48842
-209438

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Formation and Crystallization

  • Dissolution: In a round-bottom flask, dissolve the racemic carboxylic acid (1.0 eq.) and this compound (0.5 - 1.0 eq.) in a suitable solvent with heating and stirring until a clear solution is obtained. The volume of solvent should be minimized to ensure saturation upon cooling.

  • Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. For improved yield and/or selectivity, the flask can be placed in a refrigerator or freezer for several hours or overnight.

  • Isolation: Collect the crystalline diastereomeric salt by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Analysis: Determine the diastereomeric excess of the crystalline salt by NMR.

Protocol 2: Recovery of the Enantiomerically Enriched Carboxylic Acid

  • Salt Dissociation: Suspend the diastereomerically enriched salt in a mixture of water and an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Acidification: While stirring vigorously, add 1M HCl dropwise until the aqueous layer is acidic (pH 1-2).

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • Analysis: Determine the enantiomeric excess of the carboxylic acid by chiral HPLC.

Visualizations

experimental_workflow cluster_prep Diastereomeric Salt Formation cluster_cryst Crystallization & Isolation cluster_recovery Enantiomer Recovery racemic_acid Racemic Carboxylic Acid solvent_addition Dissolve in Optimal Solvent (with heating) racemic_acid->solvent_addition resolving_agent This compound resolving_agent->solvent_addition cooling Slow Cooling & Crystallization solvent_addition->cooling filtration Vacuum Filtration cooling->filtration crystals Diastereomerically Enriched Salt (Solid) filtration->crystals mother_liquor Mother Liquor (Enriched in other diastereomer) filtration->mother_liquor acidification Acidification (e.g., HCl) crystals->acidification extraction Organic Extraction acidification->extraction final_product Enantiomerically Enriched Carboxylic Acid extraction->final_product troubleshooting_logic start Experiment Start: Mix Racemic Acid & Resolving Agent outcome Crystals or Oil? start->outcome crystals_formed Crystals Formed outcome->crystals_formed Crystals oil_formed Oil Formed / No Precipitation outcome->oil_formed Oil/None analyze_purity Analyze Diastereomeric Excess (de) crystals_formed->analyze_purity troubleshoot_oil Troubleshoot: - Change Solvent - Lower Concentration - Add Anti-solvent oil_formed->troubleshoot_oil purity_check High de? analyze_purity->purity_check high_purity Proceed to Acid Recovery purity_check->high_purity Yes low_purity Low Purity purity_check->low_purity No troubleshoot_purity Troubleshoot: - Recrystallize - Screen Solvents - Optimize Temperature low_purity->troubleshoot_purity troubleshoot_oil->start troubleshoot_purity->analyze_purity

How to resolve incomplete reactions with chiral amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve incomplete reactions and other common issues encountered when working with chiral amines.

Troubleshooting Guide: Incomplete Reactions

This guide addresses specific problems you might face during the synthesis of chiral amines, whether through biocatalysis or chemical synthesis.

Question: My reaction has stalled and is not reaching full conversion. What are the common causes and how can I fix it?

Answer:

An incomplete reaction can be attributed to several factors, ranging from equilibrium limitations to catalyst deactivation. Below is a systematic approach to troubleshoot this issue.

1. Is your reaction reversible?

Many reactions for chiral amine synthesis, particularly those employing ω-transaminases, are reversible and may have an unfavorable equilibrium position.[1][2][3][4]

  • Solution 1: Adjust Stoichiometry. Use an excess of one of the starting materials, such as the amine donor in a transamination reaction.[1] This can shift the equilibrium towards the product side.

  • Solution 2: Byproduct Removal. If a volatile byproduct is generated (e.g., acetone), its removal can drive the reaction to completion.[5] This can be achieved by applying a vacuum or sparging the reaction with an inert gas. For non-volatile byproducts like pyruvate (B1213749), enzymatic removal systems can be employed.[6]

  • Solution 3: Use "Smart" Donors. In transaminase reactions, consider using diamine donors that form a stable cyclized byproduct after the amino group transfer, which effectively removes them from the equilibrium.[5]

  • Solution 4: Product Removal in Flow Chemistry. Immobilizing the catalyst (e.g., an enzyme) and running the reaction in a continuous flow system allows for the constant removal of the product from the reaction mixture, preventing the reverse reaction.[7]

2. Is catalyst inhibition or deactivation occurring?

The product amine or other reaction components can inhibit the catalyst.[6] Catalysts can also be sensitive to reaction conditions.

  • Solution 1: Optimize Catalyst Loading. While it may seem counterintuitive, a very high catalyst loading can sometimes be detrimental. Optimize the catalyst concentration to balance reaction rate and potential inhibition.

  • Solution 2: Check for Impurities. Ensure your starting materials and solvents are pure and dry, as impurities can poison the catalyst. Some catalysts are highly sensitive to air or moisture and require an inert atmosphere.[8]

  • Solution 3: Consider Catalyst Choice. If product inhibition is severe, screen different catalysts (or enzyme variants) that may be less susceptible to inhibition by your specific product.

3. Are the reaction conditions optimal?

Suboptimal conditions can lead to slow or incomplete reactions.

  • Solution 1: Temperature. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or racemization of the product.[8] Systematically screen a range of temperatures to find the optimal balance.

  • Solution 2: Solvent. The choice of solvent can significantly impact catalyst activity and stability.[9] Perform a solvent screen to identify the best medium for your reaction.

  • Solution 3: pH (for enzymatic reactions). The activity of enzymes is highly pH-dependent. Ensure the reaction buffer is at the optimal pH for the specific enzyme being used.[6]

Below is a workflow diagram to guide your troubleshooting process for incomplete reactions.

IncompleteReaction_Troubleshooting start Incomplete Reaction Observed check_equilibrium Is the reaction at equilibrium? start->check_equilibrium drive_equilibrium Shift Equilibrium: - Excess Reactant - Byproduct Removal - 'Smart' Donor - Flow Chemistry check_equilibrium->drive_equilibrium Yes check_catalyst Is the catalyst active? check_equilibrium->check_catalyst No completion Reaction Goes to Completion drive_equilibrium->completion catalyst_solutions Address Catalyst Issues: - Optimize Loading - Check Purity of Reagents - Screen Catalysts - Ensure Inert Atmosphere check_catalyst->catalyst_solutions No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes catalyst_solutions->completion optimize_conditions Optimize Conditions: - Temperature Screen - Solvent Screen - pH Optimization (Enzymes) check_conditions->optimize_conditions No check_conditions->completion Yes optimize_conditions->completion

Caption: A troubleshooting workflow for addressing incomplete chiral amine synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but the enantiomeric excess (ee) of my chiral amine is lower than expected. What could be the cause?

A1: Low enantiomeric excess is often due to racemization of the product under the reaction conditions.

  • Elevated Temperatures: Higher temperatures can provide the energy to overcome the activation barrier for racemization.[8] Try running the reaction at a lower temperature.

  • Presence of Acid or Base: Both acidic and basic conditions can catalyze racemization, often by promoting the formation of achiral intermediates like imines or enamines.[8] Ensure your workup and purification conditions are mild and avoid prolonged exposure to strong acids or bases.

  • Prolonged Reaction Times: The longer your product is exposed to the reaction conditions, the greater the chance of racemization.[8] Monitor the reaction closely and work it up as soon as it reaches completion.

  • Racemization during Purification: Racemization can sometimes occur during purification, for instance, on silica (B1680970) gel.[8] If you suspect this, consider alternative purification methods like crystallization or using a different stationary phase.

Here is a decision diagram for troubleshooting low enantiomeric excess.

LowEE_Troubleshooting start Low Enantiomeric Excess (ee) check_temp Is reaction temperature too high? start->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp Yes check_ph Are acidic/basic conditions present? check_temp->check_ph No success High ee Achieved lower_temp->success neutralize Use Milder pH Conditions During Reaction & Workup check_ph->neutralize Yes check_time Is reaction time too long? check_ph->check_time No neutralize->success shorten_time Monitor and Quench Upon Completion check_time->shorten_time Yes check_purification Racemization during purification? check_time->check_purification No shorten_time->success alt_purification Consider Alternative Purification Methods check_purification->alt_purification Yes check_purification->success No alt_purification->success

Caption: A decision-making diagram for troubleshooting low enantiomeric excess.

Q2: How can I accurately determine the conversion and enantiomeric excess of my reaction?

A2: Accurate analysis is key to troubleshooting. Several high-throughput and standard analytical methods are available.

  • For Conversion/Yield:

    • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying reactants and products.

    • Gas Chromatography (GC): Suitable for volatile compounds.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for quantitative analysis (qNMR) with an internal standard.

    • Fluorescent Indicator Displacement Assays: A high-throughput method where the formation of the amine product displaces a fluorophore, leading to a measurable change in fluorescence.[10]

  • For Enantiomeric Excess (ee):

    • Chiral HPLC or Chiral GC: The most common methods, using a chiral stationary phase to separate the enantiomers.

    • Circular Dichroism (CD) Spectroscopy: A high-throughput technique that can determine the ee of chiral amines by forming a CD-active complex.[10]

The table below summarizes these analytical techniques.

Parameter Technique Principle Throughput
Conversion/Yield HPLC, GCChromatographic separation and quantification.Medium-High
qNMRQuantitative analysis using an internal standard.Low-Medium
Fluorescence AssayDisplacement of a fluorophore by the amine product.[10]High
Enantiomeric Excess Chiral HPLC, Chiral GCChromatographic separation of enantiomers.Medium
CD SpectroscopyFormation of a diastereomeric complex with a distinct CD signal.[10]High

Q3: I am using a transaminase enzyme, and the reaction equilibrium is unfavorable. What are the most effective strategies to improve conversion?

A3: Overcoming unfavorable equilibria is a common challenge in biocatalytic transaminations. Here are some effective, industry-tested strategies.

Strategy Description Example Application Typical Improvement
Excess Amine Donor Using a large excess (e.g., 10-20 equivalents) of the amine donor (like isopropylamine (B41738) or L-alanine) shifts the equilibrium.[1]Synthesis of Sitagliptin precursor.Can drive reactions from <10% to >90% conversion.
Byproduct Removal Removing the ketone byproduct (e.g., acetone (B3395972) from isopropylamine) via vacuum, gas sparging, or a coupled enzymatic system.[5][6]Various ketone reductions.>99% conversion is achievable.[1]
"Smart" Amine Donors Using donors like 1,5-diaminopentane that form an irreversible cyclic imine after the first transamination, pulling the equilibrium forward.[5]Synthesis of various chiral amines from prochiral ketones.Excellent conversions with only 1-3 equivalents of the donor.[5]
Enzyme Cascades Coupling the transaminase with another enzyme that consumes the product or regenerates a cofactor.[11]Deracemization of amines using a transaminase and a monoamine oxidase.Can achieve >99% conversion and >99% ee.[11]

Experimental Protocols

Protocol 1: General Procedure for a Biocatalytic Transamination Reaction to Improve Conversion

This protocol outlines a general method for the asymmetric synthesis of a chiral amine from a prochiral ketone using a ω-transaminase, incorporating strategies to drive the reaction to completion.

  • Enzyme and Reagent Preparation:

    • Prepare a buffer solution at the optimal pH for your selected ω-transaminase (typically pH 7.0-8.5).

    • Dissolve the prochiral ketone substrate in a minimal amount of a water-miscible co-solvent (e.g., DMSO) if solubility is an issue.

    • Prepare a solution of the amine donor (e.g., L-alanine or isopropylamine) in the buffer. A high concentration (e.g., 300 mM) is often used.[6]

    • Add the necessary cofactor, pyridoxal (B1214274) 5'-phosphate (PLP), to the buffer (typically 0.5-1.0 mM).

  • Reaction Setup:

    • In a reaction vessel, combine the buffer, cofactor, amine donor solution, and the ketone substrate.

    • Initiate the reaction by adding the ω-transaminase enzyme (as a lyophilisate, solution, or immobilized on a solid support).

    • If using a byproduct removal system (e.g., lactate (B86563) dehydrogenase for pyruvate removal when using L-alanine), add the second enzyme and its required cofactor (e.g., NADH).[6]

  • Reaction Conditions:

    • Maintain the reaction at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.

    • If using a volatile byproduct removal strategy (e.g., with isopropylamine as the donor), apply a slight vacuum or a slow stream of an inert gas (e.g., nitrogen) over the reaction headspace.

  • Monitoring and Workup:

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., chiral HPLC) to determine conversion and enantiomeric excess.

    • Once the reaction is complete, stop the reaction by adding a quenching solution (e.g., adjusting the pH or adding an organic solvent).

    • Extract the chiral amine product with an appropriate organic solvent.

    • Purify the product using standard techniques such as column chromatography or crystallization.

Protocol 2: General Procedure for Asymmetric Hydrogenation of an Imine

This protocol provides a general guideline for the synthesis of a chiral amine via asymmetric hydrogenation of an imine using a metal catalyst. This procedure must be performed under an inert atmosphere.

  • Catalyst Preparation (in a glovebox):

    • To a flame-dried reaction vessel, add the chiral catalyst precursor (e.g., [Rh(COD)Cl]₂) and the chiral ligand (e.g., a BINAP derivative) in an appropriate anhydrous, degassed solvent (e.g., THF, methanol).

    • Stir the mixture at room temperature to allow for the formation of the active catalyst.

  • Reaction Setup (in a glovebox):

    • In a separate vessel, dissolve the imine substrate in the same anhydrous, degassed solvent.

    • Transfer the substrate solution to the vessel containing the catalyst.

    • Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogen gas line.

  • Hydrogenation:

    • Purge the vessel with hydrogen gas (3-5 times) to remove any residual air.

    • Pressurize the vessel to the desired hydrogen pressure (e.g., 1-50 bar).

    • Stir the reaction mixture vigorously at the desired temperature until the reaction is complete.

  • Monitoring and Workup:

    • Monitor the reaction by TLC, GC-MS, or LC-MS.

    • Once complete, carefully vent the hydrogen gas in a well-ventilated fume hood.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography or other suitable methods to obtain the pure chiral amine.[8]

References

Troubleshooting peak separation in chiral HPLC analysis of morpholine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral High-Performance Liquid Chromatography (HPLC) analysis of morpholine (B109124) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during enantioselective analysis of this important class of compounds.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

I. Poor or No Peak Separation

Q1: Why am I seeing poor or no separation of my morpholine derivative enantiomers?

A1: Achieving successful chiral separation is dependent on creating a significant energy difference between the transient diastereomeric complexes formed between the enantiomers and the chiral stationary phase (CSP). If you are observing poor or no resolution, it is likely due to one or more of the following factors:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor in chiral separations.[1] Morpholine derivatives, often containing basic nitrogen atoms and various functional groups, may require specific types of CSPs for effective interaction. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and often a good starting point due to their broad applicability.[1]

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the choice of organic modifier and additives, plays a crucial role in modulating the interactions between the analyte and the CSP. For basic compounds like many morpholine derivatives, the addition of a basic modifier is often necessary.[2]

  • Incorrect Temperature: Temperature affects the thermodynamics of the chiral recognition process and can influence both retention and selectivity.[3]

Troubleshooting Steps:

  • Verify CSP Selection: Confirm that the chosen CSP is suitable for your morpholine derivative. A screening of different CSPs is highly recommended as the "hit rate" for a successful separation increases with the variety of phases tested. Polysaccharide-based columns like Chiralpak® and Chiralcel® are often effective.

  • Optimize Mobile Phase: Systematically alter the mobile phase composition.

    • Organic Modifier: Vary the type and concentration of the alcohol modifier (e.g., isopropanol (B130326), ethanol) in normal-phase chromatography.

    • Additives: For basic morpholine derivatives, the addition of a basic additive like diethylamine (B46881) (DEA) or ethanolamine (B43304) to the mobile phase is often crucial to improve peak shape and resolution by minimizing undesirable interactions with the silica (B1680970) support.[4] The typical concentration of additives is 0.1%, but should generally not exceed 0.5%.[2]

  • Adjust Column Temperature: Experiment with different column temperatures. Sometimes a decrease in temperature enhances chiral selectivity, while an increase can improve peak efficiency.[5]

  • Lower the Flow Rate: Chiral separations can benefit from lower flow rates, which can lead to better efficiency and improved resolution.[5]

Q2: What are the recommended starting conditions for method development for a new morpholine derivative?

A2: For a new morpholine derivative, a systematic screening approach is the most effective way to identify suitable separation conditions.

Recommended Initial Screening Protocol:

  • Column Selection:

    • Start with a selection of polysaccharide-based CSPs. A good initial set would include columns with different chiral selectors, for example:

      • An amylose-based column (e.g., Chiralpak® IA, AD)

      • A cellulose-based column (e.g., Chiralcel® OD, Lux® Cellulose-2)[6]

  • Mobile Phase Screening (Normal Phase):

    • Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v) + 0.1% DEA

    • Mobile Phase B: n-Hexane/Ethanol (B145695) (90:10, v/v) + 0.1% DEA

  • Initial Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at an appropriate wavelength for your compound.

This initial screening will help you identify the most promising column and mobile phase combination, which can then be further optimized.

II. Peak Shape Issues

Q3: My peaks for the morpholine derivative are tailing. How can I improve the peak shape?

A3: Peak tailing for basic compounds like morpholine derivatives is a common issue in chiral HPLC. It is often caused by secondary interactions between the basic nitrogen of the morpholine ring and acidic silanol (B1196071) groups on the silica surface of the CSP.

Troubleshooting Steps:

  • Add or Increase a Basic Modifier: The most effective solution is typically to add or increase the concentration of a basic modifier, such as diethylamine (DEA), in the mobile phase.[4] This additive will compete with your analyte for the active silanol sites, thus reducing the undesirable interactions and improving peak symmetry. You can experiment with concentrations from 0.1% up to 0.5%.[2]

  • Change the Alcohol Modifier: Sometimes, changing the alcohol in the mobile phase (e.g., from isopropanol to ethanol) can alter the interactions and improve peak shape.

  • Sample Solvent: Ensure your sample is dissolved in the mobile phase or a solvent that is weaker than the mobile phase. Dissolving the sample in a much stronger solvent can lead to peak distortion.

  • Check for Column Contamination: If the tailing develops over time, the column may be contaminated. Flushing the column with a strong, compatible solvent may help. For immobilized columns (like Chiralpak IA, IB, etc.), flushing with dimethylformamide (DMF) followed by ethanol can be effective.[6]

III. Inconsistent Results

Q4: I am observing fluctuating retention times for my morpholine derivative enantiomers. What could be the cause?

A4: Fluctuating retention times can compromise the reliability of your analysis. The most common causes are related to the stability of the chromatographic system and mobile phase.

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: Chiral stationary phases may require longer equilibration times than standard reversed-phase columns, sometimes up to 1-2 hours, especially when changing the mobile phase composition.[5] Insufficient equilibration is a frequent cause of drifting retention times.

  • Maintain a Constant Temperature: Use a column oven to ensure a stable and consistent column temperature. Small fluctuations in ambient temperature can affect retention times.[5]

  • Prepare Fresh Mobile Phase: Prepare your mobile phase fresh daily and ensure it is thoroughly mixed. For mobile phases containing small amounts of additives, ensure the additive is fully dissolved and homogeneously distributed.

  • Check for Leaks: Inspect the HPLC system for any leaks, as this can cause pressure fluctuations and lead to inconsistent flow rates and retention times.

Quantitative Data Summary

The following table summarizes the effect of different mobile phases on the chiral separation of Reboxetine, a well-known morpholine derivative, on a Chiralcel OD column. This data illustrates how modifying the mobile phase can significantly impact the separation.

Chiral Stationary PhaseMobile Phase CompositionResolution (Rs)Reference
Chiralcel ODn-Hexane/2-Propanol (80:20, v/v)Baseline Separation[3]
Chiralcel OD-R0.5 M Sodium Perchlorate (pH 6)/Acetonitrile (60:40, v/v)Good Performance[3]

Note: "Baseline Separation" indicates that the peaks are fully resolved, which is the goal for accurate quantification.

Experimental Protocols

Protocol 1: General Method Screening for a Novel Morpholine Derivative

Objective: To identify a suitable chiral stationary phase and mobile phase for the enantioseparation of a new morpholine derivative.

Materials:

  • Chiral HPLC columns: Chiralpak® AD, Chiralcel® OD

  • Solvents: HPLC-grade n-Hexane, Isopropanol, Ethanol

  • Additive: Diethylamine (DEA)

  • Sample: Racemic mixture of the morpholine derivative dissolved in mobile phase at ~1 mg/mL.

Procedure:

  • Install the Chiralpak® AD column and equilibrate with Mobile Phase A (n-Hexane/Isopropanol/DEA, 90:10:0.1, v/v/v) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 25 °C.

  • Inject 10 µL of the sample solution and acquire the chromatogram.

  • If no separation is observed, switch to Mobile Phase B (n-Hexane/Ethanol/DEA, 90:10:0.1, v/v/v). Equilibrate the column and re-inject the sample.

  • Repeat steps 1-4 with the Chiralcel® OD column.

  • Evaluate the resulting chromatograms for any degree of separation. The condition that provides the best initial separation (even if not baseline) is the starting point for optimization.

Protocol 2: Optimization of a Poorly Resolved Separation

Objective: To improve the resolution between two partially separated enantiomers of a morpholine derivative.

Starting Conditions (Example):

  • Column: Chiralpak® AD

  • Mobile Phase: n-Hexane/Isopropanol/DEA (95:5:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Observed Resolution (Rs): 1.2

Optimization Steps:

  • Vary the Alcohol Percentage:

    • Decrease the percentage of isopropanol in 1% increments (e.g., to 4%, then 3%). This will generally increase retention times and may improve resolution.

    • Prepare and run each new mobile phase, ensuring the column is fully equilibrated before each injection.

  • Adjust the Flow Rate:

    • Using the mobile phase that gave the best resolution in the previous step, reduce the flow rate to 0.8 mL/min, and then to 0.5 mL/min.

  • Modify the Temperature:

    • At the optimal mobile phase composition and flow rate, decrease the column temperature to 20 °C, and then to 15 °C.

    • Also, test an increased temperature of 30 °C.

  • Evaluate Results: Compare the resolution (Rs) from all runs to determine the optimal conditions. A resolution of ≥ 1.5 is generally considered baseline separation.

Visualizations

TroubleshootingWorkflow start Poor or No Peak Separation check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp check_mp Is the Mobile Phase optimized? check_csp->check_mp Yes screen_csp Screen different CSPs (e.g., Amylose, Cellulose based) check_csp->screen_csp No/Unsure check_params Are other parameters (Temp, Flow Rate) optimized? check_mp->check_params Yes optimize_mp Adjust organic modifier ratio Add/adjust basic modifier (e.g., DEA) check_mp->optimize_mp No optimize_params Vary Temperature (e.g., 15-40 °C) Decrease Flow Rate check_params->optimize_params No good_resolution Achieved Good Resolution check_params->good_resolution Yes screen_csp->check_mp optimize_mp->check_params optimize_params->good_resolution

Caption: Troubleshooting workflow for poor peak separation.

ChiralResolutionFactors cluster_factors Key Influencing Factors Resolution Chiral Resolution CSP Chiral Stationary Phase (CSP) - Polysaccharide Type - Chiral Selector CSP->Resolution MP Mobile Phase - Organic Modifier (Type & %) - Additives (Acidic/Basic) MP->Resolution Temp Temperature - Affects Thermodynamics Temp->Resolution Flow Flow Rate - Affects Efficiency Flow->Resolution

Caption: Factors affecting chiral resolution in HPLC.

MethodDevelopmentWorkflow start Start: New Morpholine Derivative screen_cols Step 1: Screen Columns (e.g., Chiralpak AD, Chiralcel OD) start->screen_cols screen_mp Step 2: Screen Mobile Phases (e.g., Hex/IPA+DEA, Hex/EtOH+DEA) screen_cols->screen_mp eval_initial Step 3: Evaluate Initial Results Any separation observed? screen_mp->eval_initial optimize Step 4: Optimize Best Condition - Adjust Modifier % - Vary Temperature - Lower Flow Rate eval_initial->optimize Yes no_sep No Separation Try different CSPs or mode (e.g., Reversed Phase) eval_initial->no_sep No validate Step 5: Method Validation (Accuracy, Precision, Robustness) optimize->validate final_method Final Validated Method validate->final_method no_sep->screen_cols

Caption: Experimental workflow for chiral method development.

References

Stability and degradation issues of (S)-(4-benzylmorpholin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of (S)-(4-benzylmorpholin-2-yl)methanamine. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, primarily related to its morpholine (B109124) and benzylamine (B48309) functional groups. Key factors include:

  • pH: The compound is susceptible to acid-base reactions. In acidic conditions, the amine groups can be protonated, which may alter its reactivity and solubility.

  • Oxidizing Agents: The tertiary amine of the morpholine ring and the benzylamine moiety are susceptible to oxidation.

  • Light: Exposure to UV or fluorescent light can potentially induce photolytic degradation.

  • Temperature: Elevated temperatures can accelerate degradation pathways.

  • Nitrosating Agents: Like other secondary and tertiary amines, there is a potential for nitrosamine (B1359907) formation in the presence of nitrosating agents (e.g., nitrites in acidic conditions).[1]

Q2: What are the likely degradation pathways for this compound?

A2: Based on the structure, the following degradation pathways are plausible:

  • Oxidation: N-oxidation of the morpholine nitrogen is a common pathway. The benzylic carbon is also susceptible to oxidation, potentially leading to the formation of a benzaldehyde (B42025) derivative and the corresponding morpholine-2-yl-methanamine.

  • De-benzylation: Cleavage of the N-benzyl group is a possible degradation route, particularly under certain catalytic or oxidative conditions, yielding (S)-morpholin-2-ylmethanamine.

  • Ring Opening: While the morpholine ring is generally stable, extreme pH and temperature conditions could potentially lead to hydrolytic cleavage of the ether linkage.

  • Nitrosamine Formation: In the presence of nitrous acid, formation of an N-nitrosamine derivative is a potential concern.

Q3: How should I properly store this compound?

A3: To ensure the stability of the compound, it is recommended to:

  • Store in a tightly sealed container to prevent exposure to air and moisture.[2]

  • Keep in a cool, dry, and well-ventilated place.[2][3]

  • Protect from light by using an amber vial or storing it in the dark.[4]

  • Avoid contact with strong acids, oxidizing agents, and nitrosating agents.[1]

  • For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC analysis of a stored sample. Degradation of the compound.1. Confirm the identity of the new peaks using LC-MS. 2. Review storage conditions: check for exposure to light, elevated temperature, or reactive chemicals. 3. Perform a forced degradation study (see experimental protocols below) to identify potential degradants and their retention times.
Loss of compound potency or activity over time. Chemical degradation leading to a lower concentration of the active molecule.1. Re-analyze the purity and concentration of the compound using a validated analytical method (e.g., HPLC-UV). 2. Investigate storage and handling procedures for any deviations from recommended conditions.[1][2][3][4][5]
Color change in the solid compound or solution. Formation of colored degradation products, often from oxidation.1. Protect the compound from light and air.[3][4] 2. Store under an inert atmosphere. 3. Analyze the sample by LC-MS to identify the colored impurity.
Inconsistent results in biological assays. Instability of the compound in the assay medium (e.g., buffer, cell culture media).1. Assess the stability of the compound in the specific assay medium over the time course of the experiment. 2. Prepare fresh solutions of the compound for each experiment. 3. Consider potential interactions with media components.

Hypothetical Forced Degradation Data

The following table presents hypothetical data from a forced degradation study on this compound to illustrate potential outcomes. Actual results may vary.

Stress Condition % Degradation Major Degradant(s) Identified (Hypothetical) Analytical Method
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) 15%N-benzyl-N-(2-(methylamino)ethyl)oxirane, (S)-morpholin-2-ylmethanamineHPLC-UV, LC-MS
Base Hydrolysis (0.1 M NaOH, 60°C, 24h) 5%Minor unidentified polar degradantsHPLC-UV, LC-MS
Oxidative (3% H₂O₂, RT, 24h) 25%(S)-(4-benzyl-4-oxido-morpholin-2-yl)methanamine (N-oxide), BenzaldehydeHPLC-UV, LC-MS
Thermal (80°C, 48h) 8%Minor unidentified degradantsHPLC-UV
Photolytic (ICH Q1B, solid & solution) 12%Various photoproductsHPLC-UV, LC-MS

Experimental Protocols

Forced Degradation Study Protocol[6][7]

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions: [6]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound and a solution in a thermostatically controlled oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

3. Sample Analysis:

  • Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC method.

  • Use a mass spectrometer (LC-MS) to identify the mass of the degradation products to aid in structure elucidation.[7]

Stability-Indicating HPLC Method (Example)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

Visualizations

degradation_pathway cluster_oxidation Oxidation cluster_debenzylation De-benzylation cluster_nitrosation Nitrosation parent This compound n_oxide N-Oxide parent->n_oxide H₂O₂ benzaldehyde Benzaldehyde + (S)-morpholin-2-ylmethanamine parent->benzaldehyde Oxidizing agent debenzylated (S)-morpholin-2-ylmethanamine parent->debenzylated Catalytic Hydrogenation / Strong Oxidation nitrosamine N-Nitrosamine Derivative parent->nitrosamine NaNO₂ / H⁺

Caption: Potential degradation pathways of this compound.

experimental_workflow start Prepare Stock Solution of Compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Prepare Samples for Analysis stress->neutralize analyze Analyze by Stability-Indicating HPLC-UV/MS neutralize->analyze identify Identify and Quantify Degradants analyze->identify report Report Findings identify->report

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Post-Reaction Purification of Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification and removal of chiral auxiliaries. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common issues, and answer frequently asked questions encountered during the crucial post-reaction purification stage.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing a chiral auxiliary after a reaction?

A1: The most prevalent methods for cleaving and removing chiral auxiliaries include hydrolytic, reductive, and oxidative cleavage, followed by purification techniques such as acid-base extraction, column chromatography, crystallization, and distillation. The choice of method depends on the specific auxiliary, the desired product, and the stability of the molecules involved.[1][2][3]

Q2: How do I choose the best purification technique for my product and auxiliary?

A2: The selection of a purification technique is dictated by the physicochemical properties of your product and the cleaved auxiliary.

  • Acid-Base Extraction: This is highly effective when the product and auxiliary have different acidic or basic properties. For instance, if your product is a carboxylic acid and the auxiliary is a neutral alcohol, you can extract the neutral auxiliary into an organic solvent from a basic aqueous solution containing the deprotonated acid product.[2]

  • Column Chromatography: This is a versatile method for separating compounds with different polarities. It is particularly useful when the product and auxiliary have similar solubilities, making extraction or crystallization difficult.[4][5][6]

  • Crystallization/Recrystallization: This technique is ideal when the desired product is a solid and has significantly different solubility in a particular solvent compared to the auxiliary and other impurities. It can often yield highly pure material.[7][8][9][10][11]

  • Distillation: This method is suitable for separating volatile auxiliaries or products from non-volatile counterparts.[12][13][14]

Q3: Can I recover and recycle my chiral auxiliary?

A3: Yes, one of the significant advantages of using chiral auxiliaries is the potential for their recovery and reuse, which is both cost-effective and environmentally friendly.[1][15][16] Efficient recovery is often achieved through the purification process. For example, during an acid-base extraction, the auxiliary can be isolated from the organic layer.[2] Some modern approaches even utilize continuous flow chemistry to automate the recovery and recycling process.[16][17]

Q4: I'm observing significant gas evolution during the LiOH/H₂O₂ cleavage of my Evans oxazolidinone. What is happening and is it safe?

A4: The gas you are observing is oxygen (O₂). It is generated from the decomposition of a peracid intermediate that forms during the reaction, a process accelerated by excess hydrogen peroxide. This can be hazardous, especially on a larger scale in a closed system, as it can lead to pressure buildup and a flammable, oxygen-rich atmosphere in the presence of organic solvents. To mitigate this, consider using a minimal excess of hydrogen peroxide and ensure the reaction vessel is adequately vented.[1]

Q5: What are some common chiral auxiliaries and their typical cleavage methods?

A5: Different chiral auxiliaries require specific cleavage conditions. Here are a few examples:

  • Evans Oxazolidinones: Commonly cleaved by hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide (to yield carboxylic acids) or by reduction with reagents like lithium borohydride (B1222165) (to yield alcohols).[1][3]

  • Oppolzer's Camphorsultam: Can be removed under mild conditions, making it attractive for various applications.[4][18]

  • Pseudoephedrine Amides: The amide bond can be cleaved by nucleophilic attack to yield carboxylic acids, alcohols, aldehydes, or ketones.[3][19][20]

  • SAMP/RAMP Hydrazones: Typically cleaved via ozonolysis or hydrolysis under acidic conditions to regenerate the ketone or aldehyde.[3][21][22][23]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process.

Issue 1: Incomplete Cleavage of the Chiral Auxiliary

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.

  • Low yield of the desired product.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Steric Hindrance For sterically hindered substrates, the cleavage reaction may be slow. Solution: Increase the reaction temperature or switch to a more potent reagent. For example, for hindered esters, using lithium hydroperoxide (LiOOH) can be more effective than LiOH.[2]
Insufficient Reagent The cleavage reagent may have been consumed by side reactions or was not added in sufficient excess. Solution: Increase the equivalents of the cleavage reagent. Monitor the reaction progress and add more reagent if necessary.
Poor Solubility The substrate may not be fully dissolved in the chosen solvent system, leading to a slow or incomplete reaction. Solution: Change the solvent system to one that better solubilizes your substrate. For example, adding a co-solvent like DMSO or DMPU can enhance solubility.[2]
Incorrect Reaction Conditions The temperature or reaction time may be insufficient. Solution: Optimize the reaction conditions by gradually increasing the temperature and/or extending the reaction time while monitoring for product degradation.
Issue 2: Epimerization or Racemization of the Product

Symptoms:

  • Loss of stereochemical purity, observed by chiral HPLC or NMR analysis.

  • Formation of diastereomers.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Harsh Basic or Acidic Conditions The α-proton to a carbonyl group can be acidic and susceptible to removal under basic conditions, leading to a planar enolate that can be protonated from either face. Similarly, strong acids can catalyze enol formation.[24] Solution: Use milder reaction conditions. Lower the reaction temperature and use the weakest base or acid that can effectively cleave the auxiliary.[24]
Prolonged Reaction Time Extended exposure to epimerizing conditions increases the risk of losing stereochemical integrity.[24] Solution: Monitor the reaction closely and quench it as soon as the starting material is consumed.
Inappropriate Quenching or Work-up The work-up procedure itself can induce epimerization. Solution: Neutralize the reaction mixture carefully at low temperatures using a mild acid or base (e.g., NH₄Cl solution).
Issue 3: Difficulty Separating the Product from the Cleaved Auxiliary

Symptoms:

  • Co-elution during column chromatography.

  • Co-crystallization of the product and auxiliary.

  • Emulsion formation during extraction.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Similar Physical Properties The product and auxiliary may have similar polarity or solubility. Solution: If extraction fails, column chromatography is the next logical step. Screen different solvent systems to find one that provides good separation on TLC. For acidic or basic compounds, adding a small amount of acetic acid or triethylamine (B128534) to the eluent can improve separation.[6] If chromatography is also challenging, consider derivatizing the product or auxiliary to alter its physical properties before separation.
Ineffective Extraction The pH of the aqueous phase may not be optimal for separating acidic and basic components. Solution: Ensure the pH is adjusted correctly to fully protonate or deprotonate the target compound, maximizing its solubility in the desired phase. Perform multiple extractions to ensure complete separation.
Product and Auxiliary are both Solids This can lead to co-precipitation or difficulty in selective crystallization. Solution: Screen a variety of solvents to find one where the solubility of the product and auxiliary differ significantly at different temperatures. Seeding the solution with a pure crystal of the desired product can sometimes promote selective crystallization.

Data Summary

The following tables provide a summary of typical conditions and expected outcomes for the removal of common chiral auxiliaries. Note that yields and stereoselectivity are highly substrate-dependent.

Table 1: Cleavage Conditions for Evans Oxazolidinone Auxiliaries

Desired Product Reagents Typical Solvents Temperature (°C) Typical Yield (%) Key Considerations
Carboxylic AcidLiOH, H₂O₂THF/H₂O0 to RT85-95Potential for O₂ evolution.[1] Can form hydroxyamide byproduct.
Primary AlcoholLiBH₄ or LiAlH₄THF, Et₂O0 to RT80-95Reductive cleavage. Requires anhydrous conditions.[25]
Weinreb AmideMe(MeO)NH·HCl, AlMe₃THF0 to RT75-90Allows for subsequent conversion to ketones.

Table 2: Cleavage Conditions for Other Common Chiral Auxiliaries

Chiral Auxiliary Cleavage Method Reagents Typical Solvents Typical Yield (%)
(+)-NeomentholHydrolysisLiOH·H₂OTHF/H₂O/MeOH70-90
(+)-NeomentholReductive CleavageLiAlH₄THF, Et₂O85-98
Oppolzer's SultamHydrolysisLiOH, H₂O₂THF/H₂O90-95
Pseudoephedrine AmideHydrolysisH₂SO₄, H₂ODioxane80-95
SAMP/RAMP HydrazoneOzonolysisO₃, then Me₂SCH₂Cl₂/MeOH70-90
SAMP/RAMP HydrazoneOxidative CleavageSeO₂, H₂O₂THF/H₂O, pH 7 buffer88-90

Experimental Protocols

Protocol 1: Hydrolytic Cleavage of an Evans N-Acyl Oxazolidinone

Objective: To obtain a chiral carboxylic acid.

Materials:

  • N-acyl oxazolidinone

  • Tetrahydrofuran (THF)

  • Deionized water

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sodium sulfite (B76179) (Na₂SO₃)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 30% aqueous H₂O₂ (4.0 eq), followed by a solution of LiOH·H₂O (2.0 eq) in water.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench the excess peroxide by adding an aqueous solution of Na₂SO₃.

  • Adjust the pH to approximately 10 with a saturated NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3x) to recover the chiral auxiliary.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts from step 9, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.[5][15]

Protocol 2: Purification by Flash Column Chromatography

Objective: To separate the desired product from the chiral auxiliary and other impurities.

Materials:

  • Crude reaction mixture

  • Silica (B1680970) gel (for flash chromatography)

  • Appropriate solvent system (determined by TLC analysis)

  • Sand

  • Cotton or glass wool

Procedure:

  • Select a Solvent System: Using TLC, find a solvent system that provides good separation between your product, the auxiliary, and any impurities. A good target Rf for the desired product is typically around 0.2-0.3.[26]

  • Pack the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand.

    • Dry pack the column with silica gel.

    • Add another layer of sand on top of the silica.

    • Wet the column with the chosen eluent.

  • Load the Sample:

    • Dissolve the crude mixture in a minimal amount of the eluent or a more polar solvent.

    • Carefully apply the sample to the top of the column.

  • Elute the Column:

    • Add the eluent to the column and apply pressure (e.g., with compressed air) to push the solvent through.

    • Collect fractions and analyze them by TLC to identify which fractions contain your purified product.

  • Isolate the Product:

    • Combine the pure fractions and remove the solvent under reduced pressure.[6][26][27]

Visualizations

Experimental_Workflow_for_Chiral_Auxiliary_Removal start Post-Reaction Mixture (Product + Auxiliary + Impurities) cleavage Cleavage of Chiral Auxiliary (e.g., Hydrolysis, Reduction) start->cleavage workup Initial Work-up (e.g., Quenching, Dilution) cleavage->workup purification Purification workup->purification extraction Acid-Base Extraction purification->extraction Different pKa chromatography Column Chromatography purification->chromatography Different Polarity crystallization Crystallization / Recrystallization purification->crystallization Solid Product distillation Distillation purification->distillation Volatile Component product Pure Product extraction->product auxiliary Recovered Auxiliary extraction->auxiliary chromatography->product chromatography->auxiliary crystallization->product distillation->product distillation->auxiliary

Caption: General workflow for chiral auxiliary removal and purification.

Troubleshooting_Purification start Problem Encountered During Purification incomplete_cleavage Incomplete Cleavage? start->incomplete_cleavage epimerization Epimerization? start->epimerization separation_difficulty Separation Difficulty? start->separation_difficulty increase_temp Increase Temperature / Use Stronger Reagent incomplete_cleavage->increase_temp Yes change_solvent Change Solvent System incomplete_cleavage->change_solvent Yes milder_conditions Use Milder Conditions (Temp, Reagents) epimerization->milder_conditions Yes reduce_time Reduce Reaction Time epimerization->reduce_time Yes optimize_chromatography Optimize Chromatography (Solvent, Additives) separation_difficulty->optimize_chromatography Yes try_crystallization Attempt Crystallization with Different Solvents separation_difficulty->try_crystallization Yes derivatize Consider Derivatization separation_difficulty->derivatize If others fail

References

Validation & Comparative

Comparative study of (S)-(4-benzylmorpholin-2-yl)methanamine vs. other chiral resolving agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of chiral resolving agents for the separation of enantiomers, with a focus on acidic compounds like profens.

Executive Summary

The separation of enantiomers from a racemic mixture is a critical process in the pharmaceutical industry, as individual enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. Diastereomeric salt formation is a widely employed and cost-effective method for chiral resolution on a large scale. This guide provides a comparative overview of commonly used chiral resolving agents for acidic compounds, supported by experimental data and detailed protocols.

Please note: An extensive search of scientific literature and patent databases yielded no publicly available data on the performance of (S)-(4-benzylmorpholin-2-yl)methanamine as a chiral resolving agent. While it is available commercially as a drug intermediate[1], its efficacy in chiral resolution is not documented in accessible resources. Therefore, this guide focuses on a comparative analysis of well-established chiral amines used for the resolution of profens, a common class of acidic non-steroidal anti-inflammatory drugs (NSAIDs).

Principles of Chiral Resolution by Diastereomeric Salt Formation

The fundamental principle of this technique lies in the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical properties.[2][3] When a racemic acid is reacted with an enantiomerically pure chiral amine (the resolving agent), two diastereomeric salts are formed. These salts, having different spatial arrangements, exhibit different solubilities in a given solvent, allowing for their separation through fractional crystallization.[2][3]

The success of a chiral resolution process is contingent on several factors, including the choice of the resolving agent, the solvent system, stoichiometry, and crystallization temperature. The ideal resolving agent should form stable, crystalline salts with the racemate, with a significant difference in the solubility of the resulting diastereomers to ensure high recovery and enantiomeric excess (ee) of the desired enantiomer.

Comparative Performance of Chiral Resolving Agents for Profens

Profens, such as ibuprofen (B1674241), ketoprofen (B1673614), and naproxen (B1676952), are a class of 2-arylpropionic acids where the (S)-enantiomer is typically the more pharmacologically active form.[4][5] The following tables summarize the performance of various chiral amines in the resolution of these acidic compounds.

Table 1: Resolution of Racemic Ibuprofen

Chiral Resolving AgentSolvent SystemYield (%)Enantiomeric Excess (ee) of (S)-Ibuprofen (%)Reference
(S)-(-)-α-phenethylamineMethanol (B129727)/Water9580[6]
(S)-(-)-α-phenethylamineNot SpecifiedHighNot Specified[7]
(S)-(-)-α-methylbenzylamineWater53 (diastereomeric salt)40 (diastereomeric excess)[2][8]

Table 2: Resolution of Racemic Ketoprofen

Chiral Resolving AgentSolvent SystemYield (%)Enantiomeric Excess (ee) of (S)-Ketoprofen (%)Reference
(-)-CinchonidineEthyl acetate (B1210297)/Methanol31 (diastereomeric salt)97[6]
Candida rugosa lipase (B570770) (enzymatic)Not Applicable47 (conversion)99[9]

Table 3: Resolution of Racemic Naproxen

Chiral Resolving AgentSolvent SystemYield (%)Enantiomeric Excess (ee) of (S)-Naproxen (%)Reference
Chiral Amine (unspecified)Not SpecifiedHighHigh

Note: Specific yield and ee values for the resolution of naproxen using a chiral amine via diastereomeric salt formation were not explicitly detailed in the reviewed sources, though the method is widely referenced.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data presentation tables. These protocols provide a practical guide for the chiral resolution of profens.

Protocol 1: Resolution of Racemic Ibuprofen with (S)-(-)-α-phenethylamine

This protocol is adapted from a demonstrated resolution of ibuprofen.[7]

1. Salt Formation:

  • Dissolve racemic ibuprofen (1.0 equivalent) in a suitable solvent such as methanol.

  • In a separate flask, dissolve (S)-(-)-α-phenethylamine (0.5-1.0 equivalent) in the same solvent.

  • Slowly add the amine solution to the ibuprofen solution with stirring.

2. Crystallization:

  • Allow the mixture to cool slowly to room temperature to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt may be necessary.

  • Once crystallization begins, cool the mixture further in an ice bath to maximize the yield of the less soluble salt.

3. Isolation of Diastereomeric Salt:

  • Collect the precipitated salt by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

  • Dry the salt under vacuum.

4. Liberation of (S)-Ibuprofen:

  • Suspend the dried diastereomeric salt in water.

  • Add a strong acid (e.g., 2 M HCl) to the suspension until the pH is acidic, breaking the salt.

  • Extract the liberated (S)-Ibuprofen with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic extracts with brine, dry over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent to yield the enantiomerically enriched ibuprofen.

5. Determination of Enantiomeric Excess:

  • The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Resolution of Racemic Ketoprofen with (-)-Cinchonidine

This protocol is based on a patented method for ketoprofen resolution.[6]

1. Salt Formation:

  • Dissolve racemic ketoprofen (1.0 equivalent) and (-)-cinchonidine (approximately 0.9 equivalents) in a mixture of ethyl acetate and methanol (e.g., 10:1 v/v) with heating and stirring.

2. Crystallization:

  • Cool the solution to room temperature and seed with enantiomerically pure (S)-ketoprofen-(-)-cinchonidine salt to induce crystallization.

  • Stir the mixture at room temperature for an extended period (e.g., 16 hours) and then at 0°C for several hours to maximize precipitation.

3. Isolation and Recrystallization:

  • Filter the precipitated diastereomeric salt, wash with cold ethyl acetate and then ether, and dry under vacuum.

  • For higher enantiomeric purity, the salt can be recrystallized from a similar solvent mixture.

4. Liberation of (S)-Ketoprofen:

  • Dissolve the purified salt in an aqueous acid solution (e.g., 10% HCl).

  • Extract the (S)-ketoprofen into an organic solvent like ether.

  • Wash the combined organic layers, dry, and remove the solvent to obtain the final product.

Mandatory Visualizations

The following diagrams illustrate the general workflow and logical relationships in the process of chiral resolution by diastereomeric salt formation.

G cluster_workflow Experimental Workflow Racemic_Mixture Racemic Acid (R-Acid + S-Acid) Salt_Formation Diastereomeric Salt Formation (in suitable solvent) Racemic_Mixture->Salt_Formation Resolving_Agent Chiral Amine (S-Amine) Resolving_Agent->Salt_Formation Crystallization Fractional Crystallization (cooling, seeding) Salt_Formation->Crystallization Filtration Filtration Crystallization->Filtration Less_Soluble_Salt Less Soluble Salt (e.g., S-Acid:S-Amine) Filtration->Less_Soluble_Salt Solid Mother_Liquor Mother Liquor (contains more soluble salt, e.g., R-Acid:S-Amine) Filtration->Mother_Liquor Liquid Acidification_1 Acidification Less_Soluble_Salt->Acidification_1 Acidification_2 Acidification Mother_Liquor->Acidification_2 Desired_Enantiomer Desired Enantiomer (S-Acid) Acidification_1->Desired_Enantiomer Recovered_Agent_1 Recovered Resolving Agent (S-Amine) Acidification_1->Recovered_Agent_1 Other_Enantiomer Other Enantiomer (R-Acid) Acidification_2->Other_Enantiomer Recovered_Agent_2 Recovered Resolving Agent (S-Amine) Acidification_2->Recovered_Agent_2

Caption: General experimental workflow for chiral resolution by diastereomeric salt formation.

G cluster_logic Logical Relationships Enantiomers Enantiomers (Identical Physical Properties) Diastereomers Diastereomers (Different Physical Properties) Enantiomers->Diastereomers + Chiral Resolving Agent Separable Separable by Physical Means (e.g., Crystallization) Diastereomers->Separable Solubility Difference Isolated_Enantiomers Isolated Enantiomers Separable->Isolated_Enantiomers Removal of Resolving Agent

Caption: Logical basis for the separation of enantiomers via diastereomeric salt formation.

Conclusion

The selection of an appropriate chiral resolving agent is a critical and often empirical step in the development of a robust and efficient resolution process. While established resolving agents like α-phenethylamine and cinchonidine (B190817) have demonstrated success in the resolution of acidic compounds such as profens, the lack of published data for this compound prevents a direct comparison. Researchers and drug development professionals are encouraged to perform screening studies with a variety of commercially available resolving agents and solvent systems to identify the optimal conditions for their specific substrate. The experimental protocols and workflows provided in this guide offer a solid foundation for initiating such studies.

References

Navigating Chiral Purity: A Comparative Guide to Analytical Methods for (S)-(4-benzylmorpholin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is a critical step in the development of safe and effective pharmaceuticals. This guide provides a comprehensive comparison of analytical methods for the validation of chiral purity, with a focus on (S)-(4-benzylmorpholin-2-yl)methanamine, a key chiral intermediate.

The separation of enantiomers is paramount in the pharmaceutical industry, as different enantiomers of a chiral drug can possess distinct pharmacological and toxicological properties.[1] Consequently, regulatory bodies mandate the use of stereoselective analytical methods to control the enantiomeric purity of drug substances and products.[2] This guide delves into the three most prominent techniques for chiral amine separation: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), offering an objective comparison of their performance supported by experimental data and detailed methodologies.

Method Comparison: HPLC vs. SFC vs. CE

The selection of an analytical technique for determining the chiral purity of this compound hinges on several factors, including the desired resolution, analysis time, sample volume, and environmental impact.[2] High-Performance Liquid Chromatography (HPLC) is a well-established and robust technique, widely utilized for its versatility and the availability of a broad range of chiral stationary phases (CSPs).[2][3] Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative, often providing faster separations with reduced solvent consumption. Capillary Electrophoresis (CE) offers exceptionally high separation efficiency and is ideal for analyses where sample volume is limited.[4][5][6]

The following tables summarize the typical performance characteristics of these three methods for the analysis of chiral amines, providing a framework for selecting the most suitable technique for your specific needs.

ParameterHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)
Principle Differential partitioning between a liquid mobile phase and a solid chiral stationary phase.[1]Differential partitioning between a supercritical fluid mobile phase (typically CO2) and a solid chiral stationary phase.Differential migration of charged species in an electric field, often with a chiral selector in the background electrolyte.[4][6]
Typical Resolution (Rs) > 1.7[1]Often comparable or superior to HPLC.[7]Can achieve very high resolution.
Analysis Time Can be time-consuming.[2]Significantly faster than HPLC.[7]Very rapid analysis times, often within minutes.[4]
Solvent Consumption High, uses organic solvents.[8]Low, primarily uses recycled CO2.[9][8]Extremely low, uses minimal buffer.[10]
Sample Volume Microliter range.Microliter range.Nanoliter range.[10]
Instrumentation Cost Moderate to High.High.[2]Low to Moderate.
Environmental Impact High due to solvent waste.Low, considered a "green" technique.[9]Very low.[10]

Table 1: General Comparison of Analytical Techniques for Chiral Purity Analysis.

Validation ParameterHPLCSFCCEAcceptance Criteria (based on ICH guidelines)[1]
Specificity Peak purity analysis should show no co-elution.[1]Peak purity analysis should show no co-elution.Peak purity analysis should show no co-elution.Resolution between enantiomers > 1.7.[1]
Precision (%RSD) Major component: ≤5%; Minor component (at LOQ): ≤20%.[11]Comparable to HPLC.Comparable to HPLC.Dependent on the concentration level.[11]
Accuracy (% Recovery) 98-102% for the major enantiomer.[12]98-102% for the major enantiomer.98-102% for the major enantiomer.Within a specified range of the true value.
Limit of Detection (LOD) Typically in the low ng/mL range.[12]Can be lower than HPLC.[13]Can be very low, down to the sub-ng/mL range.[4]Signal-to-noise ratio of ≥ 3:1.
Limit of Quantitation (LOQ) Typically in the ng/mL range.[12]Can be lower than HPLC.[13]Can be very low, in the ng/mL range.[4]Signal-to-noise ratio of ≥ 10:1.

Table 2: Comparison of Validation Parameters for Chiral Purity Methods.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for each of the discussed techniques for the analysis of a chiral amine like this compound.

High-Performance Liquid Chromatography (HPLC) Method

Objective: To separate and quantify the enantiomers of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a diode-array detector.[7]

Chromatographic Conditions:

  • Chiral Stationary Phase (CSP): Chiralpak AD-3 or similar polysaccharide-based column.[2]

  • Mobile Phase: n-Hexane/Isopropanol/Methanol (e.g., 89:10:1, v/v/v).[2] The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm (or a wavelength appropriate for the analyte).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the this compound sample in the mobile phase at a concentration of 1 mg/mL.

  • Prepare a racemic standard for system suitability testing.

  • For validation, prepare solutions at different concentrations to determine linearity, LOD, and LOQ.

Validation Procedure:

  • System Suitability: Inject the racemic standard six times. The resolution between the two enantiomer peaks should be greater than 1.7.[1] The relative standard deviation (RSD) for peak areas should be less than 2.0%.

  • Specificity: Analyze a blank (mobile phase) and a placebo sample (if applicable) to ensure no interfering peaks at the retention times of the enantiomers.[1]

  • Linearity: Prepare a series of at least five concentrations of the undesired enantiomer and inject each in triplicate. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.998.[12]

  • Accuracy: Perform recovery studies by spiking a known amount of the undesired enantiomer into the sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within a pre-defined range, typically 98-102%.[12]

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the test concentration on the same day. The %RSD should be within acceptable limits (e.g., < 2.0%).[12]

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD should be within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[12]

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C) to assess the method's reliability.[1]

Supercritical Fluid Chromatography (SFC) Method

Objective: To achieve a fast and efficient separation of the enantiomers of this compound.

Instrumentation:

  • SFC system with a CO2 pump, modifier pump, autosampler, column oven, back-pressure regulator, and a UV-Vis or mass spectrometer detector.[14]

Chromatographic Conditions:

  • Chiral Stationary Phase (CSP): Chiralpak IC or a similar coated polysaccharide-based column.[14]

  • Mobile Phase: Supercritical CO2 and a modifier (e.g., Methanol with 0.1% trifluoroacetic acid and 0.1% triethylamine).[7] The percentage of the modifier will need to be optimized.

  • Flow Rate: 2.5 mL/min.[14]

  • Back Pressure: 150 bar.[14]

  • Column Temperature: 40 °C.[14]

  • Detection: UV at 220 nm or MS detection.[14]

  • Injection Volume: 5 µL.[14]

Sample Preparation:

  • Dissolve the sample in a suitable solvent compatible with the SFC mobile phase (e.g., Methanol:Dichloromethane 4:1).[14]

Validation Procedure:

  • The validation parameters (system suitability, specificity, linearity, accuracy, precision, LOD, LOQ, and robustness) are assessed similarly to the HPLC method, following ICH guidelines.[11]

Capillary Electrophoresis (CE) Method

Objective: High-efficiency separation of the enantiomers of this compound with minimal sample consumption.

Instrumentation:

  • Capillary electrophoresis system with a power supply, autosampler, temperature-controlled capillary cartridge, and a UV-Vis detector.

Electrophoretic Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 30 cm effective length).

  • Background Electrolyte (BGE): A buffer solution (e.g., 50 mM phosphate (B84403) buffer, pH 2.5) containing a chiral selector.[15]

  • Chiral Selector: A cyclodextrin (B1172386) derivative (e.g., hydroxypropyl-β-cyclodextrin) or an antibiotic (e.g., vancomycin) added to the BGE.[5] The type and concentration of the chiral selector must be optimized.

  • Voltage: 15 kV.[15]

  • Temperature: 25 °C.[15]

  • Injection: Hydrodynamic or electrokinetic injection.[15]

  • Detection: UV at 206 nm.[15]

Sample Preparation:

  • Dissolve the sample in the BGE or a compatible low-conductivity buffer.

Validation Procedure:

  • The validation of a CE method follows the same principles as HPLC and SFC, ensuring the method is suitable for its intended purpose.[11] Key parameters to evaluate include migration time and peak area precision, resolution, specificity, linearity, accuracy, and sensitivity.

Visualizing the Workflow

To better understand the logical flow of validating an analytical method for chiral purity, the following diagrams illustrate the key stages and their interrelationships.

G cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) Select Analytical Technique Select Analytical Technique Screen Chiral Stationary Phases/Selectors Screen Chiral Stationary Phases/Selectors Select Analytical Technique->Screen Chiral Stationary Phases/Selectors Optimize Mobile Phase/BGE Optimize Mobile Phase/BGE Screen Chiral Stationary Phases/Selectors->Optimize Mobile Phase/BGE Achieve Baseline Separation Achieve Baseline Separation Optimize Mobile Phase/BGE->Achieve Baseline Separation System Suitability System Suitability Achieve Baseline Separation->System Suitability Specificity Specificity System Suitability->Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy Accuracy Linearity & Range->Accuracy Precision Precision Accuracy->Precision LOD & LOQ LOD & LOQ Precision->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness Validated Method Validated Method Robustness->Validated Method

Caption: Workflow for Chiral Method Development and Validation.

G Start Start Prepare Sample and Standards Prepare Sample and Standards Start->Prepare Sample and Standards Set Up Instrument (HPLC/SFC/CE) Set Up Instrument (HPLC/SFC/CE) Prepare Sample and Standards->Set Up Instrument (HPLC/SFC/CE) Perform System Suitability Test Perform System Suitability Test Set Up Instrument (HPLC/SFC/CE)->Perform System Suitability Test System Suitability Pass? System Suitability Pass? Perform System Suitability Test->System Suitability Pass? Analyze Samples Analyze Samples System Suitability Pass?->Analyze Samples Yes Troubleshoot Method Troubleshoot Method System Suitability Pass?->Troubleshoot Method No Process Data Process Data Analyze Samples->Process Data Report Results Report Results Process Data->Report Results End End Report Results->End Troubleshoot Method->Perform System Suitability Test

Caption: General Experimental Workflow for Chiral Purity Analysis.

Conclusion

The validation of analytical methods for chiral purity is a critical and multifaceted process in pharmaceutical development. While HPLC remains a robust and widely used technique, SFC offers significant advantages in terms of speed and environmental sustainability.[2][9] CE provides an excellent alternative for high-efficiency separations with minimal sample consumption.[10] The choice of the optimal method for analyzing this compound will depend on the specific requirements of the analysis, including throughput needs, available instrumentation, and environmental considerations. By carefully considering the comparative data and following the detailed experimental protocols outlined in this guide, researchers can confidently select and validate a method that ensures the enantiomeric purity and, ultimately, the safety and efficacy of their pharmaceutical products.

References

A Comparative Analysis of (S)- and (R)-(4-benzylmorpholin-2-yl)methanamine in Chiral Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the critical field of chiral separation, the selection of an appropriate resolving agent is paramount to achieving high enantiomeric purity and yield. This guide provides a comparative overview of the efficacy of the enantiomeric pair, (S)- and (R)-(4-benzylmorpholin-2-yl)methanamine, as resolving agents for acidic chiral compounds. The process of diastereomeric salt formation, the fundamental principle behind this resolution technique, relies on the differential solubility of the diastereomeric salts formed between the racemic acid and the chiral resolving agent.

The inherent chirality of (S)- and (R)-(4-benzylmorpholin-2-yl)methanamine allows for the formation of diastereomeric salts with distinct physicochemical properties, most notably solubility, which is exploited for their separation through fractional crystallization. The benzyl (B1604629) group on the morpholine (B109124) nitrogen and the primary amine functionality are key structural features that participate in salt formation and intermolecular interactions, influencing the crystallization process.

Comparative Efficacy: A Simulated Study

Due to the limited availability of direct comparative experimental data in peer-reviewed literature for (S)- and (R)-(4-benzylmorpholin-2-yl)methanamine, this guide presents a simulated comparison based on established principles of chiral resolution. The following data represents a hypothetical resolution of a racemic carboxylic acid, (R/S)-Profene, to illustrate the potential differences in efficacy between the two resolving agents.

Table 1: Simulated Resolution Data for (R/S)-Profene with (S)- and (R)-(4-benzylmorpholin-2-yl)methanamine

Resolving AgentDiastereomeric Salt FormedYield of Diastereomeric Salt (%)Diastereomeric Excess (de) (%)Enantiomeric Excess (ee) of Recovered Acid (%)
(S)-(4-benzylmorpholin-2-yl)methanamine[(S)-acid·(S)-amine] / [(R)-acid·(S)-amine]459296
(R)-(4-benzylmorpholin-2-yl)methanamine[(R)-acid·(R)-amine] / [(S)-acid·(R)-amine]428894

Note: This data is hypothetical and intended for illustrative purposes to demonstrate the comparative evaluation of resolving agents.

Principle of Chiral Resolution by Diastereomeric Salt Formation

The fundamental principle of this resolution method lies in the conversion of a pair of enantiomers into a pair of diastereomers, which possess different physical properties. The reaction of a racemic acid, (±)-Acid, with a single enantiomer of a chiral amine, for instance, (+)-Amine, results in the formation of two diastereomeric salts: [(+)-Acid·(+)-Amine] and [(-)-Acid·(+)-Amine]. The difference in the spatial arrangement of these diastereomers leads to variations in their crystal lattice energies and, consequently, their solubilities in a given solvent. This disparity in solubility allows for the selective crystallization of the less soluble diastereomer, which can then be separated by filtration. The enantiomerically enriched acid is subsequently liberated from the purified diastereomeric salt.

racemic_acid Racemic Acid (R/S)-Acid diastereomeric_salts Mixture of Diastereomeric Salts [(R)-Acid·(S)-Amine] and [(S)-Acid·(S)-Amine] racemic_acid->diastereomeric_salts chiral_amine Chiral Resolving Agent (S)-Amine chiral_amine->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation less_soluble Less Soluble Diastereomer (e.g., (R)-Acid·(S)-Amine) separation->less_soluble Solid Phase more_soluble More Soluble Diastereomer (e.g., (S)-Acid·(S)-Amine) separation->more_soluble Liquid Phase liberation_r Acidification less_soluble->liberation_r liberation_s Acidification more_soluble->liberation_s enantiomer_r Enantiomerically Enriched (R)-Acid liberation_r->enantiomer_r recovery Basification & Extraction liberation_r->recovery enantiomer_s Enantiomerically Enriched (S)-Acid liberation_s->enantiomer_s liberation_s->recovery recovered_amine Recovered Chiral Amine (S)-Amine recovery->recovered_amine

Figure 1. General workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol: A Representative Procedure

The following is a generalized experimental protocol for the chiral resolution of a racemic carboxylic acid using either (S)- or (R)-(4-benzylmorpholin-2-yl)methanamine. The specific conditions, such as solvent, temperature, and stoichiometry, may require optimization for different substrates.

1. Formation of the Diastereomeric Salt:

  • In a suitable reaction vessel, dissolve the racemic carboxylic acid (1.0 equivalent) in an appropriate solvent (e.g., methanol, ethanol, or ethyl acetate) with gentle heating.

  • In a separate vessel, dissolve the chiral resolving agent, either (S)- or (R)-(4-benzylmorpholin-2-yl)methanamine (0.5-1.0 equivalent), in the same solvent.

  • Slowly add the resolving agent solution to the carboxylic acid solution with continuous stirring.

  • Allow the mixture to cool gradually to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the precipitated diastereomeric salt by filtration and wash with a small amount of cold solvent.

2. Recrystallization (Optional but Recommended):

  • To improve the diastereomeric purity, recrystallize the isolated salt from a suitable solvent system. The choice of solvent is critical and should be determined experimentally to maximize the solubility difference between the two diastereomers.

3. Liberation of the Enantiomerically Enriched Acid:

  • Suspend the purified diastereomeric salt in water and acidify the mixture with a strong acid (e.g., 2M HCl) to a pH of approximately 1-2.

  • Extract the liberated carboxylic acid with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

4. Recovery of the Chiral Resolving Agent:

  • The aqueous layer from the previous step, containing the hydrochloride salt of the resolving agent, can be basified with a strong base (e.g., 2M NaOH) to a pH of approximately 10-11.

  • The free amine can then be extracted with an organic solvent, dried, and concentrated for recycling.

cluster_0 Diastereomeric Salt Formation cluster_1 Purification & Liberation cluster_2 Recovery of Resolving Agent dissolve_acid Dissolve Racemic Acid in Solvent mix Mix Solutions dissolve_acid->mix dissolve_amine Dissolve Chiral Amine in Solvent dissolve_amine->mix crystallize Cool to Crystallize mix->crystallize filter_salt Filter Diastereomeric Salt crystallize->filter_salt recrystallize Recrystallize Salt (Optional) filter_salt->recrystallize acidify Acidify to Liberate Acid recrystallize->acidify extract_acid Extract Enriched Acid acidify->extract_acid basify Basify Aqueous Layer acidify->basify extract_amine Extract Chiral Amine basify->extract_amine

Figure 2. Step-by-step experimental workflow for chiral resolution.

Conclusion

A Comparative Guide to Spectroscopic Analysis for the Structural Confirmation of Diastereomeric Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of NMR, Vibrational Spectroscopy, and X-ray Crystallography for the Structural Elucidation of Diastereomeric Salts.

The resolution of racemic mixtures into their constituent enantiomers is a critical process in the development of chiral drugs and fine chemicals. A widely employed method for this separation is the formation of diastereomeric salts by reacting the racemate with a chiral resolving agent. The subsequent separation of these diastereomers, which exhibit different physicochemical properties, relies on techniques like fractional crystallization. Crucially, the structural confirmation of the resulting diastereomeric salts is paramount to ensure the efficacy and safety of the final enantiomerically pure compound. This guide provides a comprehensive comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Spectroscopy (Infrared and Raman), and Single-Crystal X-ray Crystallography—used to confirm the structure and assess the purity of these salts.

Comparison of Spectroscopic Techniques

Each spectroscopic technique offers unique advantages and limitations in the analysis of diastereomeric salts. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative data on diastereomeric purity, the absolute configuration, or a rapid assessment of salt formation.

Technique Principle Advantages Limitations
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei. Diastereomers, being chemically distinct, exhibit different chemical shifts and coupling constants.Provides both qualitative and quantitative information on diastereomeric ratios. Non-destructive. Applicable to samples in solution and solid-state.Lower sensitivity compared to chromatographic methods for purity assessment.[1] Can be difficult to resolve signals in complex molecules or when chiral centers are distant.[2]
Vibrational Spectroscopy (IR & Raman) Measures the vibrational modes of molecules. Diastereomers can exhibit subtle differences in their vibrational spectra due to different intermolecular interactions and conformations in the crystal lattice.Rapid and non-destructive. Sensitive to changes in hydrogen bonding and crystal packing.[3] Can be used for in-situ monitoring of crystallization.Spectral differences between diastereomers can be minimal and difficult to interpret. Less effective for quantitative analysis compared to NMR or HPLC.
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystal by analyzing the diffraction pattern of X-rays.Provides unambiguous determination of the absolute configuration and the three-dimensional structure of the diastereomeric salt.[4][5] Considered the "gold standard" for structural elucidation.Requires a single, high-quality crystal, which can be challenging to grow, especially for the more soluble diastereomer.[6] Not suitable for amorphous solids or mixtures.

Quantitative Data Presentation

NMR Spectroscopy: Chemical Shift Differences (Δδ)

NMR spectroscopy is a powerful tool for quantifying the ratio of diastereomers in a sample. The different spatial arrangement of atoms in diastereomers leads to distinct chemical environments for the nuclei, resulting in separate signals in the NMR spectrum. The integration of these signals allows for the determination of the diastereomeric ratio (d.r.). Both ¹H and ¹³C NMR can be utilized for this purpose.

Table 1: Representative ¹H NMR Chemical Shift Differences in Diastereomeric Salts

Racemic Compound Chiral Resolving Agent Proton Analyzed Chemical Shift δ (ppm) Diastereomer 1 Chemical Shift δ (ppm) Diastereomer 2 Δδ (ppm)
Ibuprofen(S)-(-)-α-methylbenzylamineMethine proton adjacent to carboxyl3.693.720.03
Mandelic Acid(R)-phenylethylamineMethine proton adjacent to carboxyl5.105.150.05
2-Chloromandelic Acid(R)-N-benzyl-α-PEAMethine proton adjacent to carboxyl5.255.310.06

Table 2: Representative ¹³C NMR Chemical Shift Differences in Diastereomeric Salts

Racemic Compound Chiral Resolving Agent Carbon Analyzed Chemical Shift δ (ppm) Diastereomer 1 Chemical Shift δ (ppm) Diastereomer 2 Δδ (ppm)
Ibuprofen(S)-(-)-α-methylbenzylamineCarboxyl carbon176.5176.80.3
Ibuprofen Sodium Salt-Carboxyl carbon182.1--
Mandelic Acid(R)-phenylethylamineCarboxyl carbon175.2175.50.3

Note: The chemical shift values are illustrative and can vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy: Key Peak Shifts

Vibrational spectroscopy can differentiate diastereomeric salts by identifying shifts in the vibrational frequencies of functional groups involved in hydrogen bonding and crystal packing. The differences are often observed in the fingerprint region (1500-600 cm⁻¹) and in the regions corresponding to key functional groups like carboxylates and ammonium (B1175870) ions.

Table 3: Illustrative IR and Raman Peak Differences in Diastereomeric Salts of Mandelic Acid

Vibrational Mode (R)-Mandelic Acid - (R)-phenylethylamine Salt (cm⁻¹) (S)-Mandelic Acid - (R)-phenylethylamine Salt (cm⁻¹) Technique
C=O stretch (carboxylate)~1620~1635IR
N-H bend (ammonium)~1510~1525IR
Phenyl ring modes~1030, ~1005~1035, ~1010Raman
Lattice vibrations< 200Different patternRaman

Note: These are representative values. Actual peak positions can vary.[7][8][9]

Experimental Protocols

Protocol 1: Preparation of Diastereomeric Salts for Analysis
  • Dissolution: Dissolve the racemic mixture (1.0 equivalent) in a suitable hot solvent.

  • Addition of Resolving Agent: In a separate vessel, dissolve the chiral resolving agent (0.5 - 1.0 equivalent) in a minimal amount of the same hot solvent.

  • Salt Formation: Slowly add the resolving agent solution to the solution of the racemic mixture with continuous stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. If no crystals form, scratching the inner wall of the flask with a glass rod or adding a seed crystal can initiate crystallization.

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Drying: Dry the isolated diastereomeric salt under vacuum.

Protocol 2: NMR Spectroscopic Analysis

Solution-State NMR:

  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the diastereomeric salt in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1, typically 5 times the longest T1) to allow for complete relaxation of the protons, which is crucial for accurate integration.

  • Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Analysis: Identify the well-resolved signals corresponding to each diastereomer. Integrate these signals to determine the diastereomeric ratio. For more complex spectra, 2D NMR techniques like COSY and HSQC can aid in signal assignment.

Solid-State NMR (ssNMR):

  • Sample Preparation: Finely grind the crystalline diastereomeric salt into a powder. Pack the powder into a solid-state NMR rotor (e.g., 4 mm zirconia rotor).[10]

  • Data Acquisition: Perform Cross-Polarization Magic Angle Spinning (CP/MAS) experiments to acquire ¹³C or ¹⁵N spectra.[11]

  • Analysis: Analyze the chemical shifts to identify the presence of a single diastereomer or a mixture. The differences in chemical shifts in the solid state can be more pronounced than in solution due to the fixed conformations in the crystal lattice.[12]

Protocol 3: Vibrational Spectroscopic Analysis

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the crystalline powder directly onto the ATR crystal.[13]

  • Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[14]

  • Data Acquisition: Collect the FTIR spectrum.

  • Analysis: Compare the spectra of the two diastereomeric salts, looking for shifts in the vibrational bands of key functional groups (e.g., C=O, N-H, O-H) and differences in the fingerprint region.[15]

Raman Spectroscopy:

  • Sample Preparation: Place a small amount of the crystalline sample on a microscope slide or in a glass vial. No special sample preparation is usually required.[16]

  • Data Acquisition: Focus the laser on the sample and acquire the Raman spectrum.

  • Analysis: Compare the Raman spectra of the two diastereomers, paying attention to differences in the low-frequency region (lattice vibrations) and shifts in the bands of aromatic rings or other polarizable groups.

Protocol 4: Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of the diastereomeric salt of suitable size and quality (typically > 0.1 mm in all dimensions) by slow evaporation, slow cooling, or vapor diffusion.

  • Crystal Mounting: Mount a selected single crystal on a goniometer head.

  • Data Collection: Place the crystal in an X-ray diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.[5]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.

  • Analysis: Determine the absolute configuration of the chiral centers using anomalous dispersion effects (Flack parameter). Analyze the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions.[4]

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Diastereomeric Salt Formation & Separation cluster_analysis Spectroscopic Analysis cluster_outcome Outcome Racemic_Mixture Racemic Mixture Salt_Formation Salt Formation in Solution Racemic_Mixture->Salt_Formation Chiral_Resolving_Agent Chiral Resolving Agent Chiral_Resolving_Agent->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization Isolation Isolation of Less Soluble Diastereomeric Salt Crystallization->Isolation NMR NMR Spectroscopy (Quantitative Purity) Isolation->NMR Vibrational Vibrational Spectroscopy (IR/Raman - Rapid Screening) Isolation->Vibrational Xray X-ray Crystallography (Absolute Structure) Isolation->Xray Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed Vibrational->Structure_Confirmed Xray->Structure_Confirmed Pure_Enantiomer Liberation of Pure Enantiomer Structure_Confirmed->Pure_Enantiomer

Caption: Experimental workflow for chiral resolution and spectroscopic confirmation.

Logical_Relationships Start Need to Analyze Diastereomeric Salt Quant_Purity Quantitative Diastereomeric Purity? Start->Quant_Purity Abs_Config Absolute Configuration Needed? Quant_Purity->Abs_Config No NMR Use NMR Spectroscopy Quant_Purity->NMR Yes Rapid_Screen Rapid Screening for Salt Formation? Abs_Config->Rapid_Screen No Xray Use X-ray Crystallography (Requires Single Crystal) Abs_Config->Xray Yes VibSpec Use Vibrational Spectroscopy (IR/Raman) Rapid_Screen->VibSpec Yes

Caption: Decision tree for selecting a spectroscopic technique.

References

Performance Evaluation of (S)-(4-benzylmorpholin-2-yl)methanamine as a Chiral Building Block: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(4-benzylmorpholin-2-yl)methanamine is a chiral building block with potential applications in asymmetric synthesis, a critical process in the development of enantiomerically pure pharmaceuticals. This guide provides a comparative performance evaluation of this morpholine (B109124) derivative against established chiral amines, namely (S)-1-phenylethylamine and (S)-1-(1-naphthyl)ethylamine. Due to the limited availability of direct performance data for this compound in the public domain, this comparison is based on data for analogous reactions and the performance of well-documented alternatives.

Executive Summary

The morpholine moiety is a recognized scaffold in medicinal chemistry, often incorporated to enhance the physicochemical properties of drug candidates.[] The chiral nature of this compound makes it an attractive candidate for use as a chiral auxiliary or building block in the synthesis of complex molecules. While specific data on its performance is scarce, the synthesis of the core chiral 2-substituted morpholine ring has been achieved with high efficiency. For instance, the asymmetric hydrogenation of 2-substituted dehydromorpholines using a rhodium catalyst has yielded chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee).[2][3] This suggests a viable route to obtaining the building block in high enantiomeric purity.

In the absence of direct application data for this compound, this guide will leverage the extensive data available for the widely used chiral amines, (S)-1-phenylethylamine and (S)-1-(1-naphthyl)ethylamine, to provide a benchmark for expected performance in asymmetric synthesis.

Performance Comparison

The performance of a chiral building block is typically assessed by its ability to induce high stereoselectivity (measured as enantiomeric excess, ee) and provide a good chemical yield in a given reaction. The following table summarizes the performance of the alternative chiral amines in representative asymmetric reactions.

Chiral Building BlockReaction TypeElectrophile/SubstrateYield (%)Enantiomeric Excess (ee %)Reference
(S)-1-phenylethylamineAsymmetric addition of diethylzinc (B1219324) to aldehydeBenzaldehyde (B42025)9598[4]
(S)-1-phenylethylamineReductive aminationAcetophenone85>99[5]
(S)-1-(1-naphthyl)ethylamineAsymmetric Michael AdditionChalcone (B49325)9296[6]
(S)-1-(1-naphthyl)ethylamineAsymmetric reduction of iminesN-(1-phenylethylidene)aniline9096[7]

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for the application of the alternative chiral amines.

Asymmetric Addition of Diethylzinc to Benzaldehyde using (S)-1-phenylethylamine

Objective: To synthesize (S)-1-phenyl-1-propanol with high enantioselectivity.

Materials:

  • (S)-1-phenylethylamine

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous Toluene (B28343)

  • 1N Hydrochloric Acid

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of (S)-1-phenylethylamine (1.2 mmol) in anhydrous toluene (5 mL) is cooled to 0 °C under an inert atmosphere.

  • Diethylzinc (1.2 mL, 1.2 mmol, 1.0 M in hexanes) is added dropwise, and the mixture is stirred for 30 minutes at 0 °C.

  • A solution of benzaldehyde (1.0 mmol) in anhydrous toluene (2 mL) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 4 hours.

  • The reaction is quenched by the slow addition of 1N HCl (5 mL).

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x 10 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography to yield (S)-1-phenyl-1-propanol.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Asymmetric Michael Addition using (S)-1-(1-naphthyl)ethylamine

Objective: To synthesize the Michael adduct of chalcone and nitromethane (B149229) with high enantioselectivity.

Materials:

  • (S)-1-(1-naphthyl)ethylamine

  • Chalcone

  • Nitromethane

  • Anhydrous Dichloromethane (B109758)

  • Trifluoroacetic acid

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of chalcone (1.0 mmol) and nitromethane (5.0 mmol) in anhydrous dichloromethane (5 mL) at room temperature is added (S)-1-(1-naphthyl)ethylamine (0.1 mmol).

  • A catalytic amount of trifluoroacetic acid (0.05 mmol) is added, and the reaction mixture is stirred at room temperature for 24 hours.

  • The reaction is quenched with saturated aqueous sodium bicarbonate.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

  • The enantiomeric excess of the product is determined by chiral HPLC.

Visualizing the Synthetic Workflow

The general workflow for utilizing a chiral amine as a building block in asymmetric synthesis can be visualized as follows:

G cluster_synthesis Synthesis of Chiral Building Block cluster_application Application in Asymmetric Reaction Start Achiral Starting Material Asymmetric_Synthesis Asymmetric Synthesis (e.g., Asymmetric Hydrogenation) Start->Asymmetric_Synthesis Chiral_Amine This compound Asymmetric_Synthesis->Chiral_Amine Chiral_Amine_App This compound Prochiral_Substrate Prochiral Substrate Asymmetric_Reaction Asymmetric Reaction (e.g., Aldol, Michael) Prochiral_Substrate->Asymmetric_Reaction Chiral_Amine_App->Asymmetric_Reaction Chiral_Product Enantiomerically Enriched Product Asymmetric_Reaction->Chiral_Product

Caption: General workflow for the synthesis and application of a chiral amine building block.

Logical Relationships in Asymmetric Induction

The mechanism of asymmetric induction often involves the formation of a transient chiral intermediate that directs the approach of the reagents.

G Chiral_Amine Chiral Amine (e.g., (S)-amine) Chiral_Intermediate Chiral Intermediate (e.g., Chiral Imine/Enamine) Chiral_Amine->Chiral_Intermediate Prochiral_Substrate Prochiral Substrate (e.g., Ketone) Prochiral_Substrate->Chiral_Intermediate Transition_State Diastereomeric Transition States Chiral_Intermediate->Transition_State Reagent Reagent (e.g., Nucleophile) Reagent->Transition_State Chiral_Product Chiral Product Transition_State->Chiral_Product

Caption: Logical flow of stereochemical control in an asymmetric reaction catalyzed by a chiral amine.

Conclusion

This compound presents itself as a promising yet underexplored chiral building block. The established synthetic routes to the chiral morpholine core suggest its accessibility in high enantiomeric purity.[2][3] While direct performance data is currently lacking, the well-documented success of simpler chiral amines like (S)-1-phenylethylamine and (S)-1-(1-naphthyl)ethylamine in a variety of asymmetric transformations provides a strong indication of the potential of this compound. The presence of the N-benzyl and the morpholine oxygen could offer unique steric and electronic properties, potentially leading to novel reactivity and selectivity. Further research is warranted to fully evaluate its performance and establish its utility in the synthesis of complex, high-value chiral molecules for the pharmaceutical and other industries.

References

A Researcher's Guide to Cross-Validation of Chiral Purity Results: Polarimetry vs. Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical research, the accurate determination of enantiomeric purity is paramount.[1] Enantiomers, mirror-image isomers of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles.[2][3][4] Consequently, regulatory agencies mandate the use of robust and reliable analytical methods to quantify the enantiomeric excess (e.e.) of drug substances and products.[2] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a cornerstone technique for these separations.[1][5] However, relying on a single analytical method is often insufficient for ensuring the accuracy and reliability of results.[1] This guide provides a comparative overview of cross-validating chiral purity results, focusing on the use of polarimetry as an orthogonal method to chiral chromatography.

Cross-validation involves comparing results from two or more distinct analytical methods to verify their equivalence and suitability for a specific purpose.[6] The use of multiple, independent (orthogonal) techniques enhances the reliability of analytical data by mitigating potential biases inherent in a single method.[1]

Primary Technique: Chiral Chromatography

Chiral chromatography, particularly HPLC and Gas Chromatography (GC), is a powerful and widely used method for separating and quantifying enantiomers.[7][8] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation.[1][7][8] The peak areas of the separated enantiomers in the chromatogram are used to calculate the enantiomeric excess.[3]

Advantages of Chiral Chromatography:

  • High Accuracy and Precision: Chiral HPLC is often considered the gold standard for its ability to provide highly accurate and precise quantification of enantiomeric excess.[9]

  • High Sensitivity: The technique is capable of detecting and quantifying very low levels of the minor enantiomer.[1]

  • Direct Quantification: It physically separates the enantiomers, allowing for unambiguous quantification of each.[9]

  • Versatility: A wide variety of commercially available CSPs allows for the separation of a broad range of chiral compounds.[2][7]

Limitations of Chiral Chromatography:

  • Method Development: Developing a robust chiral separation method can be time-consuming and complex.[2]

  • Instrumentation: Requires specialized and relatively expensive equipment.[2]

  • Potential for Bias: While highly accurate, it is not immune to unforeseen interferences or artifacts.

Orthogonal Technique: Polarimetry

Polarimetry is a classical analytical technique that measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound.[9][10] Each enantiomer rotates the light to an equal but opposite degree.[1] This property allows for the determination of the enantiomeric excess of a sample by measuring the net optical rotation.[1]

Advantages of Polarimetry:

  • Different Principle: It is based on the inherent chiroptical property of the molecules in solution, making it a truly orthogonal method to chromatography.[1]

  • Bulk Property Measurement: Polarimetry measures the net optical rotation of the entire sample, providing a confirmation of the bulk sample's enantiomeric composition.[1]

  • Rapid Screening: It can be a quick and straightforward method for analyzing highly pure samples.[9]

Limitations of Polarimetry:

  • Lower Sensitivity and Accuracy: Generally less sensitive and accurate compared to chiral chromatography, especially for samples with low enantiomeric excess.[4]

  • Influence of Conditions: The specific rotation of a compound can be affected by concentration, solvent, and temperature, requiring careful control of experimental conditions.[9]

  • Not Suitable for Trace Analysis: It is not ideal for detecting trace amounts of an enantiomeric impurity.[4]

  • Requires Pure Standards: The optical rotation of the pure enantiomers may not always be known, which can complicate the analysis.[11]

Comparative Data Presentation

The following table summarizes the typical performance characteristics of chiral HPLC and polarimetry for the determination of enantiomeric excess (% e.e.).

ParameterChiral HPLCPolarimetry
Principle Differential interaction with a chiral stationary phaseMeasurement of the rotation of plane-polarized light
Accuracy High (typically < 2% RSD)Moderate to Low
Precision High (typically < 2% RSD)Moderate to Low
Sensitivity HighLow
Limit of Detection (LOD) ~0.02% of minor enantiomer[1]~0.5% e.e.[1]
Limit of Quantitation (LOQ) ~0.05% of minor enantiomer[1]~1% e.e.[1]
Sample Throughput ModerateHigh
Method Development Can be complex and time-consumingRelatively simple
Cost per Sample HigherLower
Regulatory Acceptance Widely accepted as a primary methodOften used as a supportive, orthogonal method

Experimental Protocols

Chiral HPLC Method for Enantiomeric Purity

This protocol provides a general framework for the analysis of a chiral compound using HPLC. Method parameters will need to be optimized for the specific analyte.

Instrumentation:

  • A standard HPLC system equipped with a UV detector.[1]

Chromatographic Conditions (Example):

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for baseline separation.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25°C.[7]

  • Detection Wavelength: Determined by the UV absorbance maximum of the analyte.

  • Injection Volume: 10 µL.[1][7]

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.[1]

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the prepared sample solution.

  • Record the chromatogram and integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

Polarimetry Method for Enantiomeric Excess

This protocol describes the general procedure for determining enantiomeric excess using a polarimeter.

Instrumentation:

  • A calibrated polarimeter.

  • A polarimeter cell (e.g., 1 dm path length).[12]

Procedure:

  • Instrument Preparation: Turn on the polarimeter and allow it to warm up for at least 10 minutes.[12]

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a suitable achiral solvent to a known concentration (c, in g/mL).

    • Ensure the solution is free of air bubbles.[12]

  • Blank Measurement:

    • Fill the polarimeter cell with the pure solvent.

    • Place the cell in the polarimeter and zero the instrument.[12]

  • Sample Measurement:

    • Rinse the cell with the sample solution and then fill it.

    • Place the sample cell in the polarimeter and measure the optical rotation (α_observed).[12] Record the temperature.

  • Calculation of Specific Rotation:

    • Calculate the specific rotation ([α]) of the sample using the formula: [α] = α_observed / (l * c) where l is the path length of the cell in decimeters (dm) and c is the concentration in g/mL.[13]

  • Calculation of Enantiomeric Excess:

    • The enantiomeric excess (% e.e.) is calculated as: % e.e. = ([α]_observed / [α]_max) x 100 where [α]_max is the specific rotation of the pure major enantiomer under the same conditions.

Workflow for Cross-Validation

The following diagram illustrates the logical workflow for the cross-validation of chiral purity results using chromatography and polarimetry.

CrossValidationWorkflow start Chiral Sample hplc Analyze by Chiral HPLC start->hplc polarimetry Analyze by Polarimetry start->polarimetry hplc_results Calculate % e.e. (Chromatography) hplc->hplc_results polarimetry_results Calculate % e.e. (Polarimetry) polarimetry->polarimetry_results compare Compare Results hplc_results->compare polarimetry_results->compare pass Results Correlate (Within Acceptance Criteria) compare->pass Yes fail Results Discrepant compare->fail No end Validated Chiral Purity pass->end investigate Investigate Discrepancy (Method review, re-analysis) fail->investigate investigate->hplc investigate->polarimetry

Caption: Cross-validation workflow for chiral purity analysis.

Conclusion

Both chiral chromatography and polarimetry are valuable tools for the assessment of chiral purity. Chiral chromatography, particularly HPLC, stands out as the more robust, accurate, and sensitive method, making it the preferred choice for primary analysis and regulatory submissions.[9] Polarimetry, while less precise, serves as an excellent orthogonal technique for cross-validation.[4] Its basis on a different physical principle provides a meaningful and independent confirmation of the chromatographic results. A thorough cross-validation, employing both techniques, ensures the accuracy and reliability of chiral purity data, which is a critical aspect of quality control in the pharmaceutical and chemical industries.[6]

References

A Comparative Guide to the Large-Scale Synthesis of Chiral Amines: A Cost-Benefit Analysis Focused on (S)-(4-benzylmorpholin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a synthetic route for chiral amines in large-scale production is a critical decision in pharmaceutical and fine chemical manufacturing. This choice profoundly impacts not only the economic viability of the process but also its environmental footprint and overall efficiency. This guide provides a comparative analysis of potential synthetic strategies for producing chiral amines, with a specific focus on (S)-(4-benzylmorpholin-2-yl)methanamine, a valuable building block in drug discovery. While specific large-scale production data for this exact molecule is not publicly available, this analysis leverages techno-economic assessments of similar chiral amines to provide a framework for decision-making.

Executive Summary

The large-scale synthesis of chiral amines like this compound is dominated by a choice between traditional chemical synthesis and biocatalytic methods. While chemical synthesis offers established protocols, biocatalysis, particularly through transamination and reductive amination, is emerging as a powerful alternative due to its high enantioselectivity and milder reaction conditions. The primary driver for the cost-effectiveness of biocatalytic routes is the price and activity of the enzymes used.

This guide will explore these methodologies, presenting a hypothetical cost-benefit analysis based on data from analogous chiral amine syntheses. We will delve into the experimental protocols for these general approaches and provide visualizations to clarify the decision-making process and synthetic pathways.

Comparative Analysis of Synthetic Routes

The production of chiral amines can be broadly categorized into two main approaches: classical chemical resolution/asymmetric synthesis and biocatalytic methods.

Parameter Chemical Synthesis (e.g., Asymmetric Hydrogenation) Biocatalytic Synthesis (e.g., Transamination) Biocatalytic Synthesis (e.g., Reductive Amination)
Starting Materials Cost Moderate to High (chiral catalysts, ligands)Low to Moderate (prochiral ketones, amine donors)Low (prochiral ketones, ammonia)
Catalyst/Enzyme Cost High (precious metal catalysts)High (can be a major cost driver)[1][2]High (dependent on enzyme activity and price)[1][2]
Yield Generally HighHigh, but can be limited by equilibrium[3][4]High
Enantioselectivity High to ExcellentExcellentExcellent[1]
Reaction Conditions Often high pressure and/or temperatureMild (ambient temperature and pressure)Mild (ambient temperature and pressure)
Process Steps Can involve multiple protection/deprotection stepsOften a single-step process[3][4][5]Single-step process[1]
Environmental Impact Use of heavy metals, organic solventsGenerally lower, aqueous media can be usedGenerally lower, generates water as a byproduct
Scalability Well-establishedCan be challenging due to enzyme stability and costPromising, with ongoing research to improve enzyme activity[1]

Hypothetical Cost-Benefit Analysis for this compound Synthesis

While specific cost data for this compound is not available, we can extrapolate from studies on other chiral amines like (S)-α-methylbenzylamine. The following table presents a hypothetical manufacturing cost breakdown, assuming a production scale of 500 kg.

Cost Component Asymmetric Hydrogenation (€/kg) Transamination (€/kg) Reductive Amination (€/kg)
Raw Materials 1508070
Catalyst/Enzyme 200350400
Solvents 502020
Energy 301515
Waste Disposal 251010
Labor & Maintenance 454545
Total Manufacturing Cost 500 520 560

Note: The enzyme cost is a significant variable. As indicated in techno-economic assessments of chiral amine production, enhancing enzyme activity can drastically reduce the unit price of the final product, making biocatalytic routes more competitive.[1][2] For instance, a 4-5 fold increase in the activity of amine dehydrogenase could make the reductive amination route cost-competitive with the transamination route.[1]

Experimental Protocols

Detailed experimental protocols for the large-scale synthesis of this compound are proprietary. However, the following are general procedures for the key synthetic methodologies discussed.

General Procedure for Asymmetric Hydrogenation of a Prochiral Imine
  • Imine Formation: The corresponding prochiral ketone is reacted with a suitable amine source (e.g., ammonia (B1221849) or a protected amine) in an appropriate solvent (e.g., methanol, toluene) with a dehydrating agent (e.g., molecular sieves) to form the imine.

  • Hydrogenation: The crude imine solution is transferred to a high-pressure reactor. A chiral catalyst, typically a rhodium or ruthenium complex with a chiral ligand (e.g., BINAP), is added under an inert atmosphere.

  • Reaction: The mixture is subjected to high-pressure hydrogen (10-100 bar) at a controlled temperature (25-80 °C) until the reaction is complete, as monitored by techniques like HPLC or GC.

  • Work-up and Purification: The catalyst is removed by filtration. The solvent is evaporated, and the resulting chiral amine is purified by distillation or crystallization, often after an acid-base workup to remove impurities.

General Procedure for Biocatalytic Transamination
  • Reaction Setup: A buffered aqueous solution is prepared containing the prochiral ketone, an amine donor (e.g., isopropylamine, alanine), pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, and a specific transaminase enzyme.

  • Reaction: The mixture is incubated at a controlled temperature (typically 30-50 °C) and pH. The reaction progress is monitored by measuring the formation of the chiral amine or the consumption of the ketone.

  • Equilibrium Shift: To drive the reaction to completion, in-situ product removal (ISPR) techniques like membrane extraction or the use of an ion-exchange resin can be employed.[3][4][5]

  • Work-up and Purification: The enzyme is denatured and removed by centrifugation or filtration. The product is extracted from the aqueous phase using an organic solvent. The solvent is then removed, and the chiral amine is purified by standard methods.

General Procedure for Biocatalytic Reductive Amination
  • Reaction Setup: A buffered aqueous solution is prepared containing the prochiral ketone, an ammonia source (e.g., ammonium (B1175870) chloride), a nicotinamide (B372718) cofactor (NADH or NADPH), and an amine dehydrogenase enzyme. A cofactor regeneration system, such as glucose dehydrogenase and glucose, is often included.

  • Reaction: The reaction is maintained at a controlled temperature (e.g., 30 °C) and pH. The progress is monitored by HPLC.

  • Work-up and Purification: Similar to the transamination process, the enzyme is removed, and the product is extracted and purified.

Visualizations

Synthesis Pathway for this compound via Reductive Amination

G ketone Prochiral Ketone (4-benzylmorpholin-2-yl)(oxo)methane enzyme Amine Dehydrogenase ketone->enzyme amine This compound nh3 Ammonia (NH3) nh3->enzyme nadh NADH nadh->enzyme nad NAD+ regen Cofactor Regeneration (e.g., GDH/Glucose) nad->regen enzyme->amine enzyme->nad regen->nadh

Caption: Biocatalytic reductive amination pathway.

Comparative Workflow for Amine Synthesis Evaluation

G start Define Target Chiral Amine & Scale chem Chemical Synthesis Route start->chem bio Biocatalytic Route start->bio res Resolution chem->res asym Asymmetric Synthesis chem->asym trans Transamination bio->trans red Reductive Amination bio->red eval Cost-Benefit Analysis res->eval asym->eval trans->eval red->eval select Select Optimal Route eval->select

Caption: Workflow for selecting a synthesis route.

Decision-Making Flowchart for Optimal Amine Synthesis

G start High Enantioselectivity Required? no_ee Consider Racemic Synthesis + Resolution start->no_ee No yes_ee Proceed start->yes_ee Yes final Select Route Based on Overall Techno-Economic Assessment no_ee->final cost Is Enzyme/Catalyst Cost a Major Constraint? yes_ee->cost high_cost Evaluate Chemical Asymmetric Synthesis cost->high_cost Yes low_cost Evaluate Biocatalytic Routes cost->low_cost No env Are Environmental Regulations Strict? high_cost->env low_cost->env strict_env Prioritize Biocatalysis env->strict_env Yes lenient_env Both Routes Viable env->lenient_env No strict_env->final lenient_env->final

Caption: Decision-making for synthesis route selection.

References

Efficacy comparison with enzymatic resolution methods for specific substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The kinetic resolution of racemic profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs), is of significant interest in the pharmaceutical industry due to the stereospecific activity of their enantiomers. The (S)-enantiomer of drugs like ibuprofen (B1674241) and ketoprofen (B1673614) is responsible for the therapeutic anti-inflammatory effect, while the (R)-enantiomer is less active or can cause undesirable side effects.[1][2][3][4] Enzymatic resolution, particularly using lipases, offers a green and highly selective alternative to classical chemical methods for obtaining enantiomerically pure profens.[1][5]

This guide provides an objective comparison of the efficacy of various enzymatic resolution methods for the esters of two common profens: ibuprofen and ketoprofen. The data presented is collated from multiple studies to offer a comprehensive overview for researchers in drug development and biocatalysis.

Efficacy of Lipase-Catalyzed Resolution: A Comparative Overview

The following table summarizes the performance of different lipases in the kinetic resolution of ibuprofen and ketoprofen esters. Key parameters for comparison include the specific lipase (B570770) used, the substrate, the reaction type (esterification or hydrolysis), the solvent, the conversion rate (c), the enantiomeric excess of the product (ee_p), and the enantioselectivity (E).

Lipase SourceSubstrateReaction TypeSolventc (%)ee_p (%)E-valueReference
Candida rugosaRacemic IbuprofenEsterification with decan-1-olCyclohexane46>99130[6]
Candida rugosaRacemic IbuprofenEsterification with butan-1-olCyclohexane46-46[6]
Candida rugosaRacemic IbuprofenEsterification with 1-propanolIsooctane30-13.0[7]
Candida rugosaRacemic IbuprofenEsterification with 1-propanol[BMIM]PF630-24.1[7]
Rhizomucor miehei (immobilized)Racemic IbuprofenEsterification with butanolIsooctane49.993.8-[4]
Candida antarctica Lipase B (Novozym 435)Racemic IbuprofenEsterification with n-butanoln-octane1085 (R-ester)-[1]
Thermophilic esterase (EST10)Racemic Ibuprofen ethyl esterHydrolysis[OmPy][BF4]-buffer47.496.6 (S-acid)177.0[8]
Candida rugosaRacemic KetoprofenEsterification with decan-1-olCyclohexane4799 (S-ester)185[2][3][9]
Mucor javanicus (immobilized)Racemic Ketoprofen vinyl esterHydrolysisDIPE49--
Aspergillus niger (immobilized)Racemic Ketoprofen methyl esterHydrolysisPhosphate (B84403) buffer (pH 7)>5199.85-[10]

Experimental Methodologies

Below are representative experimental protocols for the enzymatic resolution of profen esters, based on methodologies described in the cited literature.

General Experimental Workflow

The following diagram illustrates a typical workflow for the enzymatic kinetic resolution of a racemic profen ester.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis RacemicEster Racemic Profen Ester (e.g., Ibuprofen Ethyl Ester) ReactionVessel Reaction Vessel (Shaker/Stirrer at controlled T) RacemicEster->ReactionVessel Solvent Organic Solvent or Buffer Solvent->ReactionVessel Lipase Lipase (e.g., Candida rugosa lipase) Lipase->ReactionVessel Separation Separation of Enzyme (Filtration/Centrifugation) ReactionVessel->Separation Reaction Completion Extraction Extraction & Purification Separation->Extraction Analysis Chiral HPLC Analysis (Determine c and ee) Extraction->Analysis Product Enantiopure Product ((S)-Profen or (R)-Ester) Analysis->Product

Caption: General workflow for the enzymatic kinetic resolution of profen esters.

Protocol 1: Enantioselective Esterification of Racemic Ibuprofen

This protocol is based on the esterification of racemic ibuprofen as described in studies using Candida rugosa lipase.[6]

  • Reaction Setup: In a sealed vessel, dissolve racemic ibuprofen (e.g., 1 mmol) and an alcohol (e.g., decan-1-ol, 1 mmol) in an organic solvent (e.g., 10 mL of cyclohexane).

  • Enzyme Addition: Add the lipase (e.g., 100 mg of Candida rugosa lipase) to the reaction mixture.

  • Incubation: Incubate the mixture in a rotary shaker at a controlled temperature (e.g., 45°C) and agitation speed (e.g., 160 rpm).

  • Monitoring: Periodically withdraw samples, remove the enzyme by filtration or centrifugation, and analyze the supernatant.

  • Analysis: Determine the conversion and enantiomeric excess of the resulting (S)-ibuprofen ester and the remaining (R)-ibuprofen using chiral High-Performance Liquid Chromatography (HPLC).[11]

  • Work-up: Upon reaching the desired conversion (typically close to 50%), stop the reaction and separate the enzyme. The unreacted (R)-ibuprofen can be separated from the (S)-ester product by techniques such as distillation.[6]

Protocol 2: Enantioselective Hydrolysis of Racemic Ketoprofen Ester

This protocol is a representative procedure for the hydrolysis of a racemic ketoprofen ester.[9]

  • Reaction Setup: Suspend the racemic ketoprofen ester (e.g., 500 mg of (R,S)-decyl ketoprofen ester) in an aqueous buffer (e.g., 20 mL of 50 mM sodium phosphate buffer, pH 6.8).

  • Enzyme Addition: Add the lipase (e.g., 100 mg of Candida rugosa lipase) to the mixture. A surfactant (e.g., Tween 80) may be added to improve substrate solubility.[9]

  • Incubation: Place the reaction mixture in a rotary shaker at a specified temperature (e.g., 45°C) and speed (e.g., 160 rpm).

  • Sampling and Extraction: Periodically withdraw samples (e.g., 1 mL) and extract with an organic solvent (e.g., 5 mL of hexanes) to quench the reaction and separate the components.

  • Analysis: Analyze the organic extract by chiral HPLC to determine the conversion and the enantiomeric excess of the produced (S)-ketoprofen.

  • Product Isolation: After the desired conversion is achieved, the (S)-ketoprofen product can be isolated from the unreacted (R)-ester through extraction and purification procedures.

Signaling Pathways and Logical Relationships

The kinetic resolution process is based on the differential reaction rates of the two enantiomers with the enzyme. The following diagram illustrates this principle for the lipase-catalyzed hydrolysis of a racemic ester.

G cluster_reactants Reactants cluster_products Products at ~50% Conversion RacemicEster Racemic Ester ((R)-Ester + (S)-Ester) Lipase Lipase (Chiral Catalyst) RacemicEster->Lipase S_Acid (S)-Acid (Product) Lipase->S_Acid Fast Reaction R_Ester (R)-Ester (Unreacted) Lipase->R_Ester Slow Reaction

Caption: Principle of enzymatic kinetic resolution via hydrolysis.

This guide demonstrates that lipases are versatile and effective biocatalysts for the kinetic resolution of profen esters. The choice of enzyme, substrate, and reaction conditions significantly influences the efficacy of the resolution. For instance, Candida rugosa lipase shows high enantioselectivity for both ibuprofen and ketoprofen esters.[6][9] The use of ionic liquids as co-solvents can also enhance the enantioselectivity of the enzymatic reaction.[7][8] Researchers should consider these factors when developing processes for the production of enantiopure profens.

References

A Comparative Guide to Indirect vs. Direct Methods for Chiral Separation of Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric purity is a cornerstone of pharmaceutical development and chiral chemistry.[1] Chiral amines, in particular, are pivotal structural motifs in over 40% of small-molecule drugs, where individual enantiomers can exhibit vastly different pharmacological, toxicological, and metabolic profiles.[2][3] Consequently, robust and reliable analytical methods for separating and quantifying amine enantiomers are of paramount importance. This guide provides an objective comparison of the two primary strategies for chiral amine separation: indirect and direct methods, supported by experimental data and detailed protocols to inform methodology selection.

Introduction to Chiral Separation Methods

Chiral separation techniques are broadly categorized into two approaches:

  • Indirect Methods: These methods involve the derivatization of the enantiomeric amine mixture with a chiral derivatizing agent (CDA). This reaction converts the enantiomers into diastereomers, which possess distinct physicochemical properties, allowing for their separation on a standard achiral stationary phase.[1][4][] The choice of CDA is critical and should be based on factors such as reaction kinetics, the stability of the resulting diastereomers, and the detection method.[1][6]

  • Direct Methods: Direct methods employ a chiral environment to differentiate between enantiomers. This is most commonly achieved by using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC), supercritical fluid chromatography (SFC), or gas chromatography (GC).[7][8][9] The enantiomers interact differently with the CSP, leading to different retention times and, thus, separation.[8]

Performance Comparison: Indirect vs. Direct Methods

The selection between indirect and direct methods depends on various factors, including the specific amine, the analytical objective (e.g., preparative vs. analytical scale), available instrumentation, and desired performance characteristics. The following table summarizes key quantitative data for comparing these methods.

Parameter Indirect Method (Chiral Derivatization) Direct Method (Chiral Stationary Phase) References
Resolution (Rs) Can be very high (e.g., Rs up to 7.0 for some psychoactive compounds after derivatization with L-TPC in GC-MS).Generally provides good to excellent resolution (e.g., baseline resolution for methamphetamine and amphetamine enantiomers on a CHIROBIOTIC V2 column in HPLC).
Selectivity (α) Often high due to the formation of distinct diastereomers.Varies depending on the CSP, analyte, and mobile phase; can be optimized to achieve high selectivity.[10][11]
Analysis Time Can be longer due to the additional derivatization step. However, the subsequent chromatographic run on an achiral column can be fast.Can be very fast, especially with SFC, which allows for higher flow rates without significant loss of efficiency.[10][12][13][14]
Method Development Can be complex, requiring optimization of the derivatization reaction (reagent, stoichiometry, time, temperature) and the chromatographic separation of the resulting diastereomers.Can be complex, often requiring screening of multiple CSPs and mobile phases to find the optimal conditions.[15]
Cost Derivatizing agents can be expensive. However, standard achiral columns are used, which are generally less expensive than CSPs.Chiral stationary phases are typically more expensive than achiral columns.[9]
Versatility A single CDA can often be used for a class of amines. The resulting diastereomers can be separated by standard HPLC, GC, or CE.A specific CSP may only be suitable for a limited range of analytes. A broad range of CSPs are commercially available.[1][16]
Sample Preparation Requires an additional, often time-consuming, derivatization step. The reaction must go to completion to ensure accurate quantification.Minimal sample preparation is typically required beyond dissolution in a suitable solvent.[6]

Experimental Protocols

Indirect Method: Derivatization of a Primary Amine with Marfey's Reagent followed by HPLC analysis

This protocol describes a general procedure for the derivatization of a primary amine with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and subsequent analysis by reversed-phase HPLC.

Materials:

  • Amine sample

  • Marfey's reagent

  • Acetone

  • Sodium bicarbonate solution (1 M)

  • Hydrochloric acid (2 M)

  • HPLC system with UV detector

  • C18 reversed-phase HPLC column

Procedure:

  • Derivatization:

    • Dissolve approximately 1 mg of the amine sample in 200 µL of acetone.

    • Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Add 80 µL of 1 M sodium bicarbonate solution.

    • Incubate the mixture at 40°C for 1 hour.

    • Cool the reaction mixture to room temperature and neutralize by adding 40 µL of 2 M hydrochloric acid.

  • HPLC Analysis:

    • Inject an appropriate volume of the derivatized sample into the HPLC system.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid) is typically used.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 340 nm.

Direct Method: Chiral Separation of Amphetamine Enantiomers by HPLC

This protocol outlines a direct method for the separation of amphetamine enantiomers using a chiral stationary phase.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV or Mass Spectrometer detector.[2]

Materials and Columns:

  • Astec® CHIROBIOTIC® V2 column (vancomycin-based CSP)

  • Mobile Phase: Methanol/Water (95:5, v/v) with 0.1% acetic acid and 0.02% ammonium (B1175870) hydroxide.

Operating Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm or by mass spectrometry.

Procedure:

  • Prepare a standard solution of racemic amphetamine in the mobile phase.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the sample onto the column and record the chromatogram.

  • The D- and L-enantiomers will be separated based on their differential interactions with the chiral stationary phase.

Visualizing the Workflows

To further clarify the procedural differences, the following diagrams illustrate the workflows for both indirect and direct chiral separation methods.

indirect_method_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis racemic_amine Racemic Amine Sample derivatization Derivatization with Chiral Derivatizing Agent (CDA) racemic_amine->derivatization Reaction diastereomers Diastereomeric Mixture derivatization->diastereomers achiral_column Separation on Achiral Column (e.g., C18) diastereomers->achiral_column Injection detection Detection (UV, MS, etc.) achiral_column->detection separated_peaks Separated Diastereomer Peaks detection->separated_peaks

Workflow for the Indirect Chiral Separation Method.

direct_method_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis racemic_amine Racemic Amine Sample chiral_column Separation on Chiral Stationary Phase (CSP) racemic_amine->chiral_column Injection detection Detection (UV, MS, etc.) chiral_column->detection separated_peaks Separated Enantiomer Peaks detection->separated_peaks

Workflow for the Direct Chiral Separation Method.

comparison_logic cluster_indirect Indirect Method cluster_direct Direct Method indirect_adv Advantages: - Use of standard achiral columns - High selectivity possible - Versatile for a class of compounds decision Choice of Method indirect_adv->decision indirect_disadv Disadvantages: - Additional derivatization step - Potential for racemization - CDA can be expensive indirect_disadv->decision direct_adv Advantages: - Faster analysis time (esp. SFC) - Minimal sample preparation - No risk of racemization during derivatization direct_adv->decision direct_disadv Disadvantages: - Expensive chiral columns - Method development can be extensive - CSP may have limited applicability direct_disadv->decision

Decision Logic for Chiral Separation Method Selection.

Conclusion

Both indirect and direct methods offer effective solutions for the chiral separation of amines, each with its own set of advantages and limitations. The indirect method, while requiring an additional derivatization step, can be highly effective and utilizes less expensive achiral columns.[] The direct method, particularly with the advent of highly efficient chiral stationary phases for HPLC and SFC, provides a faster and more streamlined workflow.[10][12][15] The choice between these methods should be guided by the specific analytical requirements, including the nature of the analyte, the desired throughput, and available resources. For high-throughput screening and applications where speed is critical, direct methods using SFC are increasingly favored.[10][12] For laboratories without access to a wide range of chiral columns or when dealing with a specific class of amines, the indirect method remains a robust and valuable tool.

References

Safety Operating Guide

Navigating the Safe Disposal of (S)-(4-benzylmorpholin-2-yl)methanamine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management of chemical reagents is fundamental to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of (S)-(4-benzylmorpholin-2-yl)methanamine, a morpholine (B109124) derivative that necessitates careful handling due to its potential hazards. Adherence to these protocols is essential for mitigating risks to personnel and the environment.

Hazard Profile and Safety Precautions

Therefore, it is imperative to handle this compound with the utmost care, utilizing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[2][5][6] All handling should occur in a well-ventilated area or under a chemical fume hood.[2][5]

Summary of Potential Hazards (Based on Morpholine)

Hazard ClassificationGHS CategoryPrecautionary Statement Codes
Flammable LiquidCategory 3H226[1]
Acute Toxicity, OralCategory 4H302[1]
Acute Toxicity, DermalCategory 3H311[1]
Skin CorrosionCategory 1BH314[1][4]
Serious Eye DamageCategory 1H318[1]
Acute Toxicity, InhalationCategory 4H332[1]

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is to treat it as hazardous waste.[7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7][8]

Experimental Protocol for Disposal:

  • Segregation and Collection:

    • Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads, gloves) in a designated hazardous waste container.[7]

    • The container must be chemically compatible with the amine compound and be in good condition, free from leaks or damage.[9][10]

    • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., flammable, corrosive, toxic).[11]

  • Storage:

    • Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA).[9][11] This area should be at or near the point of generation.[10][11]

    • Ensure the storage area is cool, dry, and well-ventilated, away from sources of ignition such as heat, sparks, or open flames.[2][3][5]

    • Store this waste separately from incompatible materials, particularly strong oxidizing agents and acids, to prevent violent reactions.[9][12]

  • Documentation:

    • Maintain a detailed log of the accumulated waste, including the chemical name, quantity, and the date it was first added to the container.[7][10]

  • Arrangement for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[7][11]

    • Provide the EHS office or contractor with the Safety Data Sheet (SDS) for a similar compound like morpholine and any other relevant information about the waste stream.[7]

  • Decontamination:

    • Thoroughly decontaminate any surfaces or equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol (B145695) or isopropanol) and cleaning materials.[7]

    • Dispose of all cleaning materials as hazardous waste in the same designated container.[7]

  • Spill Response:

    • In the event of a spill, evacuate the immediate area and remove all ignition sources.[5][6]

    • Ventilate the area.

    • Contain the spill and absorb it with an inert material such as vermiculite, dry sand, or earth.[5][6]

    • Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[5][6]

    • Do not allow the spilled material to enter drains or waterways.[2][4][6]

Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

start Start: Generation of This compound Waste is_empty Is the original container empty? start->is_empty triple_rinse Triple rinse the container with a suitable solvent. is_empty->triple_rinse Yes collect_waste Collect neat chemical or contaminated materials in a compatible, labeled hazardous waste container. is_empty->collect_waste No collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Dispose of decontaminated container as non-hazardous waste (or as per institutional policy). collect_rinsate->dispose_container store_waste Store sealed container in a designated Satellite Accumulation Area (SAA). collect_waste->store_waste check_incompatible Ensure segregation from incompatible materials (e.g., strong acids, oxidizers). store_waste->check_incompatible log_waste Document waste in a log (name, quantity, date). check_incompatible->log_waste Segregated contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste contractor for pickup. log_waste->contact_ehs end End: Waste Transferred for Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (S)-(4-benzylmorpholin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety & Handling Protocols for (S)-(4-benzylmorpholin-2-yl)methanamine

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety profiles of morpholine (B109124) and related derivatives. Researchers must conduct a thorough risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.

This compound is a morpholine derivative. Compounds in this class can be flammable, corrosive, and toxic.[1][2] Therefore, stringent safety measures are imperative during handling, storage, and disposal to mitigate potential hazards.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to ensure personnel safety. The following table summarizes the recommended protective gear when handling this compound.

Protection Type Specification Rationale
Eye and Face Protection Tightly sealing safety goggles and a face shield.[3]Protects against splashes and vapors that can cause severe eye damage.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, as the substance may be toxic if absorbed through the skin and can cause severe skin burns.[1][2]
Skin and Body Protection A chemical-resistant apron or lab coat, and closed-toe shoes. For larger quantities or in case of splashes, full chemical-protective clothing is recommended.[2]Protects against skin contact and chemical burns.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[3][4] If ventilation is inadequate, a self-contained breathing apparatus (SCBA) should be used.[5]Prevents inhalation of potentially toxic vapors.[1]
Operational Plan

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

1. Engineering Controls:

  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[3][4] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
  • Ignition Sources: This compound may be flammable.[3][6] Keep it away from heat, sparks, open flames, and hot surfaces.[1][7] Use explosion-proof electrical, ventilating, and lighting equipment.[5][7] Employ non-sparking tools and take precautionary measures against static discharge.[5][7]

2. Safe Handling Procedures:

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1][5] Wash hands thoroughly after handling and before breaks.[1]
  • Container Handling: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[3][5] Ground and bond the container and receiving equipment to prevent static discharge.[5][7]
  • Spill Management: In case of a spill, evacuate the area and restrict access.[1] Remove all ignition sources.[1][5] Absorb the spill with an inert, non-combustible material like vermiculite, dry sand, or earth, and place it in a sealed container for disposal.[1][5]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: this compound and its containers should be treated as hazardous waste.

  • Container Disposal: Do not reuse empty containers. They should be triple-rinsed with a suitable solvent and disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not pour it down the drain or dispose of it with regular trash.[3]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Obtain this compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE: - Safety Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat/Apron - Respiratory Protection (if needed) risk_assessment->ppe engineering_controls Verify Engineering Controls: - Fume Hood Operational - Eyewash/Shower Accessible ppe->engineering_controls no_ignition Ensure No Ignition Sources engineering_controls->no_ignition handling_procedure Perform Experimental Work in Fume Hood decontaminate Decontaminate Work Area handling_procedure->decontaminate no_ignition->handling_procedure waste_disposal Dispose of Waste as Hazardous decontaminate->waste_disposal store Store Securely in a Cool, Dry, Well-Ventilated Area waste_disposal->store If retaining stock end End waste_disposal->end If all is used store->end

Caption: A flowchart outlining the procedural steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.